molecular formula C15H12 B041351 5H-Dibenzo[a,d]cycloheptene CAS No. 256-81-5

5H-Dibenzo[a,d]cycloheptene

Cat. No.: B041351
CAS No.: 256-81-5
M. Wt: 192.25 g/mol
InChI Key: QPJORFLSOJAUNL-UHFFFAOYSA-N
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Description

5H-Dibenzo[a,d]cycloheptene is a fundamental tricyclic organic scaffold of significant interest in medicinal chemistry and materials science. Its unique bridged structure, featuring a central seven-membered ring fused to two benzene rings, serves as a privileged core for the synthesis and study of more complex polycyclic systems. In pharmaceutical research, this compound is a key intermediate in the development of tricyclic pharmacophores, historically explored for their potential biological activities. The molecule's rigid, non-planar conformation provides a valuable template for investigating molecular recognition and receptor binding, making it a crucial building block for creating novel therapeutic candidates and probing structure-activity relationships (SAR). Furthermore, in materials science, its extended π-conjugated system and inherent structural rigidity make it an attractive precursor for the synthesis of organic semiconductors, ligands for metal-organic frameworks (MOFs), and novel dyes. The electronic properties of the dibenzocycloheptene system can be systematically tuned through functionalization, enabling the design of advanced organic materials with tailored optoelectronic characteristics. This reagent offers researchers a versatile and high-quality starting point for innovative synthetic and investigative work.

Properties

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaene
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InChI

InChI=1S/C15H12/c1-3-7-14-11-15-8-4-2-6-13(15)10-9-12(14)5-1/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QPJORFLSOJAUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1C2=CC=CC=C2C=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H12
Source PubChem
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DSSTOX Substance ID

DTXSID60180276
Record name Dibenzocycloheptatriene
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Molecular Weight

192.25 g/mol
Source PubChem
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CAS No.

256-81-5
Record name 5H-Dibenzo[a,d]cycloheptene
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Record name Dibenzocycloheptatriene
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Record name Dibenzocycloheptatriene
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Record name 5H-dibenzo[a,d]cycloheptene
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Record name 5H-DIBENZO(A,D)CYCLOHEPTENE
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Foundational & Exploratory

5H-Dibenzo[a,d]cycloheptene structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5H-Dibenzo[a,d]cycloheptene

Introduction

This compound, also known as dibenzocycloheptatriene, is a polycyclic aromatic hydrocarbon featuring a tricyclic scaffold. This core structure is composed of two benzene rings fused to a central seven-membered cycloheptene ring.[1] The unique three-dimensional and rigid framework of the dibenzo[a,d]cycloheptene system has established it as a "privileged scaffold" in medicinal chemistry. Its derivatives are central to the development of numerous drugs targeting the central nervous system (CNS), exhibiting a wide array of pharmacological effects, including antidepressant, antipsychotic, and anxiolytic activities.[2] This document provides a comprehensive overview of its structure, properties, synthesis, and significance in drug development for an audience of researchers and drug development professionals.

Structure and Identification

The structure of this compound consists of two phenyl rings annulated to a central cycloheptatriene ring. The presence of conjugated double bonds results in significant electron delocalization, contributing to its chemical properties and reactivity.[1] The C5 position of the cycloheptene ring is a key site for chemical modification, which is instrumental in fine-tuning the pharmacokinetic and pharmacodynamic profiles of its derivatives.[2]

Chemical Identifiers:

  • Molecular Formula: C₁₅H₁₂[1]

  • IUPAC Name: tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,9,11,13-heptaene[3]

  • CAS Number: 256-81-5[4]

  • SMILES: C1C2=CC=CC=C2C=CC3=CC=CC=C31[3]

  • InChI Key: QPJORFLSOJAUNL-UHFFFAOYSA-N[4]

Physicochemical Properties

This compound is typically a colorless to pale yellow solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 192.26 g/mol [4]
Density 1.085 g/cm³[4]
Boiling Point 322.1 °C at 760 mmHg[4]
Flash Point 155.2 °C[4]
LogP 3.76120[4]
Vapor Pressure 0.000536 mmHg at 25°C[4]
Refractive Index 1.625[4]

Synthesis and Reactivity

The synthesis of the this compound core and its derivatives can be achieved through various routes. A common precursor for many derivatives is 5H-Dibenzo[a,d]cyclohepten-5-one, also known as dibenzosuberone. Modifications, particularly at the C5 position, are crucial for introducing functional groups that impart specific biological activities.

Below is a generalized workflow for the synthesis of functionalized this compound derivatives starting from dibenzosuberone.

G A Dibenzosuberone (5H-Dibenzo[a,d]cyclohepten-5-one) B Reduction (e.g., NaBH4) A->B C Dibenzosuberenol (5-Hydroxy-5H-dibenzo[a,d]cycloheptene) B->C D Dehydration (e.g., Acid-catalyzed) C->D F Functionalization at C5 (e.g., Grignard, Alkylation) C->F E This compound (Core Scaffold) D->E G Biologically Active Derivatives (e.g., Amitriptyline, Cyproheptadine) F->G

Caption: Generalized synthesis workflow for this compound derivatives.

The scaffold undergoes several key reactions. For instance, acid-catalyzed elimination of water from derivatives like 5-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid can proceed via a rate-determining transannular 1,5-hydride shift.[5] The molecule and its derivatives also exhibit interesting photophysical properties and can undergo photorearrangements and excited-state acid dissociation.[6][7]

Role in Drug Development and Pharmacology

The rigid tricyclic structure of this compound serves as an excellent framework for designing molecules that can interact with specific biological targets within the CNS.[2]

Privileged Scaffold for CNS-Active Drugs

This scaffold is the foundation for many tricyclic antidepressants (TCAs), a class of drugs historically used to treat major depressive disorder. A prominent example is Amitriptyline , which features the 10,11-dihydro-5H-dibenzo[a,d]cycloheptene core. The therapeutic effects of amitriptyline and related compounds stem from their ability to modulate the levels of key neurotransmitters in the brain.[8]

Mechanism of Action: Tricyclic Antidepressants

The primary mechanism of action for TCAs derived from this scaffold, such as amitriptyline, is the inhibition of the reuptake of the monoamine neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft. By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), these drugs increase the concentration of these neurotransmitters in the synapse, enhancing neurotransmission.[8]

The diagram below illustrates this general mechanism.

G cluster_0 Synaptic Cleft Presynaptic Presynaptic Neuron NE Norepinephrine Presynaptic->NE Release SER Serotonin (5-HT) Presynaptic->SER Release Postsynaptic Postsynaptic Neuron TCA Tricyclic Antidepressant (e.g., Amitriptyline) NET Norepinephrine Transporter (NET) TCA->NET Blocks SERT Serotonin Transporter (SERT) TCA->SERT Blocks NE->NET Reuptake Receptors Postsynaptic Receptors NE->Receptors Binds SER->SERT Reuptake SER->Receptors Binds Receptors->Postsynaptic Signal

Caption: Mechanism of action for Tricyclic Antidepressants (TCAs).

In addition to reuptake inhibition, many of these compounds also act as antagonists at various other receptors, including muscarinic, histaminic, and adrenergic receptors, which contributes to their side effect profile.[8] Beyond depression, derivatives have been investigated for anticonvulsant and antihistaminic activities.[9][10]

Experimental Protocols

Synthesis of this compound-5-carboxylic acid

This protocol describes a representative synthesis of a C5-functionalized derivative starting from dibenzosuberone, as adapted from literature procedures.[11]

Objective: To synthesize 5-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid via carbonation of the sodium ketyl of dibenzosuberone.

Materials:

  • Dibenzosuberone (5H-Dibenzo[a,d]cyclohepten-5-one)

  • Sodium metal

  • Dry tetrahydrofuran (THF) or similar aprotic ether solvent

  • Dry ice (solid CO₂)

  • Apparatus for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • Preparation of Sodium Ketyl:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dibenzosuberone in dry THF.

    • Add small, freshly cut pieces of sodium metal to the solution with vigorous stirring.

    • The formation of the sodium ketyl radical anion is indicated by the appearance of a deep blue or green color. Allow the reaction to stir until the formation is complete (typically 1-2 hours).

  • Carbonation:

    • Crush a sufficient quantity of dry ice into a powder.

    • While maintaining vigorous stirring and the inert atmosphere, carefully and rapidly add the powdered dry ice to the sodium ketyl solution. The color of the solution will typically discharge.

    • Allow the reaction mixture to warm to room temperature.

  • Work-up and Isolation:

    • Quench the reaction mixture by carefully adding water.

    • Acidify the aqueous layer with a mineral acid (e.g., HCl) to protonate the carboxylate, leading to the precipitation of the carboxylic acid product.

    • Collect the crude product by filtration.

    • The crude product, 5-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid, can be purified by recrystallization from an appropriate solvent system (e.g., aqueous methanol).

  • Dehydration to form Olefinic Acid (Optional):

    • The resulting hydroxy acid can be dehydrated to form this compound-5-carboxylic acid. This is typically achieved by heating the hydroxy acid in a solvent like toluene with a catalytic amount of a strong acid, such as p-toluenesulfonic acid.[11]

Characterization: The final product should be characterized using standard analytical techniques, such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry, to confirm its structure and purity.

Conclusion

This compound is a cornerstone scaffold in medicinal chemistry, particularly for the development of therapeutics for central nervous system disorders. Its rigid, well-defined three-dimensional structure provides a robust platform for creating potent and selective modulators of various biological targets. A thorough understanding of its synthesis, reactivity, and structure-activity relationships is essential for leveraging this privileged core to design the next generation of CNS-active agents. The versatility of its chemistry, especially at the C5 position, ensures its continued relevance in future drug discovery and development endeavors.

References

synthesis of 5H-Dibenzo[a,d]cycloheptene core structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of the 5H-Dibenzo[a,d]cycloheptene Core Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold is a privileged tricyclic core structure found in a wide array of biologically active compounds and pharmaceutical agents. Its unique conformational properties and synthetic accessibility have made it a cornerstone in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing the this compound core, with a focus on detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.

Core Synthetic Strategies

The construction of the this compound ring system can be broadly approached through two main disconnection strategies: formation of the seven-membered ring via intramolecular cyclization, or modification of a pre-existing tricyclic ketone precursor. The most prominent methods include intramolecular Friedel-Crafts reactions, McMurry coupling, and Wittig-type olefination reactions.

Intramolecular Friedel-Crafts Acylation: Synthesis of the Dibenzosuberone Intermediate

A common and efficient route to the this compound core begins with the synthesis of the ketone precursor, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, commonly known as dibenzosuberone. This is typically achieved through an intramolecular Friedel-Crafts acylation of a suitable carboxylic acid precursor, such as 2-(2-phenylethyl)benzoic acid.

G cluster_0 Synthesis of Dibenzosuberone via Friedel-Crafts Acylation 2_phenylethyl_benzoic_acid 2-(2-Phenylethyl)benzoic Acid Acyl_Chloride_Formation Acyl Chloride Formation Intramolecular_FC_Acylation Intramolecular Friedel-Crafts Acylation Dibenzosuberone Dibenzosuberone

Caption: Intramolecular Friedel-Crafts acylation pathway to dibenzosuberone.

Experimental Protocol: Synthesis of Dibenzosuberone via Polyphosphoric Acid (PPA) Cyclization [1]

This protocol describes the synthesis of dibenzosuberone from 2-(2-phenylethyl)benzoic acid, which can be obtained via hydrogenation of 2-phenylacetylbenzoic acid.[1]

  • Step 1: Hydrogenation of 2-phenylacetylbenzoic acid.

    • To a solution of 2-phenylacetylbenzoic acid in a suitable solvent (e.g., ethanol), add a catalytic amount of Palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere until the uptake of hydrogen ceases.

    • Filter the catalyst and concentrate the filtrate under reduced pressure to yield 2-(2-phenylethyl)benzoic acid.

  • Step 2: Intramolecular Friedel-Crafts Cyclization.

    • Add 2-(2-phenylethyl)benzoic acid to polyphosphoric acid (PPA).

    • Heat the mixture with stirring at a temperature range of 80-100°C for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., toluene).

    • Wash the organic layer with an aqueous base (e.g., potassium carbonate solution), followed by water and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude dibenzosuberone.

    • Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Sustainable Synthesis of Dibenzosuberone using Amberlyst-15 [2]

This method presents a more environmentally benign approach using a recyclable solid acid catalyst.

  • Materials: 2-(phenethyl)benzoic acid, thionyl chloride, toluene, Amberlyst-15 resin, 2 M aqueous potassium carbonate.

  • Procedure:

    • Dissolve 56 mg (0.25 mmol) of 2-(phenethyl)benzoic acid in 1 mL of toluene at room temperature.

    • Add 60 μL (0.82 mmol) of thionyl chloride to the solution.

    • After 30 minutes, add 20 mg of Amberlyst-15 resin.

    • Heat the mixture to 100°C for approximately 24 hours.

    • Cool the mixture to room temperature and filter off the resin.

    • Wash the organic phase with 1 mL of a 2 M aqueous solution of potassium carbonate and concentrate to yield dibenzosuberone.[2]

Quantitative Data for Dibenzosuberone Synthesis

PrecursorCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2-(2-phenylethyl)benzoic acidPPANeat80-1002-4>83[1]
2-(phenethyl)benzoic acidSOCl₂ / Amberlyst-15Toluene10024High[2]
Dibenzyl-o-carboxylic acidPPANeat2407~99
Dibenzyl-o-carboxylic acidH₂SO₄Neat2404.588.8
Conversion of Dibenzosuberone to this compound

Once dibenzosuberone is obtained, the core this compound structure can be synthesized by introducing the double bond at the 5-position. Common methods include the Wittig reaction to form an exocyclic double bond, followed by potential isomerization, or reduction of the ketone to an alcohol followed by dehydration.

G

Caption: Routes from dibenzosuberone to the core structure.

Experimental Protocol: Wittig Olefination of Dibenzosuberone

This protocol is a general procedure for the Wittig reaction, which can be adapted for dibenzosuberone.

  • Step 1: Preparation of the Phosphonium Ylide.

    • Suspend a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent like THF or diethyl ether under an inert atmosphere.

    • Add a strong base (e.g., n-butyllithium or sodium hydride) dropwise at a low temperature (e.g., 0°C or -78°C) to generate the ylide.

  • Step 2: Reaction with Dibenzosuberone.

    • Dissolve dibenzosuberone in an anhydrous solvent (e.g., THF).

    • Add the solution of dibenzosuberone dropwise to the freshly prepared ylide solution at low temperature.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC.

  • Step 3: Work-up and Purification.

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • The crude product will contain triphenylphosphine oxide as a byproduct, which can be removed by crystallization or column chromatography.

Intramolecular McMurry Coupling

The McMurry reaction provides a powerful method for the reductive coupling of two carbonyl groups to form an alkene. When applied intramolecularly to a diketone precursor, it can directly form the seven-membered ring with the endocyclic double bond.

G

Caption: Direct synthesis of the core via McMurry coupling.

Experimental Protocol: General Procedure for Intramolecular McMurry Coupling [3]

This is a general protocol that can be adapted for the intramolecular cyclization of a suitable diketone precursor.

  • Materials: Diketone precursor, low-valent titanium reagent (e.g., TiCl₃ and LiAlH₄, or TiCl₄ and Zn dust), anhydrous THF.

  • Procedure:

    • In a flame-dried, inert-atmosphere flask, prepare the low-valent titanium reagent. For the TiCl₃/LiAlH₄ system, suspend TiCl₃ in anhydrous THF and add LiAlH₄ portion-wise. For the TiCl₄/Zn system, add TiCl₄ to a suspension of zinc dust in THF.

    • Reflux the black slurry of the low-valent titanium reagent for a period of time (e.g., 1-2 hours) to ensure its formation.

    • Dissolve the diketone precursor in anhydrous THF.

    • Add the solution of the diketone dropwise to the refluxing slurry of the low-valent titanium reagent over several hours (high dilution conditions are often necessary for intramolecular reactions to favor cyclization over polymerization).

    • Continue to reflux for several hours after the addition is complete.

    • Cool the reaction mixture and quench by slow addition of water or an aqueous potassium carbonate solution.

    • Filter the mixture through a pad of celite to remove titanium oxides.

    • Extract the filtrate with an organic solvent.

    • Wash, dry, and concentrate the organic extracts.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for McMurry Coupling

SubstrateReagentsSolventConditionsYield (%)Reference
Aromatic Ketones (Intermolecular)TiCl₄ / ZnTHFReflux50-90[3]
Aliphatic Ketones (Intermolecular)TiCl₃ / LiAlH₄THFReflux60-95[3]

Note: Yields for intramolecular McMurry reactions are highly dependent on the substrate and reaction conditions, particularly the effectiveness of high dilution.

Conclusion

The synthesis of the this compound core structure is a well-established area of organic chemistry with several reliable and versatile methods at the disposal of researchers. The choice of synthetic route often depends on the availability of starting materials, the desired substitution pattern on the final molecule, and considerations of scalability and environmental impact. The intramolecular Friedel-Crafts acylation to form the dibenzosuberone intermediate, followed by functionalization, remains a popular and high-yielding approach. For direct access to the olefin, the intramolecular McMurry coupling offers an elegant, albeit sometimes lower-yielding, alternative. The continued development of more sustainable and efficient catalysts and reaction conditions will undoubtedly further enhance the accessibility of this important structural motif for future drug discovery and development.

References

Pharmacological Profile of 5H-Dibenzo[a,d]cycloheptene Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5H-dibenzo[a,d]cycloheptene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting drugs. Analogues of this tricyclic system have shown a wide range of pharmacological activities, including antidepressant, antipsychotic, and anticonvulsant effects. This technical guide provides a comprehensive overview of the pharmacological profile of these analogues, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to support further research and drug development in this area.

Core Pharmacological Activities

This compound analogues primarily exert their effects through modulation of various neurotransmitter systems in the central nervous system (CNS). The key pharmacological activities associated with this class of compounds include:

  • Antidepressant Activity: Many tricyclic antidepressants (TCAs), such as amitriptyline and nortriptyline, are based on the this compound framework.[1][2][3] Their primary mechanism of action involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft.[1][2]

  • Antipsychotic Activity: Certain analogues exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics. The balance of activity at these two receptors is believed to contribute to their efficacy in treating psychosis with a reduced risk of extrapyramidal side effects.[4][5]

  • Anticonvulsant Activity: Derivatives of this scaffold have demonstrated potential as anticonvulsant agents, likely through the modulation of voltage-gated sodium channels and potentially NMDA receptors, which play crucial roles in neuronal excitability.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional activities of representative this compound analogues at key CNS targets.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound Analogues

CompoundD1D2D45-HT2A5-HT2C5-HT3
Cyproheptadine ---0.8 ± 0.11.2 ± 0.1-
Analogue 2f (Thioxanthene)---1.6 ± 0.21.3 ± 0.0-
Analogue 2g (Xanthene)---2.5 ± 0.11.7 ± 0.4-
Analogue 2h (Dihydrodibenzocycloheptadiene)---5.6 ± 0.47.1 ± 0.9-

Data presented as pKi ± S.E.M. and converted to Ki. Data from[6]

Table 2: In Vivo Anticonvulsant Activity of a this compound Analogue

CompoundAnimal ModelAnticonvulsant TestED50 (mg/kg)
Cyheptamide MouseMaximal Electroshock (MES)15

Cyheptamide is a 5-carboxamide analogue of the this compound scaffold.

Experimental Protocols

Detailed and standardized experimental methodologies are critical for the accurate evaluation and comparison of the pharmacological properties of novel compounds.

Radioligand Binding Assays

These assays are employed to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

General Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the target receptor (e.g., human dopamine D2 or serotonin 5-HT2A receptors) are prepared.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target receptor.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition):

Objective: To determine the potency (EC50 or IC50) of a test compound to modulate D2 receptor-mediated inhibition of adenylyl cyclase.

Protocol:

  • Cell Culture: Cells stably expressing the human dopamine D2 receptor are cultured.

  • Compound Treatment: Cells are pre-incubated with the test compound at various concentrations.

  • Stimulation: Adenylyl cyclase is stimulated with forskolin, and the D2 receptor is activated with a known agonist (for antagonist assays).

  • cAMP Measurement: Intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a suitable assay kit (e.g., HTRF or ELISA).

  • Data Analysis: The concentration-response curve is plotted, and the EC50 (for agonists) or IC50 (for antagonists) is calculated.

Serotonin 5-HT2A Receptor Functional Assay (IP1 Accumulation):

Objective: To determine the potency (EC50 or IC50) of a test compound to modulate 5-HT2A receptor-mediated phospholipase C activation.

Protocol:

  • Cell Culture: Cells stably expressing the human serotonin 5-HT2A receptor are cultured.

  • Compound Treatment: Cells are incubated with the test compound at various concentrations in the presence of LiCl (to inhibit inositol monophosphatase).

  • Stimulation: The 5-HT2A receptor is activated with a known agonist (for antagonist assays).

  • IP1 Measurement: The accumulation of inositol monophosphate (IP1), a downstream product of phospholipase C activation, is measured using a commercially available HTRF assay kit.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 (for agonists) or IC50 (for antagonists) is calculated.

In Vivo Behavioral Assays

Forced Swim Test (Antidepressant Activity):

Objective: To assess the potential antidepressant-like effects of a test compound.

Protocol:

  • Animal Acclimation: Mice are acclimated to the testing room.

  • Drug Administration: The test compound, a vehicle control, and a positive control (e.g., imipramine) are administered to different groups of mice.

  • Test Procedure: Mice are individually placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded over a set period (typically the last 4 minutes of a 6-minute test).

  • Data Analysis: A significant reduction in immobility time in the test compound group compared to the vehicle group suggests an antidepressant-like effect.

Signaling Pathways and Logical Relationships

The therapeutic effects of this compound analogues are a consequence of their interaction with specific receptor-mediated signaling cascades.

G cluster_antipsychotic Antipsychotic-like Activity This compound Analogue This compound Analogue D2 Receptor D2 Receptor This compound Analogue->D2 Receptor Antagonism 5-HT2A Receptor 5-HT2A Receptor This compound Analogue->5-HT2A Receptor Antagonism ↓ cAMP ↓ cAMP D2 Receptor->↓ cAMP Gi/o ↑ IP3/DAG ↑ IP3/DAG 5-HT2A Receptor->↑ IP3/DAG Gq/11 Modulation of Neuronal Excitability Modulation of Neuronal Excitability ↓ cAMP->Modulation of Neuronal Excitability ↑ IP3/DAG->Modulation of Neuronal Excitability G cluster_antidepressant Antidepressant-like Activity This compound Analogue This compound Analogue SERT SERT This compound Analogue->SERT Inhibition NET NET This compound Analogue->NET Inhibition ↑ Synaptic 5-HT ↑ Synaptic 5-HT SERT->↑ Synaptic 5-HT ↑ Synaptic NE ↑ Synaptic NE NET->↑ Synaptic NE Postsynaptic Receptor Activation Postsynaptic Receptor Activation ↑ Synaptic 5-HT->Postsynaptic Receptor Activation ↑ Synaptic NE->Postsynaptic Receptor Activation Therapeutic Effect Therapeutic Effect Postsynaptic Receptor Activation->Therapeutic Effect G cluster_workflow In Vitro Pharmacology Workflow Compound Synthesis Compound Synthesis Radioligand Binding Assays Radioligand Binding Assays Compound Synthesis->Radioligand Binding Assays Determine Ki Functional Assays Functional Assays Radioligand Binding Assays->Functional Assays Determine EC50/IC50 Lead Optimization Lead Optimization Functional Assays->Lead Optimization Structure-Activity Relationship

References

Conformational Analysis of the Dibenzocycloheptene Ring System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenzocycloheptene ring system is a core structural motif in a variety of pharmacologically active compounds, including tricyclic antidepressants and muscle relaxants. The three-dimensional conformation of this seven-membered ring is a critical determinant of a molecule's biological activity, influencing its binding affinity to target receptors and overall efficacy. This technical guide provides a comprehensive overview of the conformational analysis of the dibenzocycloheptene ring system, detailing the key conformations, the energetic barriers to interconversion, and the primary experimental and computational methodologies employed in their study.

Core Conformational Features: The Chair and Boat Conformations

The central seven-membered ring of the dibenzocycloheptene system is not planar and exists predominantly in two chiral, non-planar conformations: a chair and a boat form. These conformers are in dynamic equilibrium, rapidly interconverting at room temperature. The energy barrier between these forms and their relative populations are influenced by the substitution pattern on the ring.

The ring inversion process involves passing through higher-energy transition states, including a twist-boat conformation. The relative energies of these conformations determine the conformational landscape of a given dibenzocycloheptene derivative.

Quantitative Conformational Data

The following tables summarize key quantitative data obtained from experimental and computational studies on the conformational analysis of dibenzocycloheptene derivatives.

Table 1: Free Energy of Activation (ΔG‡) for Ring Inversion of 5-Substituted 5H-dibenzo[a,d]cycloheptenes

5-Substituent (R)MethodΔG‡ (kJ/mol)
HDNMR43.1
OHDNMR48.5
OCH₃DNMR50.2
ClDNMR52.3
CH₃DNMR46.9

Data compiled from various spectroscopic studies.

Table 2: Representative Dihedral Angles for Cycloheptene Ring Conformations

Dihedral AngleChair Conformation (°)Boat Conformation (°)
C1-C2-C3-C460 to 700 to 10
C2-C3-C4-C5-40 to -5050 to 60
C3-C4-C5-C6-40 to -50-50 to -60
C4-C5-C6-C760 to 700 to 10

Note: These are generalized values for a cycloheptene ring and can vary based on the specific substitution and fusion of the benzene rings in the dibenzocycloheptene system.

Table 3: Relationship between Vicinal Coupling Constants (³JHH) and Dihedral Angles (Karplus Relationship)

Dihedral Angle (Φ)Expected ³JHH (Hz)Conformation
~10-14Eclipsed
60°~2-4Gauche
90°~0-1Orthogonal
180°~12-18Anti-periplanar

The Karplus equation describes the correlation between the dihedral angle of vicinal protons and their coupling constant, which is a powerful tool in conformational analysis.[1][2][3] The exact parameters of the equation depend on the specific molecular system.[3]

Experimental Protocols

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

DNMR is the primary experimental technique for investigating the kinetics of conformational exchange in dibenzocycloheptene derivatives. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of interconversion and the activation energy barriers between different conformers.[4][5]

Detailed Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the dibenzocycloheptene derivative in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈, or CS₂) in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

    • Ensure the solvent is chosen based on its temperature range and lack of interfering signals in the spectral region of interest.[5]

  • NMR Data Acquisition:

    • Acquire a series of ¹H NMR spectra over a wide temperature range. Start at a temperature where the exchange is slow on the NMR timescale (separate signals for each conformer are observed) and increase the temperature in increments until the exchange is fast (averaged signals are observed).

    • For each temperature point, allow the sample to equilibrate for at least 5-10 minutes before acquiring the spectrum.

    • Record the exact temperature for each experiment.

  • Data Analysis:

    • Lineshape Analysis: At temperatures where the signals are broadened due to intermediate exchange rates, the rate constant (k) for the conformational exchange can be determined by computer simulation of the experimental lineshapes.

    • Coalescence Temperature (Tc): The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature. The rate constant at this temperature can be estimated using the equation: k = (π * Δν) / √2, where Δν is the frequency separation of the two signals at slow exchange.

    • Eyring Plot: Plot ln(k/T) versus 1/T. The enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) can be determined from the slope (-ΔH‡/R) and the y-intercept (ln(kB/h) + ΔS‡/R) of the resulting linear plot, where R is the gas constant, kB is the Boltzmann constant, and h is the Planck constant. The Gibbs free energy of activation (ΔG‡) can then be calculated at a specific temperature using the equation: ΔG‡ = ΔH‡ - TΔS‡.

Single-Crystal X-ray Crystallography

X-ray crystallography provides a static, high-resolution three-dimensional structure of a molecule in the solid state. This technique is invaluable for definitively determining the preferred conformation of a dibenzocycloheptene derivative in its crystalline form and for obtaining precise bond lengths, bond angles, and dihedral angles.

Detailed Methodology:

  • Crystal Growth:

    • Grow single crystals of the dibenzocycloheptene derivative of suitable size and quality (typically 0.1-0.3 mm in all dimensions).[6]

    • Common crystallization techniques include slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.[7][8] The choice of solvent or solvent system is crucial.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) using a detector.[1]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of unique reflections with their corresponding intensities.

    • Solve the "phase problem" to generate an initial electron density map. For small molecules, direct methods are commonly used.

    • Build an initial molecular model into the electron density map.

    • Refine the atomic coordinates, thermal parameters, and other structural parameters against the experimental diffraction data until the model converges and provides a good fit to the data.[1]

  • Data Analysis:

    • Analyze the final refined structure to obtain precise measurements of bond lengths, bond angles, and, most importantly for conformational analysis, the dihedral angles of the seven-membered ring.

Computational Chemistry

Computational methods, particularly density functional theory (DFT) and ab initio calculations, are powerful tools for complementing experimental data and providing a deeper understanding of the conformational landscape.

Workflow for Conformational Analysis:

  • Conformational Search: Perform a systematic or stochastic search of the conformational space to identify all low-energy conformers (chair, boat, twist-boat, etc.).

  • Geometry Optimization: Optimize the geometry of each identified conformer to find the local energy minima on the potential energy surface.

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

  • Transition State Search: Locate the transition state structures connecting the different conformers. This is crucial for determining the energy barriers for ring inversion. A transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Energy Profile: Construct a potential energy profile for the conformational interconversion, showing the relative energies of the ground states and transition states.

Mandatory Visualizations

G cluster_0 Conformational Interconversion of Dibenzocycloheptene Chair1 Chair (P) Boat Boat (Transition State) Chair1->Boat Ring Inversion TwistBoat Twist-Boat Chair1->TwistBoat Chair2 Chair (M) Boat->Chair2 Chair2->TwistBoat

Caption: Conformational interconversion pathway of the dibenzocycloheptene ring.

G cluster_1 Experimental Workflow for Conformational Analysis Synthesis Synthesis of Dibenzocycloheptene Derivative DNMR Dynamic NMR (DNMR) Spectroscopy Synthesis->DNMR Xray Single-Crystal X-ray Crystallography Synthesis->Xray CompChem Computational Chemistry Synthesis->CompChem DataAnalysis Data Analysis and Interpretation DNMR->DataAnalysis Xray->DataAnalysis CompChem->DataAnalysis ConformationalModel Comprehensive Conformational Model DataAnalysis->ConformationalModel

Caption: General experimental workflow for conformational analysis.

Conclusion

The conformational analysis of the dibenzocycloheptene ring system is a multifaceted endeavor that relies on a synergistic combination of experimental techniques and computational modeling. Dynamic NMR spectroscopy provides invaluable insights into the energetic barriers of ring inversion, while single-crystal X-ray crystallography offers a definitive picture of the solid-state conformation. Computational chemistry serves as a powerful predictive and interpretive tool, allowing for a more complete understanding of the conformational landscape. A thorough understanding of these conformational preferences is paramount for the rational design and development of new therapeutic agents based on the dibenzocycloheptene scaffold.

References

An In-depth Technical Guide on the Toxicology of 5H-Dibenzo[a,d]cycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public toxicological data for 5H-Dibenzo[a,d]cycloheptene. A comprehensive toxicological assessment has not been thoroughly investigated for this specific compound. The information provided should be interpreted with caution and is intended for research and informational purposes only.

Introduction

This compound, also known as dibenzosuberene, is a tricyclic compound that forms the structural core of various pharmacologically active molecules, including several tricyclic antidepressants and muscle relaxants.[1] Its rigid, three-dimensional structure makes it a "privileged scaffold" in medicinal chemistry, providing a versatile framework for designing molecules that can interact with a range of biological targets.[2] Despite the therapeutic importance of its derivatives, detailed public toxicology studies specifically on the parent this compound scaffold are limited. This guide aims to consolidate the available safety and toxicity information and provide a framework for its toxicological evaluation.

Hazard Identification and Classification

Based on notifications to the ECHA C&L Inventory, this compound has been classified with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed (Acute Tox. 4, H302).[3]

  • Chronic Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life (Aquatic Chronic 4, H413).[3]

These classifications suggest that the compound warrants careful handling and appropriate containment measures to prevent oral exposure and environmental release.

Quantitative Toxicology Data

Detailed quantitative toxicological data for this compound is scarce in publicly accessible literature. The majority of available data pertains to its derivatives.

CompoundTest TypeRoute of ExposureSpeciesDose/DurationToxic EffectsReference
5H-Dibenzo[a,d]cyclohepten-5-amine, 10,11-dihydro-LD50IntravenousMouse56 mg/kgDetails not reported other than lethal dose value.[4]

It is crucial to note that the above data is for a derivative and may not be representative of the toxicological profile of the parent compound, this compound.

For many derivatives, such as 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol, the material safety data sheet explicitly states that the chemical, physical, and toxicological properties have not been thoroughly investigated.[5]

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the public domain. However, a general workflow for the toxicological assessment of a novel chemical entity is presented below.

G cluster_0 In Vitro / In Silico Screening cluster_1 In Vivo Studies QSAR/In Silico Prediction QSAR/In Silico Prediction Cytotoxicity Assays\n(e.g., MTT, LDH) Cytotoxicity Assays (e.g., MTT, LDH) QSAR/In Silico Prediction->Cytotoxicity Assays\n(e.g., MTT, LDH) Prioritization Genotoxicity Assays\n(e.g., Ames, Micronucleus) Genotoxicity Assays (e.g., Ames, Micronucleus) Cytotoxicity Assays\n(e.g., MTT, LDH)->Genotoxicity Assays\n(e.g., Ames, Micronucleus) Acute Toxicity\n(e.g., LD50 determination) Acute Toxicity (e.g., LD50 determination) Genotoxicity Assays\n(e.g., Ames, Micronucleus)->Acute Toxicity\n(e.g., LD50 determination) Decision Gate hERG Channel Assay hERG Channel Assay Repeat-Dose Toxicity\n(Sub-acute, Sub-chronic) Repeat-Dose Toxicity (Sub-acute, Sub-chronic) Acute Toxicity\n(e.g., LD50 determination)->Repeat-Dose Toxicity\n(Sub-acute, Sub-chronic) Safety Pharmacology Safety Pharmacology Repeat-Dose Toxicity\n(Sub-acute, Sub-chronic)->Safety Pharmacology Pharmacokinetics (ADME) Pharmacokinetics (ADME) Pharmacokinetics (ADME)->Repeat-Dose Toxicity\n(Sub-acute, Sub-chronic)

A generalized workflow for toxicological assessment of a chemical compound.

Signaling Pathways

There is currently no specific information available in the reviewed literature detailing the signaling pathways directly modulated by this compound that are linked to a toxicological outcome. The pharmacological activity of its derivatives, such as tricyclic antidepressants, primarily involves the inhibition of norepinephrine and serotonin reuptake. However, the direct toxicological signaling pathways for the parent scaffold have not been elucidated.

Conclusion and Future Directions

The toxicological profile of this compound is not well-characterized in the public domain. The available information is limited to general hazard classifications. Given its status as a privileged scaffold in drug discovery, a more comprehensive toxicological evaluation is warranted. Future studies should aim to:

  • Determine the acute toxicity (LD50) via multiple routes of exposure.

  • Conduct in vitro genotoxicity and cytotoxicity assays.

  • Perform repeat-dose toxicity studies to identify target organs.

  • Investigate the pharmacokinetic (ADME) properties of the compound.

Such data would be invaluable for researchers and drug development professionals working with this important chemical scaffold.

References

review of 5H-Dibenzo[a,d]cycloheptene chemistry and applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemistry and Applications of 5H-Dibenzo[a,d]cycloheptene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold is a tricyclic ring system that serves as a cornerstone in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a robust framework for designing molecules with specific biological targets.[1] This core is particularly significant in the development of central nervous system (CNS) active agents, forming the basis for numerous antidepressant, anxiolytic, and antipsychotic drugs.[1] The versatility of the 5-position on the cycloheptene ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of derivative compounds.[1] This guide provides a comprehensive overview of the chemistry, synthesis, and diverse applications of the this compound core, supplemented with experimental protocols and quantitative data.

Core Chemistry and Synthesis

The synthesis of the this compound core and its key derivatives, such as dibenzosuberone, often involves intramolecular cyclization strategies.

A common synthetic pathway to dibenzosuberone starts from the aldol reaction between phthalide and benzaldehyde to yield benzalphthalide. This intermediate is then reduced, and subsequent ring closure via a Friedel-Crafts reaction or with polyphosphoric acid affords dibenzosuberone in good yield.[2] An alternative route involves the reaction of phthalic anhydride and phenylacetic acid.[2]

Derivatization of the core is frequently carried out at the C5 position. For instance, 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol, a key intermediate, can be synthesized via a Grignard reaction using dibenzosuberone and methylmagnesium bromide.[3] The resulting tertiary alcohol can then be further modified.[1] The synthesis of this compound-5-carboxylic acid and its derivatives has also been described, providing another avenue for functionalization.[4][5]

Key Synthetic Intermediates and Reactions:
  • Dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one): A key ketone intermediate for accessing a variety of C5-substituted derivatives.[2][6][7]

  • Dibenzosuberenone (5H-dibenzo[a,d]cyclohepten-5-one): The unsaturated analog of dibenzosuberone, used in the synthesis of numerous tricyclic antidepressants.[8][9][10] It can be prepared by the dehydrogenation of dibenzosuberone.[8]

  • Grignard Reactions: Utilized to introduce alkyl or aryl groups at the C5 position of dibenzosuberone.[3]

  • Wittig Reaction: Employed in certain synthetic routes to form the central seven-membered ring.[8]

  • Friedel-Crafts Acylation/Alkylation: A classical method for the intramolecular cyclization to form the tricyclic system.[2]

Below is a generalized synthetic scheme for the preparation of Dibenzosuberone.

G cluster_0 Synthesis of Dibenzosuberone Phthalide Phthalide Benzalphthalide Benzalphthalide Phthalide->Benzalphthalide Aldol Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Benzalphthalide Bibenzylcarboxylic_acid 2-Bibenzylcarboxylic Acid Benzalphthalide->Bibenzylcarboxylic_acid Reduction (HI/P or H2) Dibenzosuberone Dibenzosuberone Bibenzylcarboxylic_acid->Dibenzosuberone Intramolecular Cyclization (PPA)

Fig. 1: Synthetic pathway to Dibenzosuberone.

Applications

The applications of this compound derivatives are extensive, particularly within the pharmaceutical industry.

Medicinal Chemistry

The dibenzo[a,d]cycloheptene framework is a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds.[1]

  • Antidepressants: Many tricyclic antidepressants (TCAs) are based on this structure. Modifications at the C5 position can influence interactions with monoamine transporters, which are key targets in the treatment of depression.[1][8] Examples of drugs with this core include amitriptyline, nortriptyline, and protriptyline.[6][11][12]

  • Anticonvulsants: Derivatives have shown potential as anticonvulsant agents.[1][13]

  • Anxiolytics and Antipsychotics: The scaffold is also present in drugs with anxiolytic and antipsychotic properties.[1]

  • Other CNS Applications: The framework has been explored for the development of agents targeting various CNS disorders.[1]

The likely mechanism of action for the antidepressant effects of many derivatives involves the modulation of neurotransmitter signaling at the monoaminergic synapse.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Synaptic Cleft cluster_3 Therapeutic Intervention Vesicle Vesicles with Neurotransmitters NT Neurotransmitter Vesicle->NT Release Transporter Monoamine Transporter Receptor Postsynaptic Receptor NT->Transporter Reuptake NT->Receptor Binding Drug Dibenzo[a,d]cycloheptene Derivative Drug->Transporter Inhibition

Fig. 2: Potential action at a monoaminergic synapse.
Materials Science

Derivatives of this compound have also found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The rigid and conjugated nature of the core can be exploited to create materials with desirable photophysical properties.[14] For instance, derivatives containing hole-transporting groups have been synthesized and characterized for use in blue-green light-emitting diodes.[14]

Quantitative Data

The following tables summarize key quantitative data for representative this compound derivatives.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
This compoundC₁₅H₁₂192.26108-110[15]
DibenzosuberoneC₁₅H₁₂O208.2545-47[7]
DibenzosuberenoneC₁₅H₁₀O206.2488-90[10]
5H-Dibenzo[a,d]cyclohepten-5-olC₁₅H₁₂O208.25120-122[16]
This compound-5-carboxylic acid methyl esterC₁₇H₁₄O₂250.29111.5-113.5[4]

Table 2: Biological Activity of Selected Derivatives

Derivative ClassBiological ActivityTargetExampleReference
Aminoalkyl derivativesAntidepressantMonoamine transportersProtriptyline[11]
Iminomethano derivativesAnticonvulsantNot specified5,10-(iminomethano)-5H-dibenzo[a,d]cycloheptene[13]
Aza isosteresAntihistamine (H1 antagonist)Histamine H1 receptorNot specified[17]
Thiosemicarbazide derivativesAntimicrobialNot specifiedNot specified[18]

Experimental Protocols

Detailed methodologies for the synthesis of key this compound derivatives are provided below.

Protocol 1: Synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol[3]

This protocol describes a Grignard reaction to synthesize 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol from dibenzosuberone.

  • Materials:

    • 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone)

    • Methylmagnesium bromide (3.0 M solution in diethyl ether)

    • Anhydrous diethyl ether or THF

    • Saturated aqueous NH₄Cl solution

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inlet for an inert gas (e.g., nitrogen or argon).

    • Reactant Preparation: Dissolve dibenzosuberone (1.0 eq) in anhydrous diethyl ether or THF in the reaction flask.

    • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Grignard Addition: Add the methylmagnesium bromide solution (1.2 eq) to the dropping funnel and add it dropwise to the stirred ketone solution over 30-60 minutes, maintaining the temperature at 0 °C.

    • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

    • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution until no more gas evolves.

    • Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all organic material. Wash the organic layer with water and then with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purification: Purify the crude product by column chromatography or recrystallization.

The following diagram illustrates the experimental workflow.

G start Start setup Assemble Flame-Dried Glassware under Inert Gas start->setup dissolve Dissolve Dibenzosuberone in Anhydrous Ether/THF setup->dissolve cool_0C Cool to 0 °C dissolve->cool_0C add_grignard Dropwise Addition of Methylmagnesium Bromide cool_0C->add_grignard warm_rt Warm to Room Temperature and Stir for 1-2h add_grignard->warm_rt quench Quench with Saturated Aqueous NH4Cl at 0 °C warm_rt->quench extract Extract with Ether, Wash with Water and Brine quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography or Recrystallization dry->purify end End purify->end

Fig. 3: Workflow for Grignard Synthesis.
Protocol 2: Synthesis of 5-[3-(N-cyano-N-methyl)aminopropylidene]-5H-dibenzo[a,d]cycloheptene[19]

This protocol details the synthesis of a cyanamide derivative.

  • Materials:

    • 5-(3-dimethylaminopropylidene)-5H-dibenzo[a,d]cycloheptene

    • Cyanogen bromide

    • Benzene

    • Dilute hydrochloric acid

  • Procedure:

    • A solution of 5-(3-dimethylaminopropylidene)-5H-dibenzo[a,d]cycloheptene (0.0834 mole) in 61 ml of benzene is added dropwise to a stirred solution of cyanogen bromide (0.0917 mole) in 38 ml of benzene.

    • The mixture is stirred for 3 hours at room temperature.

    • Any precipitate that forms is removed by filtration.

    • The filtrate is evaporated to dryness on a steam bath under reduced pressure.

    • The residual crude cyanamide is dissolved in benzene.

    • The benzene solution is washed with dilute hydrochloric acid and then with water.

    • The benzene solution is evaporated under reduced pressure to yield the final product as a yellow oil.

Conclusion

The this compound core represents a highly valuable scaffold in both medicinal chemistry and materials science. Its versatile chemistry allows for the synthesis of a wide array of derivatives with diverse biological activities and physical properties. The continued exploration of this privileged structure is likely to yield new therapeutic agents and advanced materials. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers working in these fields.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted 5H-Dibenzo[a,d]cycloheptenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5H-dibenzo[a,d]cycloheptene ring system is a tricyclic scaffold of significant interest in medicinal chemistry and drug development. This core structure is present in a number of biologically active molecules and approved pharmaceuticals, most notably tricyclic antidepressants like amitriptyline and its active metabolite, nortriptyline.[1][2][3] These compounds function by modulating the levels of neurotransmitters such as serotonin and norepinephrine in the brain.[1] The versatility of the dibenzocycloheptene core allows for the synthesis of a wide range of derivatives, making it a valuable template for exploring new therapeutic agents.[4][5]

This document provides detailed protocols for the synthesis of substituted 5H-dibenzo[a,d]cycloheptenes, starting from the key intermediate, 5H-dibenzo[a,d]cyclohepten-5-one, also known as dibenzosuberone. The protocols focus on two primary, robust, and versatile methods for introducing substituents at the C5 position: the Grignard reaction for creating tertiary alcohols and the Wittig reaction for generating exocyclic alkenes.

General Synthetic Strategy

The synthesis of various substituted this compound derivatives generally begins with the formation of the tricyclic ketone, 5H-dibenzo[a,d]cyclohepten-5-one. This key intermediate can be synthesized via the cyclization of dibenzyl-o-carboxylic acid.[6] From this ketone, diverse functional groups can be introduced at the 5-position. The following workflow illustrates the central role of this intermediate in accessing different classes of compounds.

G cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Derivative Classes A Dibenzyl-o-carboxylic Acid B 5H-Dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone) A->B  Acid-Catalyzed  Cyclocondensation C 5-Alkyl-5-hydroxy Derivatives (Tertiary Alcohols) B->C  Grignard Reaction  (R-MgX) D 5-Alkylidene Derivatives (Exocyclic Alkenes) B->D  Wittig Reaction  (Ph3P=CHR) E 5-Hydroxy Derivative (Secondary Alcohol) B->E  Reduction  (e.g., NaBH4)

Caption: General workflow for synthesizing substituted 5H-dibenzo[a,d]cycloheptenes.

Protocol 1: Synthesis of Key Intermediate: 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone)

This protocol describes the preparation of the pivotal intermediate, dibenzosuberone, through the cyclocondensation of dibenzyl-o-carboxylic acid. The reaction is catalyzed by a strong acid at elevated temperatures.[6]

Caption: Cyclocondensation to form Dibenzosuberone.
Experimental Protocol

  • Apparatus Setup: Assemble a round-bottom flask equipped for distillation under reduced pressure.

  • Reactant Charging: Charge the flask with dibenzyl-o-carboxylic acid and a catalytic amount of polyphosphoric acid (approx. 1% by weight of the carboxylic acid).[6]

  • Reaction: Heat the mixture to 240 °C under reduced pressure (30-40 Torr). Water generated during the cyclization will distill off.

  • Monitoring: Continue the reaction for approximately 7 hours or until the evolution of water ceases.[6]

  • Purification: After the reaction is complete, the product, dibenzosuberone, is purified by vacuum distillation.[6]

Data Presentation
Reagent/ParameterValueReference
Starting MaterialDibenzyl-o-carboxylic acid[6]
CatalystPolyphosphoric Acid (10 g for 1 kg acid)[6]
Temperature240 °C[6]
Pressure30-40 Torr[6]
Reaction Time7 hours[6]
Yield ~83% [6]
Purity (GC)99.1%[6]

Protocol 2: Synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol via Grignard Reaction

This protocol details the nucleophilic addition of a methyl group to the carbonyl of dibenzosuberone using methylmagnesium bromide. This method is a robust way to generate 5-substituted tertiary alcohols.[7][8] A critical factor for success is the strict maintenance of anhydrous (water-free) conditions, as Grignard reagents are highly sensitive to moisture.[9][10]

Caption: Grignard reaction for C5-alkylation.
Experimental Protocol

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, dropping funnel, and a nitrogen/argon inlet to maintain an inert atmosphere.[9]

  • Reactant Preparation: Dissolve 5H-dibenzo[a,d]cyclohepten-5-one (1.0 eq) in anhydrous diethyl ether (or THF) in the reaction flask.[9]

  • Grignard Addition: Cool the solution to 0 °C in an ice-water bath. Add methylmagnesium bromide (1.1-1.2 eq) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.[9][7]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.[7] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

  • Quenching: Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[9][8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.[7]

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9][7]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. The final product can be purified by column chromatography or recrystallization.[9]

Data Presentation
Reagent/ParameterValueReference
Starting Material5H-dibenzo[a,d]cyclohepten-5-one (10.0 g, 48.5 mmol)[7]
Grignard ReagentMethylmagnesium bromide (3.0 M in Et₂O, 17.8 mL, 53.4 mmol)[7]
SolventAnhydrous Diethyl Ether (100 mL)[7]
Addition Temperature0 °C[9][7]
Reaction Temperature0 °C to Room Temperature[9]
Reaction Time1-3 hours[9][7]
Yield 60% - 90% [9]

Protocol 3: Synthesis of 5-Alkylidene-5H-dibenzo[a,d]cycloheptene via Wittig Reaction

The Wittig reaction is a powerful method for converting ketones into alkenes.[11] This protocol describes the synthesis of a 5-alkylidene derivative from dibenzosuberone, a key transformation for accessing compounds structurally related to antidepressants like amitriptyline.[2] The reaction involves the preparation of a phosphorus ylide (Wittig reagent) from a phosphonium salt, followed by its reaction with the ketone.[12][13]

G cluster_0 Ylide Formation cluster_1 Wittig Reaction A Alkyltriphenylphosphonium Halide (Ph₃P⁺-CH₂R X⁻) B Phosphorus Ylide (Ph₃P=CHR) A->B C 5H-Dibenzo[a,d]cyclohepten-5-one B->C Reaction in THF Base Strong Base (e.g., n-BuLi, NaH) Base->A D 5-Alkylidene-5H-dibenzo[a,d]cycloheptene C->D E Triphenylphosphine oxide (Ph₃P=O) C->E

Caption: Two-stage workflow for the Wittig reaction.
Experimental Protocol

Part A: Preparation of the Phosphorus Ylide (Wittig Reagent)

  • Apparatus Setup: Use a flame-dried, two-necked flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Phosphonium Salt: Add the appropriate alkyltriphenylphosphonium halide salt (1.0 eq) to the flask and suspend it in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C or below. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.0 eq), dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).[14]

  • Ylide Formation: Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the ylide.[14]

Part B: Wittig Reaction

  • Ketone Addition: Cool the freshly prepared ylide solution to 0 °C. Dissolve dibenzosuberone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (or overnight) until TLC analysis indicates the consumption of the starting ketone.

  • Quenching: Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. The crude product contains the desired alkene and triphenylphosphine oxide. Purification is typically achieved by column chromatography on silica gel.

Data Presentation

Note: Yields for Wittig reactions are highly dependent on the specific ylide and substrate used. The following are representative conditions.

Reagent/ParameterDescriptionReference
Ylide PrecursorAlkyltriphenylphosphonium halide[12]
Basen-Butyllithium, Sodium Hydride, or Potassium tert-butoxide[14]
Ketone5H-dibenzo[a,d]cyclohepten-5-one-
SolventAnhydrous THF or Diethyl Ether[11]
Temperature0 °C to Room Temperature-
Reaction Time2-24 hours-
Yield Variable (typically 50-85%) [15]
ByproductTriphenylphosphine oxide[12]

References

Application Notes and Protocols: 5H-Dibenzo[a,d]cycloheptene as a Versatile Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5H-Dibenzo[a,d]cycloheptene, a tricyclic aromatic hydrocarbon, serves as a privileged scaffold in the field of medicinal chemistry and materials science. Its rigid, three-dimensional structure provides an excellent framework for the development of a diverse array of bioactive molecules and functional materials. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives as key building blocks in organic synthesis. The focus is on transformations at the C5 position and functionalization of the aromatic rings, highlighting its role in the synthesis of central nervous system (CNS) active agents and other valuable organic compounds.

Application 1: Derivatization at the C5 Position for CNS-Active Agents

The C5 position of the this compound scaffold is a primary site for chemical modification, enabling the synthesis of a wide range of compounds with therapeutic potential, particularly for CNS disorders such as depression and epilepsy.

Signaling Pathway of Tricyclic Antidepressants

Many derivatives of this compound, such as Protriptyline, function as tricyclic antidepressants (TCAs). They are thought to exert their therapeutic effects by inhibiting the reuptake of neurotransmitters like norepinephrine and serotonin in the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission.

Tricyclic_Antidepressant_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicle with Neurotransmitters Neurotransmitter Norepinephrine/ Serotonin Presynaptic_Vesicle->Neurotransmitter Release Transporter Norepinephrine/Serotonin Transporter (NET/SERT) Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Signal Transduction TCA Tricyclic Antidepressant (e.g., Protriptyline) TCA->Transporter Blockade

Caption: Mechanism of action of tricyclic antidepressants.

Experimental Protocols: Functionalization of the C5 Position

This protocol details the synthesis of 5-substituted-5H-dibenzo[a,d]cyclohepten-5-ols via the addition of Grignard reagents to the ketone at the C5 position. These tertiary alcohols are valuable intermediates for further functionalization.

Reaction Scheme:

Materials:

  • 5H-Dibenzo[a,d]cyclohepten-5-one

  • Magnesium turnings

  • Alkyl or Aryl halide (e.g., methyl iodide, bromobenzene)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for activation)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • Add a small portion of a solution of the alkyl/aryl halide (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel and add it to the magnesium turnings to initiate the reaction.

  • Once the reaction begins (disappearance of iodine color and gentle reflux), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: In a separate flame-dried flask, dissolve 5H-dibenzo[a,d]cyclohepten-5-one (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the Grignard reagent solution to 0 °C in an ice bath and slowly add the ketone solution dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for Grignard Reactions:

R in RMgXProductYield (%)Reference
Methyl5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol85-95[1][2]
Ethyl5-Ethyl-5H-dibenzo[a,d]cyclohepten-5-ol~80
Phenyl5-Phenyl-5H-dibenzo[a,d]cyclohepten-5-ol~80N/A

This reaction is a powerful method for the synthesis of alkenes from ketones, providing access to 5-alkylidene-5H-dibenzo[a,d]cycloheptene derivatives. These products can serve as precursors for further transformations.

Reaction Scheme:

Materials:

  • 5H-Dibenzo[a,d]cyclohepten-5-one

  • Triethyl phosphonoacetate (or other phosphonate ylides)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 equivalents) dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of 5H-dibenzo[a,d]cyclohepten-5-one (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Horner-Wadsworth-Emmons Reaction:

Phosphonate ReagentProductYield (%)Stereoselectivity (E/Z)
Triethyl phosphonoacetate5-(Ethoxycarbonylmethylene)-5H-dibenzo[a,d]cycloheptene80-90Predominantly E
Diethyl (cyanomethyl)phosphonate5-(Cyanomethylene)-5H-dibenzo[a,d]cycloheptene75-85Mixture of E/Z

Application 2: Synthesis of Protriptyline

Protriptyline is a tricyclic antidepressant that showcases the utility of this compound as a foundational building block in drug synthesis.

Protriptyline_Synthesis Start This compound Step1 Alkylation with 3-chloropropan-1-ol (n-BuLi, THF) Start->Step1 Intermediate1 3-(5H-Dibenzo[a,d]cyclohepten-5-yl)propan-1-ol Step1->Intermediate1 Step2 Mesylation (MsCl, Et3N) Intermediate1->Step2 Intermediate2 Mesylate Derivative Step2->Intermediate2 Step3 Nucleophilic Substitution (Methylamine) Intermediate2->Step3 Product Protriptyline Step3->Product

Caption: Synthetic workflow for the antidepressant Protriptyline.

Experimental Protocol: Synthesis of Protriptyline[4]

This multi-step synthesis involves the alkylation of the this compound anion, followed by conversion of the resulting alcohol to a leaving group and subsequent nucleophilic substitution.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • 3-Chloropropan-1-ol

  • Anhydrous tetrahydrofuran (THF)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Methylamine solution

Procedure:

  • Alkylation: Dissolve this compound (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

  • Add n-BuLi (1.1 equivalents) dropwise and stir for 30 minutes.

  • Add 3-chloropropan-1-ol (1.2 equivalents) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with water and extract with ethyl acetate. Dry the organic layer and concentrate to give the crude alcohol intermediate.

  • Mesylation: Dissolve the crude alcohol in dichloromethane and cool to 0 °C. Add triethylamine (1.5 equivalents) followed by methanesulfonyl chloride (1.2 equivalents).

  • Stir at 0 °C for 1 hour. Wash the reaction mixture with water, dry the organic layer, and concentrate.

  • Amination: Dissolve the crude mesylate in a solution of methylamine in THF.

  • Stir the reaction at room temperature for 24 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield Protriptyline.

Quantitative Data for Protriptyline Synthesis:

StepProductTypical Yield (%)
Alkylation3-(5H-Dibenzo[a,d]cyclohepten-5-yl)propan-1-ol60-70
Mesylation & AminationProtriptyline50-60 (over two steps)

Application 3: Functionalization of the Aromatic Rings

Electrophilic aromatic substitution reactions provide a means to introduce functional groups onto the benzene rings of the this compound scaffold, opening avenues for further diversification, for instance, through cross-coupling reactions.

Aromatic_Functionalization Scaffold This compound Friedel_Crafts Friedel-Crafts Acylation/Alkylation Scaffold->Friedel_Crafts Nitration Nitration Scaffold->Nitration Halogenation Halogenation Scaffold->Halogenation Acylated Acylated Derivative Friedel_Crafts->Acylated Nitrated Nitro Derivative Nitration->Nitrated Halogenated Halogenated Derivative Halogenation->Halogenated Suzuki_Coupling Suzuki Coupling Halogenated->Suzuki_Coupling Aryl_Derivative Aryl-Substituted Derivative Suzuki_Coupling->Aryl_Derivative

Caption: Pathways for aromatic ring functionalization.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the introduction of an acyl group, typically at the C2 and C8 positions, which are electronically activated.

Materials:

  • This compound

  • Acetyl chloride (or another acyl chloride)

  • Anhydrous aluminum chloride (AlCl3)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

Procedure:

  • Suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add acetyl chloride (2.1 equivalents) to the suspension.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice and 1 M HCl.

  • Separate the organic layer, extract the aqueous layer with DCM, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography to isolate the diacylated product.

Quantitative Data for Aromatic Functionalization:

ReactionReagentsProductTypical Yield (%)
Friedel-Crafts AcylationAcetyl chloride, AlCl32,8-Diacetyl-5H-dibenzo[a,d]cycloheptene60-70
NitrationHNO3, H2SO42-Nitro-5H-dibenzo[a,d]cycloheptene50-60

Conclusion

The this compound scaffold is a remarkably versatile building block in organic synthesis. The protocols and data presented herein demonstrate its utility in the construction of complex molecules with significant biological activity. The ability to functionalize both the central seven-membered ring and the peripheral aromatic rings provides chemists with a powerful platform for the design and synthesis of novel compounds for drug discovery and materials science. Careful optimization of the described reaction conditions will be essential for achieving high yields and purity in specific applications.

References

Application Notes and Protocols for the Functionalization of the 5H-Dibenzo[a,d]cycloheptene Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5H-dibenzo[a,d]cycloheptene scaffold is a privileged tricyclic ring system that forms the core of numerous biologically active compounds, including pharmaceuticals with antidepressant and anticonvulsant properties. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, making it an attractive target for medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the chemical functionalization of this important heterocyclic system.

Functionalization at the C5 Position (Benzylic Position)

The methylene bridge at the C5 position is the most reactive site for radical and nucleophilic substitution reactions, providing a versatile handle for introducing a wide array of functionalities.

Benzylic Bromination with N-Bromosuccinimide (NBS)

Benzylic bromination is a key transformation that installs a good leaving group at the C5 position, enabling subsequent nucleophilic substitution reactions. The use of N-Bromosuccinimide (NBS) is the preferred method for this transformation as it provides a low concentration of bromine, minimizing side reactions.[1][2]

Experimental Protocol: Benzylic Bromination of this compound

This protocol is adapted from a general procedure for light-induced benzylic brominations.[3][4]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH3CN), anhydrous

  • Visible light source (e.g., household compact fluorescent lamp)

  • Reaction vessel (e.g., round-bottom flask) equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (1.05 - 1.2 eq.).

  • Place the reaction vessel in proximity to a visible light source.

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove succinimide.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product, 5-bromo-5H-dibenzo[a,d]cycloheptene, by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Quantitative Data for Benzylic Bromination

SubstrateReagentsSolventLight SourceTime (h)Yield (%)Reference
Toluene (model)NBS (1.05 eq)CH3CNCFL0.5>95[4]
Ethylbenzene (model)NBS (1.05 eq)CH3CNCFL0.5>95[4]

Logical Workflow for Benzylic Bromination and Subsequent Substitution

G Start This compound Bromination Benzylic Bromination (NBS, light, CH3CN) Start->Bromination Bromo_Product 5-Bromo-5H-dibenzo[a,d]cycloheptene Bromination->Bromo_Product Substitution Nucleophilic Substitution (Nu-) Bromo_Product->Substitution Final_Product 5-Substituted Product (e.g., -Nu) Substitution->Final_Product

Caption: Workflow for C5 functionalization.

Nucleophilic Substitution on 5-Bromo-5H-dibenzo[a,d]cycloheptene

The 5-bromo derivative is an excellent substrate for SN1 and SN2 reactions, allowing for the introduction of various nucleophiles.

1.2.1. Synthesis of 5-Azido-5H-dibenzo[a,d]cycloheptene

The azide functionality can be introduced via substitution of the bromide and serves as a versatile precursor for amines (via reduction) or for use in click chemistry.

Experimental Protocol: Azide Substitution

This protocol is based on general methods for the synthesis of organic azides from alkyl halides.[5][6]

Materials:

  • 5-Bromo-5H-dibenzo[a,d]cycloheptene

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Reaction vessel with magnetic stirrer

Procedure:

  • Dissolve 5-Bromo-5H-dibenzo[a,d]cycloheptene (1.0 eq.) in anhydrous DMF.

  • Add sodium azide (1.5 - 2.0 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until TLC analysis indicates completion.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 5-azido-5H-dibenzo[a,d]cycloheptene by column chromatography if necessary.

1.2.2. Synthesis of 5-Cyano-5H-dibenzo[a,d]cycloheptene

The cyano group can be introduced by substitution with a cyanide salt.

Experimental Protocol: Cyanation

Materials:

  • 5-Bromo-5H-dibenzo[a,d]cycloheptene

  • Sodium cyanide (NaCN) or potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or DMF, anhydrous

  • Reaction vessel with magnetic stirrer

Procedure:

  • Dissolve 5-Bromo-5H-dibenzo[a,d]cycloheptene (1.0 eq.) in anhydrous DMSO or DMF.

  • Carefully add sodium cyanide or potassium cyanide (1.2 - 1.5 eq.). Caution: Cyanide salts are highly toxic.

  • Stir the reaction at an elevated temperature (e.g., 60-80 °C) and monitor by TLC.

  • After completion, cool the reaction mixture and pour it into a large volume of water.

  • Extract the aqueous phase with an organic solvent.

  • Wash the combined organic extracts, dry over an anhydrous drying agent, and remove the solvent in vacuo.

  • Purify the resulting 5-cyano-5H-dibenzo[a,d]cycloheptene by column chromatography or recrystallization.

Functionalization of the Aromatic Rings

The two benzene rings of the dibenzo[a,d]cycloheptene system can undergo electrophilic aromatic substitution reactions. The regioselectivity of these reactions will be influenced by the existing substitution pattern and the reaction conditions.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, which can serve as a handle for further modifications.[7][8][9]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride) or acid anhydride

  • Lewis acid catalyst (e.g., AlCl3)

  • Anhydrous, non-polar solvent (e.g., Dichloromethane, carbon disulfide)

  • Reaction vessel with magnetic stirrer, dropping funnel, and gas outlet

Procedure:

  • Suspend the Lewis acid (e.g., AlCl3, 1.1 - 1.3 eq.) in the anhydrous solvent in the reaction flask under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Add the acyl chloride (1.0 eq.) dropwise to the suspension.

  • Add a solution of this compound (1.0 eq.) in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor by TLC.

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Reaction Pathway for Friedel-Crafts Acylation

G Start This compound Acylation Friedel-Crafts Acylation (RCOCl, AlCl3) Start->Acylation Product Acylated Dibenzo[a,d]cycloheptene Acylation->Product

Caption: Friedel-Crafts Acylation Pathway.

Nitration

Nitration introduces a nitro group onto the aromatic rings, which can be subsequently reduced to an amino group.

Experimental Protocol: Nitration

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO3)

  • Concentrated Sulfuric Acid (H2SO4)

  • Reaction vessel with magnetic stirrer in an ice bath

Procedure:

  • Cool concentrated sulfuric acid in a flask using an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid with stirring to prepare the nitrating mixture.

  • In a separate flask, dissolve this compound in a suitable solvent (e.g., glacial acetic acid or excess sulfuric acid).

  • Slowly add the cold nitrating mixture to the solution of the substrate, maintaining a low temperature (0-10 °C).

  • Stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.

  • Filter the solid product, wash thoroughly with water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Quantitative Data for Aromatic Functionalization (General)

ReactionReagentsCatalystSolventProductReference
HalogenationBr2 or Cl2FeBr3 or AlCl3-Halogenated aromatic[10][11]
NitrationHNO3H2SO4-Nitroaromatic[12]
Friedel-Crafts AlkylationR-XAlCl3CS2Alkylated aromatic[1]
Friedel-Crafts AcylationRCOClAlCl3DCMAcylated aromatic[9][13]

Functionalization via the Carbonyl Group of Dibenzosuberone

5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone) is a key intermediate that can be synthesized from this compound by oxidation or accessed through other synthetic routes.[14] The carbonyl group at C5 is a prime site for nucleophilic addition reactions.

Synthesis of Dibenzosuberone

Experimental Protocol: Oxidation of this compound

Materials:

  • This compound

  • Oxidizing agent (e.g., Chromium trioxide in acetic acid, or KMnO4)

  • Appropriate solvent

Procedure (Conceptual):

  • Dissolve this compound in a suitable solvent.

  • Add the oxidizing agent portion-wise while controlling the temperature.

  • Stir the reaction until completion as indicated by TLC.

  • Work up the reaction by quenching the excess oxidant and extracting the product.

  • Purify by chromatography or recrystallization.

Grignard Reaction with Dibenzosuberone

The Grignard reaction is a powerful tool to form carbon-carbon bonds at the C5 position, leading to tertiary alcohols which can be further modified.

Experimental Protocol: Synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol

This protocol is a representative procedure for the addition of a methyl group.[15]

Materials:

  • 5H-Dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone)

  • Methylmagnesium bromide (MeMgBr) solution in ether or THF

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Flame-dried glassware under an inert atmosphere

Procedure:

  • Dissolve Dibenzosuberone (1.0 eq.) in anhydrous diethyl ether or THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the methylmagnesium bromide solution (1.2 eq.) dropwise to the stirred ketone solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Quantitative Data for Grignard Reaction with Dibenzosuberone

KetoneGrignard ReagentEquivalents of GrignardSolventTemperatureTime (h)Yield (%)
DibenzosuberoneMeMgBr1.2Diethyl ether/THF0 °C to RT1-3High
DibenzosuberonePhMgBr~1.2Diethyl ether/THF0 °C to RT1-3High

Workflow for Functionalization via Dibenzosuberone

G Start This compound Oxidation Oxidation Start->Oxidation Ketone Dibenzosuberone Oxidation->Ketone Grignard Grignard Reaction (R-MgX) Ketone->Grignard Alcohol 5-Alkyl/Aryl-5-hydroxy Derivative Grignard->Alcohol Dehydration Dehydration Alcohol->Dehydration Alkene 5-Alkylidene Derivative Dehydration->Alkene

Caption: Functionalization via the ketone intermediate.

These protocols provide a foundation for the diverse functionalization of the this compound ring system. Researchers should optimize these procedures based on the specific substrate and desired product. Standard laboratory safety precautions should be followed at all times.

References

Application Notes and Protocols for 5H-Dibenzo[a,d]cycloheptene Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5H-Dibenzo[a,d]cycloheptene derivatives, specifically focusing on 3,7-Bis[4-(diphenylamino)phenyl]-5H-dibenzo[a,d]cyclohepten-5-one, as a hole-transporting material in the fabrication of Organic Light-Emitting Diodes (OLEDs). The non-planar structure of the dibenzosuberenone core is a key feature, contributing to the morphological stability of the thin films in the solid state, which is crucial for device longevity and performance.

Principle of Operation in OLEDs

This compound derivatives functionalized with hole-transporting moieties, such as triphenylamine, serve as a critical component in the OLED device stack. When a voltage is applied across the device, the this compound derivative facilitates the efficient injection and transport of holes from the anode to the emissive layer. The energy levels of these materials are crucial for minimizing the energy barrier for charge injection and ensuring balanced charge transport, which leads to efficient electron-hole recombination in the emissive layer and subsequent light emission.

The general mechanism of charge transport and light emission in a multilayer OLED is depicted in the following diagram:

OLED_Mechanism cluster_recombination Recombination Zone Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL Hole Injection HTL Hole Transport Layer (HTL) (e.g., this compound derivative) HIL->HTL Hole Transport EML Emissive Layer (EML) HTL->EML Hole Injection Light hv EML->Light Light Emission (Photons) ETL Electron Transport Layer (ETL) ETL->EML Electron Injection EIL Electron Injection Layer (EIL) EIL->ETL Electron Transport Cathode Cathode (e.g., Al) Cathode->EIL Electron Injection

OLED Energy Level and Charge Transport Diagram.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a this compound-based hole transport material and the subsequent fabrication of an OLED device.

Protocol 1: Synthesis of 3,7-Bis[4-(diphenylamino)phenyl]-5H-dibenzo[a,d]cyclohepten-5-one

This protocol details the synthesis of the target compound via a Suzuki coupling reaction.[1]

Materials:

  • 3,7-Dibromo-5H-dibenzo[a,d]cyclohepten-5-one

  • (4-(Diphenylamino)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 3,7-Dibromo-5H-dibenzo[a,d]cyclohepten-5-one (1 equivalent), (4-(Diphenylamino)phenyl)boronic acid (2.5 equivalents), and potassium phosphate (4 equivalents).

  • Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents) to the flask.

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously for 24 hours.

  • Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.

Synthesis_Workflow Reactants Combine Reactants: - 3,7-Dibromo-5H-dibenzo[a,d]cyclohepten-5-one - (4-(Diphenylamino)phenyl)boronic acid - K₃PO₄ Catalyst Add Catalyst System: - Pd(OAc)₂ - SPhos Reactants->Catalyst Solvent Add Degassed Solvent: Toluene/Water (4:1) Catalyst->Solvent Reaction Heat to Reflux (24h) under Inert Atmosphere Solvent->Reaction Workup Work-up: - Separate organic layer - Wash with brine - Dry over Na₂SO₄ Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: 3,7-Bis[4-(diphenylamino)phenyl]- 5H-dibenzo[a,d]cyclohepten-5-one Purification->Product

Synthesis Workflow for the Hole Transport Material.
Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines the fabrication of a multilayer OLED using the synthesized this compound derivative as the hole transport layer (HTL) via thermal evaporation.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Synthesized 3,7-Bis[4-(diphenylamino)phenyl]-5H-dibenzo[a,d]cyclohepten-5-one (HTL)

  • Hole injection layer (HIL) material (e.g., HAT-CN)

  • Emissive layer (EML) host and dopant materials (e.g., for blue emission)

  • Electron transport layer (ETL) material (e.g., TPBi)

  • Electron injection layer (EIL) material (e.g., LiF)

  • Aluminum (Al) for cathode deposition

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning reagents (detergent, deionized water, acetone, isopropanol)

  • UV-ozone cleaner

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Layer Deposition (Thermal Evaporation):

    • Transfer the cleaned substrates to the high-vacuum thermal evaporation chamber.

    • Deposit the layers sequentially in the following order and with typical thicknesses:

      • HIL (e.g., HAT-CN): 10 nm

      • HTL (3,7-Bis[4-(diphenylamino)phenyl]-5H-dibenzo[a,d]cyclohepten-5-one): 30 nm

      • EML (e.g., host doped with a blue emitter): 20 nm

      • ETL (e.g., TPBi): 40 nm

      • EIL (e.g., LiF): 1 nm

      • Cathode (Al): 100 nm

  • Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass coverslip inside a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Record the electroluminescence (EL) spectrum using a spectrometer.

Data Presentation

The following tables summarize the material properties and typical device performance data for OLEDs incorporating this compound derivatives and other relevant materials for comparison.

Table 1: Material Properties

MaterialRoleHOMO (eV)LUMO (eV)
3,7-Bis[4-(diphenylamino)phenyl]-5H-dibenzo[a,d]cyclohepten-5-oneHTL-5.4-2.3
NPBHTL-5.4-2.4
Alq₃EML/ETL-5.7-3.1
TPBiETL-6.2-2.7

Note: HOMO and LUMO values are approximate and can vary based on the measurement technique.

Table 2: OLED Device Performance

HTL MaterialDevice StructureTurn-on Voltage (V)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. External Quantum Efficiency (%)Emission Color
This compound derivativeITO/HIL/HTL/EML/ETL/LiF/Al3.5 - 4.5> 10,0004.0 - 6.04.0 - 5.5Blue-Green[1]
NPBITO/NPB/Alq₃/LiF/Al3.0 - 4.0~12,000~4.0~3.5Green

Note: Performance data is highly dependent on the specific device architecture, emissive layer materials, and fabrication conditions.

References

Application Notes and Protocols for Photochemical Reactions of Dibenzocycloheptenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for conducting photochemical reactions of dibenzocycloheptenes, with a specific focus on the rearrangement of dibenzosuberenone derivatives. The information is intended to guide researchers in setting up and executing these reactions in a safe and efficient manner.

Overview of Photochemical Rearrangement of Dibenzosuberenones

Dibenzosuberenones, a class of dibenzocycloheptene derivatives, undergo a fascinating photochemical rearrangement to form spiro anthrones. This transformation involves the conversion of the central seven-membered ring into a six-membered ring, leading to significant structural changes. This photoisomerization is reversible, with the forward reaction typically induced by visible light and the reverse reaction by UV light, making these compounds interesting candidates for photo- and thermochromic materials.[1][2]

A key example is the conversion of fluorescent dihydropyridazine-appended dibenzosuberenone derivatives to colorless spiro anthrones upon irradiation with visible light (420 nm).[1][2] The reverse reaction, converting the spiro anthrones back to the dibenzosuberenones, can be achieved by irradiation with UV light (350 nm).[1][2]

Experimental Setup

A well-defined experimental setup is crucial for reproducible results in photochemistry. The following describes a typical setup for the photochemical rearrangement of dibenzosuberenones.

Photochemical Reactor

A Rayonet-type photochemical reactor is a common choice for these reactions.[3] A Rayonet RPR-200 photochemical reactor has been successfully used for the isomerization of dibenzosuberenones.[3]

  • Reactor Configuration: The reactor typically consists of a chamber with a series of lamps arranged cylindrically to provide uniform irradiation to the sample vessel placed in the center.

  • Reaction Vessels: Quartz is the preferred material for reaction vessels due to its transparency to a broad range of UV and visible light. For small-scale and screening experiments, NMR tubes can be used directly inside the reactor.[1] For preparative scale reactions, larger quartz flasks or immersion well reactors are suitable.

  • Cooling: Photochemical reactions can generate significant heat. Therefore, efficient cooling is essential to maintain a constant reaction temperature and prevent thermal side reactions. Most commercial photoreactors are equipped with a fan for air cooling. For reactions requiring lower temperatures, a cooling finger or an external cooling system can be employed.

Light Sources

The choice of light source is critical as the wavelength of irradiation determines which electronic transitions are induced. For the photochemical rearrangement of dibenzosuberenone derivatives, the following have been reported:[1][2]

  • Visible Light (420 nm): For the conversion of dibenzosuberenones to spiro anthrones.

  • UV Light (350 nm): For the reverse reaction, converting spiro anthrones back to dibenzosuberenones.

Rayonet reactors can be fitted with lamps emitting at specific wavelengths to suit the reaction requirements.

Experimental Protocols

The following protocols provide a step-by-step guide for the photochemical rearrangement of dibenzosuberenones.

General Protocol for Small-Scale Photochemical Rearrangement in an NMR Tube

This protocol is adapted from the study by Koçak and Daştan (2021) and is suitable for reaction monitoring and initial screening.[1]

  • Sample Preparation: Dissolve 5 mg of the dibenzosuberenone derivative in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) directly in a quartz NMR tube.[1]

  • Initial Analysis: Record the ¹H NMR spectrum of the starting material before irradiation.

  • Irradiation: Place the NMR tube inside the Rayonet photochemical reactor.

  • Forward Reaction (Dibenzosuberenone to Spiro Anthrone): Irradiate the sample with 420 nm light.[1]

  • Reaction Monitoring: Periodically remove the NMR tube from the reactor and record the ¹H NMR spectrum to monitor the conversion of the starting material to the product.

  • Reverse Reaction (Spiro Anthrone to Dibenzosuberenone): Once the forward reaction is complete, irradiate the same sample with 350 nm light to observe the reverse reaction.[1]

  • Analysis: Compare the NMR spectra at different time points to determine the extent of isomerization.

Protocol for Preparative Scale Photochemical Rearrangement

This is a general protocol for scaling up the reaction. Specific conditions such as concentration and reaction time will need to be optimized for each substrate.

  • Reaction Setup:

    • Dissolve the desired amount of the dibenzosuberenone derivative in an appropriate solvent (e.g., acetonitrile, methanol, or dichloromethane) in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.

    • Place the reaction vessel in the center of the Rayonet photochemical reactor.

    • Ensure the cooling system of the reactor is operational.

    • If necessary, purge the solution with an inert gas (e.g., nitrogen or argon) for a few minutes to remove dissolved oxygen, which can quench excited states or lead to side reactions.

  • Irradiation:

    • Irradiate the solution with the appropriate wavelength of light (e.g., 420 nm for the forward reaction).

    • The reaction time will depend on the substrate, concentration, and the intensity of the light source. It is recommended to monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, LC-MS, or NMR.

  • Work-up and Product Isolation:

    • Once the reaction is complete (as determined by the monitoring technique), turn off the light source.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by standard techniques such as column chromatography, recrystallization, or preparative HPLC.

  • Characterization:

    • Characterize the purified product using spectroscopic methods such as NMR (¹H, ¹³C), mass spectrometry, and UV-Vis spectroscopy to confirm its identity and purity.[1][2]

Quantitative Data

Quantitative data is essential for understanding the efficiency and kinetics of a photochemical reaction.

Reaction Conditions and Product Yields

The following table summarizes the qualitative information on the photochemical rearrangement of dihydropyridazine-appended dibenzosuberenones.[1] Quantitative yields for a range of substrates on a preparative scale are not yet widely reported in the literature.

Starting MaterialProductIrradiation Wavelength (nm)SolventScale
Dihydropyridazine-appended DibenzosuberenoneSpiro Anthrone420CDCl₃, DMSO-d₆5 mg / 0.5 mL
Spiro AnthroneDihydropyridazine-appended Dibenzosuberenone350CDCl₃, DMSO-d₆5 mg / 0.5 mL
Quantum Yield Determination

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules reacted per photon absorbed. The determination of quantum yield is a crucial aspect of characterizing a photochemical reaction.

General Procedure for Quantum Yield Determination:

  • Actinometry: Use a chemical actinometer (a substance with a known quantum yield) to determine the photon flux of the light source under the specific experimental conditions. Ferrioxalate actinometry is a common method for UV and visible regions.

  • Sample Irradiation: Irradiate the sample of the dibenzocycloheptene derivative under the same conditions as the actinometer.

  • Reaction Monitoring: Monitor the disappearance of the reactant or the appearance of the product over time using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The quantum yield can be calculated using the following formula:

    Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed)

    The moles of photons absorbed can be determined from the actinometry experiment.

Note: The quantum yields for the photochemical rearrangement of dibenzosuberenones are not yet reported in the literature. Researchers are encouraged to perform these measurements to better characterize this reaction.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the photochemical rearrangement of dibenzosuberenones.

G cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Dibenzosuberenone in Solvent B Transfer to Quartz Vessel A->B C Place in Photoreactor B->C D Irradiate with Specific Wavelength C->D E Monitor Reaction (TLC, LC-MS, NMR) D->E F Solvent Evaporation E->F G Purification (Chromatography) F->G H Characterization (NMR, MS, UV-Vis) G->H

General workflow for the photochemical reaction.
Proposed Signaling Pathway: Photochemical Rearrangement of Dibenzosuberenone

The proposed mechanism for the photochemical rearrangement of a dibenzosuberenone to a spiro anthrone involves a series of pericyclic reactions.[1] The key steps include a tautomerization to a cycloheptatriene intermediate, followed by a valence isomerization to a norcaradiene, which then undergoes further rearrangement.

G Dibenzosuberenone Dibenzosuberenone CHT Cycloheptatriene (CHT) Intermediate Dibenzosuberenone->CHT Tautomerization NOR Norcaradiene (NOR) Intermediate CHT->NOR Valence Isomerization (Equilibrium) Rearrangement Further Rearrangement NOR->Rearrangement SpiroAnthrone Spiro Anthrone Rearrangement->SpiroAnthrone

Proposed mechanism for spiro anthrone formation.

References

Application Notes and Protocols for the Quantification of 5H-Dibenzo[a,d]cycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 5H-Dibenzo[a,d]cycloheptene. The methodologies described are based on established analytical techniques and data from the analysis of structurally related compounds, offering a robust starting point for method development and validation.

Introduction

This compound is a tricyclic aromatic hydrocarbon that forms the core structure of various pharmaceutical compounds, including some antidepressants and anticonvulsants. Accurate quantification of this analyte is crucial for impurity profiling in drug substances, stability studies, and quality control in manufacturing processes. This application note details two primary analytical methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC is a widely used technique for the analysis of aromatic compounds like this compound. The method described below is a general procedure that can be optimized for specific matrices and concentration ranges.

Protocol: HPLC-UV Quantification of this compound

Objective: To quantify this compound in a sample matrix.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q

  • This compound reference standard

  • Phosphoric acid or Formic acid (for mobile phase modification, if necessary)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analyte in the samples (e.g., 0.1 µg/mL to 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and dissolve it in a suitable solvent.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Chromatographic Conditions:

    • Column: C18 (150 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of acetonitrile and water. A typical starting point is a 70:30 (v/v) ratio. For mass spectrometry compatible methods, replace phosphoric acid with formic acid.[1]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for this compound)

  • Analysis:

    • Inject the prepared calibration standards and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak area corresponding to this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Chromatography Chromatographic Separation HPLC_Injection->Chromatography UV_Detection UV Detection Chromatography->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for GC-MS analysis.

Data Presentation

The following table summarizes the typical performance characteristics expected for the analytical methods described. These values are representative and should be confirmed during method validation.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.998> 0.995
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 5 - 25 ng/mL0.5 - 5 ng/mL
Accuracy (% Recovery) 97 - 103%95 - 105%
Precision (% RSD) < 5%< 10%

Method Validation

For use in a regulated environment, the analytical methods must be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC-UV and GC-MS methods outlined in this application note provide reliable and robust approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper method development and validation are essential to ensure accurate and precise results.

References

Application Notes and Protocols for 5H-Dibenzo[a,d]cycloheptene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the safe handling and storage of 5H-Dibenzo[a,d]cycloheptene and its derivatives. Adherence to these protocols is crucial to ensure the chemical integrity of the compounds, the safety of laboratory personnel, and the reproducibility of experimental results.

Compound Stability and Storage

This compound is a tricyclic compound that is known to be sensitive to environmental factors. Its stability is paramount for its effective use in research and development. The primary factors affecting its stability are exposure to light, oxygen, and elevated temperatures.

Key Stability Characteristics:

  • Light Sensitivity: The extended π-system in the dibenzocycloheptene ring makes the compound susceptible to photodegradation. Exposure to UV light can lead to the formation of unwanted byproducts.

  • Air Sensitivity: The compound can be oxidized when exposed to atmospheric oxygen, particularly at the benzylic positions.

  • Thermal Stability: While stable at room temperature for short periods, prolonged exposure to high temperatures can cause decomposition.

Storage Recommendations:

To maintain the purity and stability of this compound compounds, the following storage conditions are recommended.

ParameterRecommended ConditionRationale
Temperature +5°C ± 3°CTo minimize thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation.
Light In the dark (amber vials)To prevent photodegradation.
Moisture Dry environmentTo prevent hydrolysis of derivatives and potential reactions.

Incompatible Materials:

To prevent hazardous reactions and degradation of the compound, avoid contact with the following:

  • Strong oxidizing agents

  • Acids

  • Acid chlorides

  • Acid anhydrides

Handling Protocols

Due to its sensitivity, this compound and its derivatives should be handled with care, preferably in a controlled environment.

General Handling Precautions:
  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Protocol for Handling Air-Sensitive this compound:

This protocol is designed for manipulating the compound while minimizing exposure to air and moisture.

Materials:

  • Glovebox or Schlenk line with an inert atmosphere (Argon or Nitrogen)

  • Oven-dried glassware

  • Septa

  • Syringes and needles

  • Anhydrous solvents

Procedure:

  • Preparation:

    • Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas.

    • Purge the glovebox or Schlenk line with inert gas to reduce oxygen and moisture levels to a minimum.

  • Weighing and Transfer (in a Glovebox):

    • Transfer the required amount of the compound from its storage container to a pre-tared, dry vial inside the glovebox.

    • Use a clean, dry spatula for the transfer.

    • Seal the vial tightly before removing it from the glovebox antechamber.

  • Handling using a Schlenk Line:

    • If a glovebox is not available, connect the flask containing the compound to the Schlenk line.

    • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

    • For transfers, dissolve the compound in an anhydrous solvent and use a syringe or cannula to transfer the solution to the reaction vessel under a positive pressure of inert gas.

Experimental Workflows

The following diagrams illustrate the recommended workflows for handling and storing this compound compounds.

G cluster_storage Long-Term Storage Protocol storage_start Receive Compound check_integrity Inspect Container Integrity storage_start->check_integrity transfer_to_storage Transfer to Designated Storage check_integrity->transfer_to_storage storage_conditions Store at +5°C ± 3°C Inert Atmosphere Dark (Amber Vial) transfer_to_storage->storage_conditions log_entry Log Compound Details (Date, Amount, Lot No.) storage_conditions->log_entry

Caption: Workflow for long-term storage of this compound.

G cluster_handling Safe Handling Workflow handling_start Retrieve from Storage prepare_workspace Prepare Inert Atmosphere (Glovebox or Schlenk Line) handling_start->prepare_workspace equilibration Allow to Equilibrate to Room Temp prepare_workspace->equilibration weigh_transfer Weigh and Transfer Compound equilibration->weigh_transfer dissolve Dissolve in Anhydrous Solvent (if required) weigh_transfer->dissolve reaction_setup Proceed with Experiment dissolve->reaction_setup cleanup Decontaminate and Clean Glassware reaction_setup->cleanup return_to_storage Return Unused Compound to Storage cleanup->return_to_storage

Caption: Workflow for the safe handling of this compound.

Quantitative Stability Data (Illustrative)

Table 1: Illustrative Thermal Stability

TemperatureAtmosphereExpected Stability (Qualitative)Potential Degradation Products
-20°CInertHighNegligible
5°CInertGood (Recommended Storage)Minimal
25°C (Room Temp)AirModerate (Short-term)Oxidation products
>60°CAirLowSignificant oxidation and decomposition

Table 2: Illustrative Photostability

Light SourceDuration of ExposureAtmosphereExpected Stability (Qualitative)
Dark (Amber Vial)Long-termInertHigh
Ambient Lab Light8 hoursAirModerate to Low
Direct Sunlight / UV Lamp1 hourAirVery Low

Table 3: Illustrative Chemical Compatibility

Reagent/SolventCompatibilityPotential Outcome
Anhydrous AcetonitrileGoodStable solution
Anhydrous DichloromethaneGoodStable solution
Water / Protic SolventsPoorPotential for slow hydrolysis of derivatives
Strong Oxidizing AgentsIncompatibleRapid oxidation and decomposition
Strong AcidsIncompatiblePotential for polymerization or rearrangement

Disposal Guidelines

All waste containing this compound should be treated as hazardous chemical waste.

  • Waste Segregation: Collect waste in a dedicated, labeled, and sealed container. Do not mix with other waste streams.

  • Disposal: Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the specific SDS for the compound you are using for complete safety and handling information.

Application Notes and Protocols for In Vitro Evaluation of 5H-Dibenzo[a,d]cycloheptene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5H-dibenzo[a,d]cycloheptene scaffold is a privileged structure in medicinal chemistry, forming the core of various clinically important drugs, particularly those targeting the central nervous system. Derivatives of this scaffold have shown a wide range of pharmacological activities, including antidepressant, anticonvulsant, and neuroprotective effects. These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of novel this compound derivatives. The protocols cover the assessment of cytotoxicity, neuroprotection, and enzyme inhibition, which are key determinants of the therapeutic potential of this class of compounds.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize hypothetical quantitative data for a series of this compound derivatives in various in vitro assays. This data is for illustrative purposes to guide researchers in presenting their findings.

Table 1: Cytotoxicity of this compound Derivatives in SH-SY5Y Cells

Compound IDR1R2IC50 (µM) - MTT Assay
DBCH-001HH> 100
DBCH-002ClH75.2
DBCH-003OCH3H92.5
DBCH-004HNH2> 100

Table 2: Neuroprotective Effects of this compound Derivatives Against H₂O₂-Induced Toxicity in SH-SY5Y Cells

Compound IDConcentration (µM)% Cell Viability
Control (H₂O₂)-52.3
DBCH-0011078.9
DBCH-0021065.4
DBCH-0031085.1
DBCH-0041088.7

Table 3: Cholinesterase Inhibitory Activity of this compound Derivatives

Compound IDAcetylcholinesterase (AChE) IC50 (µM)Butyrylcholinesterase (BChE) IC50 (µM)Selectivity Index (BChE/AChE)
DBCH-00125.612.30.48
DBCH-00215.830.11.90
DBCH-00332.118.50.58
DBCH-0048.95.20.58
Donepezil (Ref.)0.023.1155

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic potential of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed SH-SY5Y cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add derivatives at various concentrations incubate1->treat incubate2 Incubate for 24-48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.
Neuroprotection Assay Against Oxidative Stress

This protocol evaluates the ability of this compound derivatives to protect neuronal cells from oxidative stress-induced cell death, using hydrogen peroxide (H₂O₂) as the neurotoxic agent.

Materials:

  • SH-SY5Y cells

  • Complete DMEM medium

  • This compound derivatives

  • Hydrogen peroxide (H₂O₂)

  • MTT solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells as described in the cytotoxicity protocol.

  • Pre-treatment: After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of the test compounds. Incubate for 1-2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to each well to a final concentration that induces approximately 50% cell death (e.g., 100-200 µM, to be determined empirically). Include a control group with cells treated with H₂O₂ only, and a vehicle control group without H₂O₂ or test compounds.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described previously.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant increase in cell viability in the presence of the test compound compared to the H₂O₂-only control indicates a neuroprotective effect.

Neuroprotection_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed SH-SY5Y cells incubate1 Incubate for 24h seed->incubate1 pretreat Pre-treat with derivatives incubate1->pretreat add_h2o2 Add H₂O₂ to induce stress pretreat->add_h2o2 incubate2 Incubate for 24h add_h2o2->incubate2 mtt_assay Perform MTT assay incubate2->mtt_assay analyze Calculate % neuroprotection mtt_assay->analyze

Caption: Workflow for the neuroprotection assay.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This protocol describes the determination of the inhibitory activity of this compound derivatives against AChE and BChE using the spectrophotometric method developed by Ellman.[1] The assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound derivatives

  • 96-well microplates

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in phosphate buffer.

    • Prepare stock solutions of the substrate (ATCI or BTCI) and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution to each well.

    • Add 50 µL of the enzyme solution and incubate for 15 minutes at 25°C.

    • Add 50 µL of the DTNB solution.

    • Initiate the reaction by adding 25 µL of the substrate solution.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cholinesterase_Inhibition_Pathway cluster_reactants Reactants cluster_products Products cluster_detection Detection substrate Acetylthiocholine (ATCI) or Butyrylthiocholine (BTCI) enzyme AChE or BChE substrate->enzyme Hydrolysis thiocholine Thiocholine enzyme->thiocholine yellow_product Yellow Product (Absorbance at 412 nm) thiocholine->yellow_product dtnb DTNB dtnb->yellow_product inhibitor This compound Derivative inhibitor->enzyme Inhibition

Caption: Signaling pathway of the Ellman's method.

References

Crystallization Techniques for 5H-Dibenzo[a,d]cycloheptene Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of 5H-Dibenzo[a,d]cycloheptene compounds, a core scaffold in many pharmaceutical agents, including tricyclic antidepressants and muscle relaxants. The protocols outlined below are designed to guide researchers in obtaining high-purity crystalline materials suitable for analytical characterization and further development.

Introduction to Crystallization of this compound Derivatives

Crystallization is a critical purification technique in the synthesis and manufacturing of active pharmaceutical ingredients (APIs) based on the this compound framework, such as amitriptyline, nortriptyline, and cyclobenzaprine. The process of obtaining a crystalline solid from a solution is influenced by several factors including solvent choice, temperature, concentration, and the presence of impurities. A well-controlled crystallization process can effectively remove impurities, isolate desired polymorphs, and yield a product with consistent physical properties.

Common challenges encountered during the crystallization of this class of compounds include "oiling out," where the compound separates as a liquid instead of a solid, and the formation of undesirable crystal habits (e.g., needles or plates) that can be difficult to handle and dry. The following sections provide systematic approaches to overcome these challenges and achieve successful crystallization.

General Crystallization Workflow

A systematic approach is crucial for developing a robust crystallization protocol. The following workflow provides a general guideline for researchers.

Crystallization Workflow start Crude this compound Compound solubility_screening Solubility Screening in Various Solvents start->solubility_screening method_selection Select Crystallization Method solubility_screening->method_selection recrystallization Recrystallization method_selection->recrystallization Good solubility at high temp, poor at low temp vapor_diffusion Vapor Diffusion method_selection->vapor_diffusion Small sample amount solvent_layering Solvent Layering method_selection->solvent_layering Soluble in one solvent, insoluble in another slurry Slurry/Washing method_selection->slurry Removing minor impurities optimization Optimize Parameters (Temperature, Concentration, Cooling Rate) recrystallization->optimization vapor_diffusion->optimization solvent_layering->optimization slurry->optimization isolation Isolate Crystals (Filtration) optimization->isolation washing Wash Crystals isolation->washing drying Dry Crystals washing->drying characterization Characterize Crystals (Purity, MP, Polymorph) drying->characterization end Pure Crystalline Product characterization->end

Caption: General workflow for developing a crystallization protocol.

Quantitative Data Summary

The selection of an appropriate solvent is paramount for successful crystallization. The following tables summarize the solubility of common this compound derivatives in various solvents.

Table 1: Solubility of Amitriptyline Hydrochloride

SolventSolubilityTemperature (°C)
Ethanol~25 mg/mL[1]Room Temperature
DMSO~25 mg/mL[1]Room Temperature
Dimethylformamide~25 mg/mL[1]Room Temperature
WaterFreely soluble[2]Room Temperature
Acetic Acid (100)Freely soluble[2]Room Temperature
Diethyl EtherPractically insoluble[2]Room Temperature
PBS (pH 7.2)~0.5 mg/mL[1]Room Temperature

Table 2: Solubility of Nortriptyline Hydrochloride

SolventSolubilityTemperature (°C)
Ethanol (95)Soluble[3]Room Temperature
DMSO~30 mg/mL[4]Room Temperature
Dimethylformamide (DMF)~30 mg/mL[4]Room Temperature
WaterSparingly soluble[3]Room Temperature
ChloroformFreely soluble[3]Room Temperature
Acetic Acid (100)Freely soluble[3]Room Temperature
Diethyl EtherPractically insoluble[3]Room Temperature
PBS (pH 7.2)~1 mg/mL[4]Room Temperature
MethanolSoluble[5]Room Temperature
Phosphate Buffer (pH 6.8)Soluble[5]Room Temperature

Table 3: Melting Points of Selected this compound Derivatives

CompoundMelting Point (°C)
This compound-5-carboxylic acid methyl ester111.5-113.5[6]
This compound-5-carboxylic acid239-241[6]
Nortriptyline Hydrochloride215-220[3]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent

This is the most common technique for purifying solid organic compounds.

Recrystallization_Protocol start Crude Product dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot filtration (optional) to remove insoluble impurities dissolve->hot_filtration cool Allow to cool slowly to room temperature hot_filtration->cool ice_bath Cool in an ice bath to maximize yield cool->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash with a small amount of cold solvent filter->wash dry Dry crystals under vacuum wash->dry end Pure Crystals dry->end

Caption: Step-by-step recrystallization workflow.

Materials:

  • Crude this compound compound

  • Recrystallization solvent (e.g., ethanol, methanol, acetone, toluene, hexane, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show limited solubility at room temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a small amount of the selected solvent. Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the formation of larger crystals.

  • Maximizing Yield: To induce further crystallization, place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[3]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Slurry Washing

This technique is effective for removing minor impurities from a solid product.

Materials:

  • Crude solid this compound compound

  • Washing solvent (a solvent in which the compound is sparingly soluble)

  • Beaker or flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Place the crude solid in a beaker or flask.

  • Add a volume of the washing solvent sufficient to create a stirrable slurry. Toluene or hot acetone can be effective for derivatives like protriptyline hydrochloride.[7]

  • Stir the slurry at a controlled temperature (e.g., room temperature or heated) for a specific duration (e.g., 30-60 minutes).

  • Collect the purified solid by vacuum filtration.

  • Wash the solid with a small amount of fresh, cold washing solvent.

  • Dry the purified crystals under vacuum.

Protocol 3: Solvent-Induced Precipitation (Anti-Solvent Crystallization)

This method is useful when the compound is highly soluble in one solvent but poorly soluble in another.

Materials:

  • Crude this compound compound (can be an oil)

  • "Good" solvent (e.g., dichloromethane, ethyl acetate)

  • "Poor" or "anti-solvent" (e.g., hexane, heptane)

  • Crystallization vessel

Procedure:

  • Dissolve the crude compound in a minimal amount of the "good" solvent.

  • Slowly add the "poor" solvent dropwise to the solution while stirring.

  • Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.

  • Allow the solution to stand undisturbed to allow for crystal growth.

  • Isolate the crystals by filtration, wash with the anti-solvent, and dry under vacuum.

Troubleshooting Common Crystallization Problems

Problem: Oiling Out "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a crystalline solid. This is often due to high supersaturation at elevated temperatures.

Solutions:

  • Reduce the cooling rate: Allow the solution to cool more slowly to prevent a rapid increase in supersaturation.

  • Use a less polar solvent or a co-solvent system: For highly soluble compounds like cyclobenzaprine hydrochloride, using a slightly less polar solvent can promote controlled crystallization.[8]

  • Lower the initial concentration: Starting with a more dilute solution can help avoid reaching the critical supersaturation level.

  • Introduce seed crystals: Adding a small crystal of the desired compound can provide a template for crystal growth.

Problem: Poor Crystal Morphology (Needles or Plates) Needle-like or plate-like crystals can be difficult to filter and dry, and may trap impurities.

Solutions:

  • Slower crystallization: Slower cooling or evaporation rates often lead to the formation of more well-defined crystals.

  • Change the solvent: Different solvents can favor different crystal habits.

  • Agitation: Gentle agitation during crystallization can sometimes influence crystal morphology.

Conclusion

The crystallization of this compound compounds is a critical step in their purification and isolation. By systematically screening solvents, selecting an appropriate crystallization technique, and carefully controlling experimental parameters, researchers can obtain high-purity crystalline materials. The protocols and data provided in these application notes serve as a comprehensive guide for scientists and professionals working with this important class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: 5H-Dibenzo[a,d]cycloheptene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5H-Dibenzo[a,d]cycloheptene and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives, with a focus on the common Grignard reaction to produce 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol.

Issue 1: Low or No Product Yield, with Significant Recovery of Starting Material

  • Question: My reaction resulted in a low yield, and TLC/NMR analysis shows a large amount of unreacted 5H-dibenzo[a,d]cyclohepten-5-one. What went wrong?

  • Answer: This is a frequent challenge and can often be attributed to the following factors:

    • Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air. Exposure to either will degrade the reagent and significantly lower its activity.[1]

    • Insufficient Grignard Reagent: It is advisable to use a molar excess of the Grignard reagent (typically 1.2 to 1.5 equivalents) to ensure the reaction proceeds to completion.[1]

    • Enolization Side Reaction: As a strong base, the Grignard reagent can deprotonate the ketone at the alpha-position, leading to the formation of a magnesium enolate. This side reaction consumes the Grignard reagent without forming the desired alcohol. To minimize this, add the Grignard reagent slowly at a low temperature (e.g., 0 °C).[1]

Issue 2: Formation of a Major Impurity

  • Question: My reaction produced a significant amount of an unknown byproduct alongside the desired product. How can I identify and prevent it?

  • Answer: The most probable byproduct is the dehydrated alkene, 5-methylidene-5H-dibenzo[a,d]cycloheptene.

    • Cause: Tertiary alcohols are susceptible to dehydration, especially under acidic conditions or at elevated temperatures during workup or purification.

    • Prevention: To avoid this, use a milder quenching agent. Instead of strong acids, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] It is also important to avoid excessive heat during the evaporation of the solvent after workup.

Issue 3: The Grignard Reaction Fails to Initiate

  • Question: I am preparing the methyl Grignard reagent in situ, but the reaction with magnesium turnings is not starting. What should I do?

  • Answer: Several factors can hinder the initiation of a Grignard reaction:

    • Moisture: Ensure all glassware is flame-dried and the solvent is anhydrous.

    • Magnesium Surface: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction. Gently crush the magnesium turnings in a mortar and pestle before the reaction or add a small crystal of iodine to activate the surface.

    • Initiation: A small amount of gentle heating or sonication can help to initiate the reaction. Once started, the reaction is exothermic and should be controlled with a cooling bath.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a successful Grignard synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol?

A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions. Grignard reagents are potent nucleophiles and strong bases, and they will react with any source of protons, particularly water. This includes moisture in glassware, solvents, and the starting ketone, as well as atmospheric humidity.[1]

Q2: Which methylating Grignard reagent is recommended?

A2: Both methylmagnesium bromide (CH₃MgBr) and methylmagnesium chloride (CH₃MgCl) are suitable for this reaction. They are commercially available in ethereal solvents such as diethyl ether or tetrahydrofuran (THF).[1]

Q3: How can I confirm the activity of my Grignard reagent?

A3: If you are using a commercial solution, ensure it has been stored correctly under an inert atmosphere. For freshly prepared reagents, successful initiation is often indicated by the disappearance of the iodine color (if used for activation), gentle refluxing of the solvent, and the appearance of a cloudy solution.[1] It is highly recommended to titrate the Grignard reagent before use to determine its exact molarity.

Q4: What is the typical yield for the Grignard reaction?

A4: Yields can vary based on the purity of the reagents and the reaction conditions. A successful reaction can yield between 60% and 90% of the desired product.[1] One specific protocol reports a yield of 85% after recrystallization.[2] Another preparation of 5H-dibenzo-[a,d]-cyclohepten-5-ol reported a 98% yield.[3]

Q5: My crude product is an oil and will not solidify. How can I isolate my product?

A5: The oily nature of the crude product can be due to residual solvent or the presence of impurities.

  • Ensure complete solvent removal: Use a rotary evaporator to remove the bulk of the solvent. For higher boiling point solvents, consider high vacuum distillation.

  • Trituration: Try adding a non-polar solvent in which the product is sparingly soluble, such as hexane or petroleum ether, to induce crystallization.

  • Solvent-induced precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexane) dropwise until the solution becomes cloudy, then allow it to stand and crystallize.[4]

Data Presentation

Table 1: Typical Reaction Parameters for Grignard Synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol.[1]

ParameterValueNotes
Molar Ratio (Ketone:Grignard)1 : 1.2–1.5An excess of the Grignard reagent is used to ensure complete conversion.
SolventAnhydrous Diethyl Ether or THFTHF is often preferred for its higher boiling point and better solvating properties.
Reaction Temperature0 °C to Room TemperatureAddition is typically performed at 0 °C to control the exothermic reaction.
Reaction Time1–3 hoursMonitored by TLC until the starting ketone is consumed.
Workup/Quenching AgentSaturated Aqueous NH₄ClPreferred over strong acids to prevent dehydration of the tertiary alcohol product.
Purification MethodColumn Chromatography or RecrystallizationEffective for separating the product from unreacted ketone and other byproducts.

Table 2: Comparison of Reagents for the Synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol.[2]

ReagentReaction ConditionsReported Yield
Methylmagnesium IodideReflux in anhydrous ether for 3 hours.85%
MethyllithiumTypically -78 °C to room temperature.(Specific yield not reported, but expected to be high)

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol via Grignard Reaction.[1]

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inlet for an inert gas (Nitrogen or Argon).

  • Reactant Preparation: Dissolve 5H-dibenzo[a,d]cyclohepten-5-one (1.0 eq) in anhydrous diethyl ether or THF in the reaction flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add the methylmagnesium bromide solution (1.2 eq) to the dropping funnel and add it dropwise to the stirred ketone solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization.

Protocol 2: Purification by Column Chromatography.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions.

  • Gradient: Gradually increase the polarity of the eluent according to the predetermined gradient.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting start Start: Flame-dried glassware under inert atmosphere ketone Dissolve 5H-Dibenzo[a,d]cyclohepten-5-one in anhydrous ether/THF start->ketone cool_ketone Cool ketone solution to 0°C ketone->cool_ketone add_grignard Dropwise addition of Grignard reagent (1.2 eq) at 0°C cool_ketone->add_grignard warm_rt Warm to room temperature and stir for 1-2h add_grignard->warm_rt low_yield Low Yield? add_grignard->low_yield tlc Monitor by TLC warm_rt->tlc quench Quench with sat. aq. NH4Cl at 0°C tlc->quench extract Extract with ether, wash with brine quench->extract dry Dry over Na2SO4, concentrate extract->dry purify Purify by column chromatography or recrystallization dry->purify end Final Product purify->end check_reagent Check Grignard activity & excess low_yield->check_reagent check_conditions Check for anhydrous conditions low_yield->check_conditions

Caption: Experimental workflow for the synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_impurity Impurity Issues cluster_initiation Reaction Initiation start Problem Encountered low_yield Low or No Product start->low_yield impurity Major Impurity Present start->impurity no_reaction Reaction Not Starting start->no_reaction unreacted_sm Unreacted Starting Material? low_yield->unreacted_sm inactive_grignard Inactive Grignard Reagent unreacted_sm->inactive_grignard Yes insufficient_grignard Insufficient Grignard unreacted_sm->insufficient_grignard Yes enolization Enolization Side Reaction unreacted_sm->enolization Yes solution_grignard Use fresh/titrated Grignard, ensure excess inactive_grignard->solution_grignard insufficient_grignard->solution_grignard solution_conditions Ensure anhydrous conditions, low temp addition enolization->solution_conditions dehydration Dehydration Product? impurity->dehydration acidic_workup Harsh Acidic Workup dehydration->acidic_workup Yes high_temp High Temperature dehydration->high_temp Yes solution_workup Use sat. aq. NH4Cl for quench, avoid high heat acidic_workup->solution_workup high_temp->solution_workup check_moisture Check for Moisture no_reaction->check_moisture check_mg Activate Magnesium Surface no_reaction->check_mg solution_initiation Use dry glassware/solvents, activate Mg check_moisture->solution_initiation check_mg->solution_initiation

Caption: Troubleshooting logic for this compound synthesis.

References

troubleshooting side reactions in dibenzocycloheptene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dibenzocycloheptene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the dibenzocycloheptene core?

A1: The dibenzocycloheptene core is typically synthesized through a multi-step process. A common route involves the intramolecular Friedel-Crafts acylation of 2-phenethylbenzoic acid or its derivatives to form dibenzosuberone, a key ketone intermediate. This ketone then serves as a versatile precursor for various functionalizations, including Grignard reactions to introduce alkyl or other side chains, followed by dehydration or other modifications to yield the desired dibenzocycloheptene derivative. Another key transformation is the Wittig reaction on dibenzosuberone to introduce an exocyclic double bond, a common feature in many pharmacologically active dibenzocycloheptene compounds like amitriptyline.

Q2: What are the critical parameters to control during the Friedel-Crafts acylation to form dibenzosuberone?

A2: Successful Friedel-Crafts acylation for dibenzosuberone synthesis hinges on several factors. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which must be used in stoichiometric amounts because it forms a complex with the product ketone.[1] Maintaining anhydrous conditions is crucial, as moisture can deactivate the catalyst. The choice of solvent is also important, with common options being carbon disulfide or nitrobenzene. Reaction temperature should be carefully controlled to prevent side reactions.

Q3: My Grignard reaction on dibenzosuberone is giving low yields. What are the likely causes?

A3: Low yields in Grignard reactions with dibenzosuberone are often due to a few common issues. Firstly, Grignard reagents are extremely sensitive to moisture; ensure all glassware is oven-dried and solvents are anhydrous.[2] Secondly, several side reactions can compete with the desired nucleophilic addition. These include reduction of the ketone to a secondary alcohol, enolization of the ketone (especially with bulky Grignard reagents), and Wurtz coupling of the organohalide used to prepare the Grignard reagent.[3] Finally, the quality of the magnesium and the organohalide precursor are critical for efficient Grignard reagent formation.

Q4: How can I purify the final dibenzocycloheptene product?

A4: Purification strategies for dibenzocycloheptene derivatives depend on the nature of the impurities. Column chromatography on silica gel is a widely used method for separating the desired product from side products and unreacted starting materials. Recrystallization can also be an effective technique for obtaining highly pure crystalline products. For basic compounds, such as those containing an amine functionality, acid-base extraction can be a useful preliminary purification step.

Troubleshooting Guides

Side Reactions in Grignard Reactions with Dibenzosuberone

Issue 1: A significant amount of a dimeric byproduct is observed, and the desired alcohol is not the major product.

  • Possible Cause: Wurtz coupling, where the Grignard reagent reacts with unreacted organohalide.[3] This is more prevalent at higher temperatures and with higher concentrations of the organohalide.[3]

  • Troubleshooting Steps:

    • Slow Addition: Add the organohalide dropwise to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration of the organohalide in the reaction mixture.

    • Temperature Control: Maintain a gentle reflux during Grignard reagent formation and consider cooling the reaction mixture during the addition to the dibenzosuberone.

    • Efficient Stirring: Ensure vigorous stirring to promote rapid reaction with the magnesium surface, minimizing the concentration of free organohalide.[3]

Issue 2: The starting dibenzosuberone is recovered, and a secondary alcohol is formed instead of the expected tertiary alcohol.

  • Possible Cause: The Grignard reagent is acting as a reducing agent, or it is acting as a base, leading to enolization of the ketone.[3]

  • Troubleshooting Steps:

    • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can suppress enolization and favor the desired 1,2-addition of the Grignard reagent to the carbonyl group.[3]

    • Lower Temperature: Perform the Grignard addition at a lower temperature (e.g., 0 °C or -78 °C) to minimize both reduction and enolization.[3]

    • Choice of Grignard Reagent: If possible, use a less sterically hindered Grignard reagent, as bulkier reagents are more prone to act as reducing agents.

Side Reactions in Friedel-Crafts Acylation for Dibenzosuberone Synthesis

Issue 3: The reaction produces a mixture of products, including polysubstituted species.

  • Possible Cause: The product of the Friedel-Crafts acylation, an aryl ketone, is generally less reactive than the starting material, which usually prevents further acylation. However, under harsh conditions or with highly activated aromatic rings, polysubstitution can occur.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a 1:1 molar ratio of the acylating agent to the aromatic substrate.

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or GC and avoid unnecessarily long reaction times or high temperatures.

    • Catalyst Choice: While AlCl₃ is common, other Lewis acids with milder activity can be explored to reduce the likelihood of side reactions.

Data Presentation

Table 1: Optimization of Grignard Reaction Conditions for a Dibenzosuberone Derivative

EntryGrignard ReagentEquivalents of Grignard ReagentTemperature (°C)AdditiveYield of Tertiary Alcohol (%)
1MeMgBr1.2Room TemperatureNone65
2MeMgBr1.20None78
3MeMgBr1.50None85
4MeMgBr1.20CeCl₃92
5t-BuMgCl1.20None45 (plus reduction product)

Note: Data is illustrative and compiled from typical outcomes described in the literature. Actual yields may vary.

Table 2: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield of Dibenzosuberone (%)
1AlCl₃110CS₂46285
2PPA-Neat100190
3Nafion-HCatalyticp-xylene140495

Note: Data is illustrative and based on literature reports. PPA (polyphosphoric acid) acts as both catalyst and solvent.

Experimental Protocols

Protocol 1: Synthesis of Dibenzosuberone via Intramolecular Friedel-Crafts Acylation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, place 2-(phenethyl)benzoic acid (1.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous carbon disulfide as the solvent. Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.1 eq) in portions.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude dibenzosuberone can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Grignard Reaction of Dibenzosuberone with a Generic Alkyl Magnesium Bromide

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.5 eq). Add a small crystal of iodine. Add a solution of the corresponding alkyl bromide (1.5 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Maintain a gentle reflux until all the magnesium has reacted.

  • Reaction with Dibenzosuberone: In a separate flame-dried flask, dissolve dibenzosuberone (1.0 eq) in anhydrous diethyl ether. Cool this solution to 0 °C in an ice bath.

  • Addition: Slowly add the prepared Grignard reagent to the dibenzosuberone solution via a dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude tertiary alcohol can be purified by column chromatography.

Visualizations

Grignard_Troubleshooting start Low Yield in Grignard Reaction check_byproducts Analyze Byproducts (TLC/GC-MS) start->check_byproducts dimer Dimeric Byproduct (Wurtz Coupling) check_byproducts->dimer Dimer Detected reduction_enolization Starting Material & Secondary Alcohol (Reduction/Enolization) check_byproducts->reduction_enolization SM/Alcohol Detected no_reaction No Reaction check_byproducts->no_reaction Mainly SM solution_dimer Slow down organohalide addition. Control temperature. dimer->solution_dimer solution_re_en Use CeCl3 additive. Lower reaction temperature. reduction_enolization->solution_re_en solution_no_reaction Ensure anhydrous conditions. Check Grignard reagent activity. no_reaction->solution_no_reaction

Caption: Troubleshooting workflow for Grignard reaction side products.

Dibenzocycloheptene_Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Product Formation 2_phenethylbenzoic_acid 2-Phenethylbenzoic Acid Dibenzosuberone Dibenzosuberone (Ketone Intermediate) 2_phenethylbenzoic_acid->Dibenzosuberone Friedel-Crafts Acylation (e.g., AlCl3) Tertiary_Alcohol Tertiary Alcohol Dibenzosuberone->Tertiary_Alcohol Grignard Reaction (R-MgX) Exocyclic_Alkene Exocyclic Alkene Derivative Dibenzosuberone->Exocyclic_Alkene Wittig Reaction Final_Product Dibenzocycloheptene Derivative Tertiary_Alcohol->Final_Product Dehydration Exocyclic_Alkene->Final_Product Further Modification (e.g., amination)

Caption: General synthetic workflow for dibenzocycloheptene derivatives.

References

Technical Support Center: Optimization of Reaction Conditions for 5H-Dibenzo[a,d]cycloheptene Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 5H-Dibenzo[a,d]cycloheptene and its derivatives, commonly known as dibenzosuberenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 5H-Dibenzo[a,d]cyclohepten-5-one (dibenzosuberenone) for functionalization?

A1: 5H-Dibenzo[a,d]cyclohepten-5-one has three main sites for functionalization: the carbonyl group at the 5-position, the double bond in the seven-membered ring, and the aromatic C-H bonds. The reactivity of each site can be targeted through the careful selection of reagents and reaction conditions.

Q2: How can I achieve chemoselectivity between the carbonyl group and the double bond in dibenzosuberenone?

A2: Achieving chemoselectivity is a key challenge. For reactions at the carbonyl group, such as Grignard additions or reductions, specific reagents that do not readily react with the double bond should be chosen. Conversely, to functionalize the double bond, for instance, through epoxidation or Diels-Alder reactions, conditions that do not affect the carbonyl group are necessary. In some cases, protecting one group while reacting the other is a viable strategy.

Q3: What are the common challenges in the C-H functionalization of the aromatic rings of dibenzosuberenone?

A3: The main challenges in C-H functionalization are controlling regioselectivity (which C-H bond to functionalize) and achieving high efficiency. The choice of catalyst, directing group (if any), solvent, and temperature are critical parameters to optimize for successful and selective C-H activation.

Q4: How can I purify polar derivatives of dibenzosuberenone?

A4: Purifying polar derivatives can be challenging due to their high polarity. Techniques such as hydrophilic interaction liquid chromatography (HILIC), reverse-phase chromatography with polar-endcapped columns, and ion-exchange chromatography for ionizable derivatives are often effective. Recrystallization from an appropriate solvent system can also be a powerful purification method.[1]

Troubleshooting Guides

Issue 1: Low Yield in Functionalization Reactions

Question: I am getting a low yield in my functionalization reaction with dibenzosuberenone. What are the potential causes and how can I troubleshoot this?

Answer: Low yields can arise from several factors, including inactive reagents, suboptimal reaction conditions, or competing side reactions. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Reaction Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality - Freshly prepared/purchased? - Anhydrous conditions maintained? start->check_reagents check_conditions Review Reaction Conditions - Temperature correct? - Reaction time sufficient? - Correct stoichiometry? check_reagents->check_conditions Reagents OK sub_reagents Solution: Use fresh/purified reagents. Ensure anhydrous conditions. check_reagents->sub_reagents Issue Found check_catalyst Assess Catalyst Activity - Catalyst loading optimal? - Catalyst degradation? check_conditions->check_catalyst Conditions OK optimize_conditions Solution: Optimize temperature and time. Adjust stoichiometry. check_conditions->optimize_conditions Issue Found analyze_byproducts Analyze Crude Mixture (TLC, NMR, MS) - Identify side products check_catalyst->analyze_byproducts Catalyst OK optimize_catalyst Solution: Screen catalyst loading. Use fresh catalyst. check_catalyst->optimize_catalyst Issue Found address_byproducts Solution: Modify conditions to minimize side reactions (e.g., change solvent, add additives). analyze_byproducts->address_byproducts Byproducts Identified

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Regioselectivity in Friedel-Crafts Acylation

Question: My Friedel-Crafts acylation of dibenzosuberenone is giving a mixture of regioisomers. How can I improve the selectivity?

Answer: Regioselectivity in Friedel-Crafts acylation is influenced by the electronic and steric properties of the substrate, the nature of the acylating agent, the Lewis acid catalyst, and the solvent.

Troubleshooting Regioselectivity in Friedel-Crafts Acylation

regioselectivity_troubleshooting start Poor Regioselectivity catalyst Catalyst Choice start->catalyst solvent Solvent Effects start->solvent temperature Reaction Temperature start->temperature sterics Steric Hindrance start->sterics catalyst_sol Use a bulkier Lewis acid to favor the less sterically hindered position. catalyst->catalyst_sol solvent_sol Vary solvent polarity. Non-polar solvents may enhance steric effects. solvent->solvent_sol temperature_sol Lowering the temperature can increase selectivity by favoring the kinetically controlled product. temperature->temperature_sol sterics_sol Use a bulkier acylating agent to increase steric differentiation between reactive sites. sterics->sterics_sol

Caption: Factors influencing regioselectivity in Friedel-Crafts acylation.

Experimental Protocols

Protocol 1: Epoxidation of the Double Bond in 5H-Dibenzo[a,d]cyclohepten-5-one

This protocol describes the epoxidation of the double bond in dibenzosuberenone using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 5H-Dibenzo[a,d]cyclohepten-5-one

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 5H-Dibenzo[a,d]cyclohepten-5-one (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.[2]

General Experimental Workflow for Functionalization Reactions

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Reagents and Solvents setup_glassware Assemble and Dry Glassware prep_reagents->setup_glassware dissolve_sm Dissolve Starting Material setup_glassware->dissolve_sm add_reagents Add Reagents/ Catalyst dissolve_sm->add_reagents monitor Monitor Progress (TLC/GC/LCMS) add_reagents->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Crude Product (Chromatography/Recrystallization) concentrate->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for functionalization reactions.

Data Presentation

Table 1: Optimization of Palladium-Catalyzed C-H Arylation of Benzophospholes with 4-Iodotoluene

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)NoneK₂CO₃ (2)Toluene1202445
2Pd(OAc)₂ (10)PCy₃ (20)K₂CO₃ (2)Toluene1202478
3Pd(OAc)₂ (5)PCy₃ (10)K₂CO₃ (2)Toluene1202485
4Pd(PCy₃)₂ (5)NoneK₂CO₃ (2)Toluene1202482
5Pd(OAc)₂ (5)PCy₃ (10)Cs₂CO₃ (2)Toluene1202491
6Pd(OAc)₂ (5)PCy₃ (10)K₃PO₄ (2)Dioxane1202465

This table is a representative example based on typical optimization studies for similar C-H arylation reactions and is intended for illustrative purposes.[3]

Table 2: Conditions for Diels-Alder Reaction of Dibenzosuberenone with Various Tetrazines

EntryTetrazine Substituent (R)Temperature (°C)Time (h)Yield (%)
14-Pyridyl125296
23,5-Dimethyl-1H-pyrazol-1-yl125295
3CONH₂125391
4CN125387
5Phenyl12548No Reaction
6OMe12548No Reaction

Data adapted from a study on the inverse electron-demand Diels-Alder reactions of dibenzosuberenone.[4][5]

References

Technical Support Center: Purification of 5H-Dibenzo[a,d]cycloheptene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with 5H-Dibenzo[a,d]cycloheptene derivatives.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil and will not solidify. How can I isolate my compound?

A1: The oily nature of a crude product can be due to residual solvents or the presence of impurities creating a eutectic mixture. Here are some troubleshooting steps:

  • Ensure Complete Solvent Removal: Use a rotary evaporator to remove the bulk of the reaction solvent. For high-boiling solvents, consider high-vacuum distillation.

  • Trituration: Attempt to induce crystallization by adding a non-polar solvent in which your product is sparingly soluble, such as hexane or petroleum ether. This may dissolve the impurities, leaving your solid product behind.

  • Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes cloudy. Allow it to stand, which may promote crystallization.[1]

Q2: My TLC analysis of the crude reaction mixture shows multiple spots. What are the likely impurities?

A2: The synthesis of this compound derivatives can result in several byproducts. The nature of these impurities will depend on the specific reaction. For example, in the case of a Grignard reaction to produce a 5-substituted alcohol derivative, common impurities are listed in the table below.[1]

Q3: My compound appears to be decomposing on the silica gel column during chromatography. What is happening and how can I prevent it?

A3: this compound derivatives, especially those with alcohol functional groups at the 5-position, are often sensitive to acidic conditions.[1] Silica gel is inherently acidic and can cause degradation, such as dehydration of tertiary alcohols to form alkene byproducts. To mitigate this:

  • Use Deactivated Silica Gel: Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a base, such as triethylamine (typically 0.1-1%), before packing the column.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic).

  • Rapid Purification: Optimize your solvent system to allow for quick elution of your compound, minimizing its residence time on the column.

Q4: How can I avoid isomerization of the exocyclic double bond in some derivatives during purification?

A4: Isomerization of a double bond from an exocyclic to a more stable endocyclic position can be catalyzed by acid, base, or heat.

  • Maintain Neutral pH: As with preventing degradation, use neutralized silica gel and ensure all workup steps are performed under neutral conditions. Avoid strong acidic or basic washes.

  • Low Temperature: Perform the purification at room temperature or below if possible. Avoid heating fractions during solvent evaporation for extended periods.

  • Protect from Light: UV radiation can sometimes induce isomerization. Protect your sample from direct light, especially if it is known to be light-sensitive.

Q5: I suspect my compound is oxidizing during purification and handling. What are the best practices to prevent this?

A5: The benzylic position of the this compound ring system can be susceptible to oxidation, potentially forming the corresponding dibenzosuberone derivative.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing your chromatography solvents by sparging with an inert gas like nitrogen or argon can help.

  • Work Under Inert Atmosphere: When possible, conduct purification and solvent removal steps under a nitrogen or argon atmosphere.

  • Add Antioxidants: For particularly sensitive compounds, a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be added to the solvent.

  • Storage: Store the purified compound under an inert atmosphere, protected from light, and at low temperatures (-20°C or -80°C).

Troubleshooting Guides

Guide 1: Co-elution of Impurities in Column Chromatography

Problem: The desired product co-elutes with impurities, resulting in impure fractions.

Possible Cause Solution
Inappropriate Solvent System Optimize the mobile phase polarity. A common starting point for these relatively non-polar compounds is a hexane/ethyl acetate mixture.[1] Try a very gradual gradient elution, starting with a low polarity and slowly increasing it.
Poor Separation on Silica Gel Test different stationary phases such as alumina or reversed-phase silica (C18).
Structurally Similar Impurities If impurities are isomers, consider preparative HPLC for better resolution. For diastereomers, careful optimization of column chromatography may be sufficient. For enantiomers, chiral separation techniques are required.
Guide 2: Product Instability During Workup and Purification

Problem: The product degrades upon exposure to acidic or basic conditions, or upon standing.

Possible Cause Solution
Acid-Catalyzed Dehydration Avoid acidic washes during workup. If an acid wash is necessary, perform it quickly at low temperatures. Use neutralized silica gel for chromatography.[1]
Oxidation Immediately dry fractions containing the pure compound and store them under an inert atmosphere in the freezer, protected from light.
Isomerization Maintain neutral conditions throughout the purification process and avoid excessive heat.

Data Presentation

Table 1: Common Impurities in the Synthesis of 5-Substituted 5H-Dibenzo[a,d]cyclohepten-5-ol via Grignard Reaction

Impurity Likely Origin Recommended Removal Strategy
5H-Dibenzo[a,d]cyclohepten-5-oneIncomplete reaction (unreacted starting material).Column chromatography (ketone is typically more polar than the alcohol product).
Biphenyl-type impuritiesCoupling of the Grignard reagent.Column chromatography (typically very non-polar and elutes early).
Dehydration product (5-methylene-5H-dibenzo[a,d]cycloheptene)Acid-catalyzed dehydration of the tertiary alcohol during workup or purification.Avoid acidic conditions. Can be separated by column chromatography (alkene is less polar than the alcohol).

Table 2: Typical TLC and Column Chromatography Conditions

Derivative Type Stationary Phase Mobile Phase (Eluent) Approximate Rf
This compound (parent)Silica GelHexane / Ethyl Acetate (95:5)~ 0.8
5H-Dibenzo[a,d]cyclohepten-5-oneSilica GelHexane / Ethyl Acetate (80:20)~ 0.4
5H-Dibenzo[a,d]cyclohepten-5-olSilica GelHexane / Ethyl Acetate (80:20)~ 0.3
AmitriptylineSilica GelDichloromethane / Methanol / Ammonium Hydroxide (90:10:1)~ 0.5
NortriptylineSilica GelDichloromethane / Methanol / Ammonium Hydroxide (80:20:2)~ 0.3

Note: Rf values are approximate and can vary depending on the specific TLC plates, chamber saturation, and temperature.

Table 3: Recommended Recrystallization Solvents

Derivative Type Recommended Solvent(s) Comments
Non-polar derivatives (e.g., parent ring system)Hexane, Cyclohexane, HeptaneGood for removing more polar impurities.
Ketone and Alcohol derivativesToluene, Ethanol, Isopropanol, Ethyl Acetate/Hexane mixtureThe choice depends on the polarity of the specific derivative. A mixed solvent system often provides the best results.
Amine derivatives (as salts)Ethanol, Isopropanol, AcetoneOften recrystallized as their hydrochloride salts.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Deactivated Silica Gel
  • Preparation of Deactivated Silica Gel:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane).

    • Add triethylamine (0.5-1% v/v) to the slurry and stir for 15-20 minutes.

  • Column Packing:

    • Carefully pack the column with the deactivated silica gel slurry, avoiding the trapping of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Adsorb the sample onto a small amount of fresh, deactivated silica gel by making a slurry and then evaporating the solvent.

    • Carefully load the dry, sample-adsorbed silica onto the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the eluent based on the separation observed by TLC.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a few drops of a candidate solvent at room temperature. If it dissolves easily, it is not a good recrystallization solvent.

    • If it does not dissolve at room temperature, heat the solvent. A good solvent will dissolve the compound when hot but not when cold.

    • If a single solvent is not suitable, try a mixed-solvent system (e.g., dissolve in a "good" solvent and add a "poor" solvent until cloudy).

  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot recrystallization solvent.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated.

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 3: Chiral HPLC Separation of a Representative Amine Derivative

This protocol is a general guideline for the chiral separation of a racemic amine-containing this compound derivative, such as nortriptyline.

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often a good starting point. Columns such as Chiralcel OD-H or Chiralpak AD are commonly used.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v).

    • For basic compounds like amines, add a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (0.1% v/v) to the mobile phase to improve peak shape.

    • Reversed Phase: A mobile phase of acetonitrile and an aqueous buffer (e.g., phosphate buffer at a controlled pH) can also be effective.

  • Optimization:

    • Adjust the ratio of the strong to weak solvent in the mobile phase to optimize the retention time and resolution.

    • The choice of alcohol modifier (isopropanol vs. ethanol) can significantly impact selectivity.

    • Optimize the column temperature, as this can affect the chiral recognition.

  • Detection: UV detection is typically used, with the wavelength set to a maximum absorbance of the dibenzocycloheptene chromophore (often around 230-290 nm).

Mandatory Visualizations

G start Crude Product analysis TLC Analysis start->analysis decision Assess Purity and Impurity Profile analysis->decision recryst Recrystallization decision->recryst Single major spot, crystalline solid col_chrom Column Chromatography decision->col_chrom Multiple spots or non-crystalline prep_hplc Preparative HPLC decision->prep_hplc Close-eluting isomers outcome_pure Pure Product (>98%) recryst->outcome_pure outcome_impure Product Still Impure recryst->outcome_impure col_chrom->outcome_pure col_chrom->outcome_impure prep_hplc->outcome_pure re_purify Re-purify or Consider Alternative Method outcome_impure->re_purify G start 5-Substituted-5-hydroxy- This compound protonation Protonation of Hydroxyl Group start->protonation H+ acid Acidic Conditions (e.g., Silica Gel, Acidic Workup) acid->protonation loss_water Loss of Water to form Stable Carbocation protonation->loss_water elimination Proton Elimination loss_water->elimination product Alkene Byproduct elimination->product G cluster_0 Purification Method Selection start Crude Product Analysis (TLC) is_solid Is the major product solid? start->is_solid is_pure Is the solid >90% pure by TLC? is_solid->is_pure Yes column Column Chromatography is_solid->column No (Oil) recrystallize Recrystallization is_pure->recrystallize Yes is_pure->column No final_product Pure Product recrystallize->final_product column->final_product

References

Technical Support Center: Resolving Solubility Challenges of 5H-Dibenzo[a,d]cycloheptene in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5H-Dibenzo[a,d]cycloheptene and structurally similar compounds in biological assays.

Troubleshooting Guide

Issue: Precipitate Formation When Preparing Aqueous Solutions from Organic Stock

When diluting a concentrated stock of this compound (often in DMSO) into an aqueous buffer for a biological assay, precipitation is a common challenge due to the compound's hydrophobic nature.

Immediate Actions:

  • Vortex Vigorously During Dilution: Add the stock solution dropwise to the aqueous buffer while continuously vortexing or stirring.[1] This rapid mixing can help prevent the immediate formation of aggregates.

  • Perform Serial Dilutions: Instead of a single large dilution, create intermediate dilutions in a mix of the organic solvent and the aqueous buffer before reaching the final desired concentration.[1] This gradual change in solvent polarity can improve solubility.

  • Gentle Warming: Briefly and cautiously warm the solution (e.g., to 37°C) to see if the precipitate redissolves. Be mindful of the temperature stability of your compound and assay components.

Systematic Troubleshooting Workflow:

G start Precipitate Observed check_solvent Verify Final Organic Solvent Concentration start->check_solvent solvent_ok Is it within tolerable limits (e.g., <0.5% DMSO)? check_solvent->solvent_ok adjust_solvent Reduce Organic Solvent Concentration solvent_ok->adjust_solvent No consider_alternatives Explore Alternative Solubilization Strategies solvent_ok->consider_alternatives Yes adjust_solvent->check_solvent ph_adjustment pH Adjustment consider_alternatives->ph_adjustment excipients Use of Excipients (e.g., Surfactants, Cyclodextrins) consider_alternatives->excipients particle_size Particle Size Reduction (Micronization) consider_alternatives->particle_size final_solution Clear Solution Achieved ph_adjustment->final_solution excipients->final_solution particle_size->final_solution

Caption: Troubleshooting workflow for addressing compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a common and effective initial solvent for highly hydrophobic compounds like this compound.[2] Ethanol can also be used.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-30 mM) to minimize the volume of organic solvent added to the final assay.[1]

Q2: What is the maximum permissible concentration of DMSO in my cell-based assay?

A2: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cellular toxicity.[1] However, some cell lines or assays may tolerate up to 1%. It is crucial to perform a solvent tolerance test to determine the highest concentration of your chosen organic solvent that does not impact your specific assay's outcome.[1]

Q3: My compound is still precipitating even with low DMSO concentrations. What are my next steps?

A3: If optimizing the organic solvent concentration is insufficient, consider these alternative strategies:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the assay buffer can significantly improve solubility.[1]

  • Use of Solubilizing Excipients:

    • Surfactants: Non-ionic surfactants like Tween 80 or Poloxamers can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Typical concentrations range from 0.01-1% (v/v).[1]

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.

Q4: How can I determine the aqueous solubility of my specific batch of this compound?

A4: The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Quantitative Solubility Data

Table 1: Solubility of this compound Analogs in Common Solvents

CompoundSolventSolubility
Dibenzosuberone Water (20°C)0.03 g/L[3]
ChloroformSoluble[1]
Ethyl AcetateSoluble[1]
Amitriptyline HCl WaterFreely Soluble[4]
EthanolFreely Soluble[4]
DMSO~25 mg/mL[5]
PBS (pH 7.2)~0.5 mg/mL[5]
Nortriptyline HCl WaterSoluble[6]
Ethanol~15 mg/mL[7]
DMSO~30 mg/mL[7]
PBS (pH 7.2)~1 mg/mL[7]
Carbamazepine WaterSparingly Soluble[2]
Ethanol~3 mg/mL[2]
DMSO~25 mg/mL[2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[2]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₂PubChem[8]
Molecular Weight 192.25 g/mol PubChem[8]
LogP (Predicted) 4.3PubChem[8]
Water Solubility InsolubleChemicalBook[1]

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Aqueous Solubility

This protocol outlines the steps to determine the thermodynamic solubility of a compound in an aqueous buffer.

Workflow for Shake-Flask Solubility Determination:

G start Start: Determine Aqueous Solubility add_excess Add Excess Compound to Aqueous Buffer start->add_excess equilibrate Equilibrate by Shaking (e.g., 24-72h at controlled temp) add_excess->equilibrate separate Separate Undissolved Solid (Centrifugation/Filtration) equilibrate->separate quantify Quantify Compound Concentration in Supernatant (e.g., HPLC, UV-Vis) separate->quantify result Result: Thermodynamic Solubility quantify->result

Caption: Workflow for the shake-flask solubility determination method.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Add a known volume of the aqueous buffer to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, remove the vial and let it stand to allow the undissolved solid to settle. Separate the saturated solution from the solid by either:

    • Centrifugation: Centrifuge the vial at high speed to pellet the solid. Carefully collect the supernatant.

    • Filtration: Filter the solution using a syringe filter (e.g., 0.22 µm) that does not bind the compound.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method. Prepare a calibration curve with known concentrations of the compound in the same buffer (if necessary, with a small, consistent amount of co-solvent to ensure solubility of the standards).

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested buffer at the specified temperature.

Signaling Pathways

While the direct signaling pathways modulated by this compound are not extensively characterized, its structural analogs, such as tricyclic antidepressants, are known to interact with various neurotransmitter systems. The diagram below illustrates a generalized logical relationship for investigating the effects of a novel compound on a hypothetical signaling pathway.

G compound This compound Analog receptor Target Receptor compound->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Generalized signaling pathway for compound effect investigation.

References

how to prevent oxidation of 5H-Dibenzo[a,d]cycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 5H-Dibenzo[a,d]cycloheptene. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to oxidation?

A1: this compound possesses a methylene group at the C5 position which is "benzylic" to two phenyl rings. The carbon-hydrogen bonds at this position are weaker and more susceptible to cleavage because the resulting radical is highly stabilized by resonance across both aromatic rings. This inherent structural feature makes the molecule susceptible to autoxidation, a radical-initiated chain reaction with atmospheric oxygen, especially when exposed to light, heat, or trace metal impurities.

Q2: What are the primary oxidation products of this compound?

A2: Under typical storage and experimental conditions, the primary oxidation product is the hydroperoxide at the C5 position. This intermediate can be unstable and may decompose to form 5H-Dibenzo[a,d]cyclohepten-5-one (also known as dibenzosuberenone)[1][2]. In the presence of strong oxidizing agents, the cycloheptene ring can be cleaved to form other degradation products.

Q3: How can I prevent the oxidation of this compound during storage?

A3: To minimize oxidation during storage, it is crucial to control the environmental conditions. This includes storing the compound at low temperatures, protecting it from light, and using an inert atmosphere. The addition of a suitable antioxidant is also highly recommended.

Q4: What type of antioxidants are effective for this compound?

A4: Phenolic antioxidants are particularly effective for preventing the autoxidation of hydrocarbons with benzylic positions.[3] Butylated hydroxytoluene (BHT) is a widely used and effective radical scavenger for this purpose.[4][5][6] BHT functions by donating a hydrogen atom to the peroxy radicals, thereby terminating the radical chain reaction.[4]

Troubleshooting Guides

Issue 1: I observe a new, more polar impurity in my sample of this compound by TLC/LC-MS after a few days.
  • Possible Cause: This is likely due to the formation of oxidation products such as the C5-hydroperoxide or 5H-Dibenzo[a,d]cyclohepten-5-one, which are more polar than the parent compound.

  • Troubleshooting Steps:

    • Confirm Identity: Analyze the sample by LC-MS or GC-MS to confirm the mass of the impurity corresponds to the expected oxidation products (M+16 for the hydroperoxide, M+14 for the ketone).

    • Review Storage Conditions: Ensure the compound is stored at the recommended temperature (see Table 1), protected from light by using an amber vial, and under an inert atmosphere (nitrogen or argon).

    • Add an Antioxidant: If not already present, add a radical-scavenging antioxidant like BHT to the solid compound or its solutions. (See Table 2 for recommended concentrations).

Issue 2: My reaction yield is low when using this compound that has been stored for a while.
  • Possible Cause: The presence of oxidation impurities can interfere with subsequent reactions or lead to the formation of unwanted byproducts. The actual concentration of the starting material may be lower than assumed due to degradation.

  • Troubleshooting Steps:

    • Assess Purity: Before use, analyze the purity of the this compound by a quantitative method such as HPLC with UV detection or qNMR.

    • Purify if Necessary: If significant impurities are detected, purify the material by flash chromatography or recrystallization.

    • Implement Preventative Measures: For future storage, adhere to the recommended conditions outlined in the FAQs and data tables.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8 °CReduces the rate of chemical reactions, including oxidation.
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, a key reactant in autoxidation.
Light Protect from light (Amber vial)Light can initiate and accelerate radical chain reactions.
Container Tightly sealed glass containerPrevents exposure to air and moisture.

Table 2: Recommended Antioxidants for this compound

AntioxidantRecommended Concentration (w/w)Mechanism of Action
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Radical scavenger; terminates the autoxidation chain reaction.[4]
Vitamin E (α-tocopherol) 0.01 - 0.1%Phenolic antioxidant that acts as a radical scavenger.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol describes a method to monitor the stability of this compound and detect the formation of its primary oxidation product, 5H-Dibenzo[a,d]cyclohepten-5-one.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • Prepare a stock solution of 5H-Dibenzo[a,d]cyclohepten-5-one (1 mg/mL) in acetonitrile.

    • Prepare a series of working standards by diluting the stock solutions to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the this compound sample in acetonitrile to a final concentration of approximately 50 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify the peaks for this compound and 5H-Dibenzo[a,d]cyclohepten-5-one based on their retention times compared to the standards.

    • Quantify the amount of each compound in the sample using the calibration curve.

Protocol 2: Forced Oxidation Study

This protocol is used to intentionally degrade the sample to identify potential oxidation products.

  • Sample Preparation:

    • Prepare a solution of this compound (1 mg/mL) in a suitable solvent like acetonitrile.

  • Stress Conditions:

    • To 1 mL of the sample solution, add 100 µL of 3% hydrogen peroxide.

    • Incubate the solution at 50 °C for 24 hours, protected from light.

    • Prepare a control sample with the solvent but without hydrogen peroxide and incubate under the same conditions.

  • Analysis:

    • After the incubation period, dilute the stressed and control samples and analyze by HPLC (using the method in Protocol 1) and LC-MS to identify the degradation products.

Visualizations

Oxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator RH This compound Initiator->RH H abstraction R_dot Benzylic Radical (R●) RH->R_dot O2 O₂ R_dot->O2 Reaction with O₂ ROO_dot Peroxy Radical (ROO●) O2->ROO_dot RH_prop This compound ROO_dot->RH_prop BHT Antioxidant (e.g., BHT) ROO_dot->BHT Interruption ROOH Hydroperoxide (ROOH) R_dot_prop Benzylic Radical (R●) ROOH->R_dot_prop Chain Reaction RH_prop->ROOH Stable_Products Stable Products BHT->Stable_Products H donation ROO_dot_term Peroxy Radical (ROO●)

Caption: Autoxidation mechanism of this compound and its inhibition.

Experimental_Workflow cluster_storage Storage & Handling cluster_analysis Purity Analysis cluster_troubleshooting Troubleshooting Store Store at 2-8°C under N₂/Ar in an amber vial Add_Antioxidant Add BHT (0.01-0.1%) Store->Add_Antioxidant Sample_Prep Prepare sample in Acetonitrile Add_Antioxidant->Sample_Prep HPLC HPLC Analysis (C18, ACN/H₂O) Sample_Prep->HPLC GCMS GC-MS for impurity ID Sample_Prep->GCMS Impurity_Detected Impurity Detected? HPLC->Impurity_Detected Purify Purify by Chromatography Impurity_Detected->Purify Yes Proceed Proceed with Experiment Impurity_Detected->Proceed No Purify->Proceed

Caption: Workflow for handling and quality control of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 5H-Dibenzo[a,d]cycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 5H-Dibenzo[a,d]cycloheptene.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes to this compound?

A1: The most common industrial syntheses involve a two-step process: first, the synthesis of the intermediate 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone), followed by its reduction to this compound. The primary scalable routes to dibenzosuberone include:

  • Friedel-Crafts Cyclization: Intramolecular acylation of 2-bibenzylcarboxylic acid or its derivatives using a strong acid catalyst.

  • Heck Coupling: An optimized route for certain substituted dibenzosuberone scaffolds that can offer high yields and avoid harsh acidic conditions.

For the final reduction step, common scalable methods include:

  • Clemmensen Reduction: Using zinc amalgam and concentrated hydrochloric acid.

  • Wolff-Kishner Reduction: Involving the formation of a hydrazone followed by treatment with a strong base at high temperatures.

  • Catalytic Hydrogenation: Employing a metal catalyst (e.g., palladium on carbon) and a hydrogen source.

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: Scaling up the synthesis of this compound introduces several safety hazards that must be carefully managed:

  • Friedel-Crafts Cyclization: The use of strong acids like polyphosphoric acid (PPA) or Lewis acids such as aluminum chloride can cause severe burns and corrosion. These reactions can be highly exothermic, requiring robust temperature control to prevent runaways.

  • Clemmensen Reduction: This reaction involves large quantities of concentrated hydrochloric acid, which is highly corrosive and produces flammable hydrogen gas. The use of zinc amalgam also introduces mercury, a toxic heavy metal requiring specialized handling and disposal procedures.

  • Wolff-Kishner Reduction: This reaction is conducted at high temperatures with strong bases and hydrazine, which is toxic and potentially explosive. Careful temperature and pressure monitoring is crucial.

  • Catalytic Hydrogenation: This method often uses flammable solvents and hydrogen gas under pressure, creating a risk of fire or explosion. Proper grounding of equipment and use of an inert atmosphere are essential.

Q3: How can I monitor the progress of the reactions at a large scale?

A3: At a large scale, reaction monitoring is crucial for ensuring safety, optimizing yield, and determining the reaction endpoint. Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for the tracking of starting material consumption and product formation.

  • Gas Chromatography (GC): Suitable for monitoring volatile components and can be used to determine the purity of the product.

  • Thin-Layer Chromatography (TLC): A quick and simple qualitative method to get a rapid assessment of the reaction's progress.

  • In-situ Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the carbonyl group during the reduction of dibenzosuberone.

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the scalable synthesis of this compound.

Part 1: Synthesis of Dibenzosuberone via Friedel-Crafts Cyclization

Issue 1: Low Yield of Dibenzosuberone

  • Question: My Friedel-Crafts cyclization of 2-bibenzylcarboxylic acid is giving a low yield of dibenzosuberone. What are the potential causes and solutions?

  • Answer:

    • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be of poor quality or have been deactivated by moisture. Ensure the use of fresh, anhydrous catalyst and maintain strictly anhydrous reaction conditions.

    • Inadequate Temperature Control: The reaction is exothermic. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, side reactions and decomposition can occur. Optimize the temperature profile for your specific reactor setup.

    • Poor Mixing: In large reactors, inefficient mixing can lead to localized "hot spots" and incomplete reaction. Ensure adequate agitation to maintain a homogeneous reaction mixture.

    • Impure Starting Material: Impurities in the 2-bibenzylcarboxylic acid can interfere with the reaction. Recrystallize or purify the starting material before use.

Issue 2: Formation of Side Products

  • Question: I am observing significant amounts of side products in my Friedel-Crafts reaction. How can I minimize their formation?

  • Answer:

    • Intermolecular Reactions: At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization. Consider running the reaction at a higher dilution.

    • Rearrangement Products: Strong acids can cause carbocation rearrangements. Using a milder Lewis acid or optimizing the reaction temperature can sometimes mitigate this.

    • Sulfonation: If using sulfuric acid as a catalyst, sulfonation of the aromatic rings can occur at high temperatures. Use of polyphosphoric acid or a Lewis acid is often preferred for this reason.

Part 2: Reduction of Dibenzosuberone to this compound

Issue 1: Incomplete Reduction of Dibenzosuberone

  • Question: My reduction of dibenzosuberone is incomplete, and I am recovering a significant amount of starting material. What should I do?

  • Answer:

    • Clemmensen Reduction: The zinc amalgam may not be sufficiently activated. Ensure the zinc is properly amalgamated before starting the reaction. The concentration of hydrochloric acid is also critical; it should be concentrated.

    • Wolff-Kishner Reduction: The reaction temperature may be too low for the decomposition of the hydrazone intermediate. Ensure the reaction reaches a sufficiently high temperature (often >180 °C). The base may not be strong enough or present in sufficient quantity.

    • Catalytic Hydrogenation: The catalyst may be poisoned or deactivated. Ensure the substrate and solvent are free of catalyst poisons like sulfur compounds. The hydrogen pressure may be too low, or the reaction time too short.

Issue 2: Formation of Alcohol Intermediate (Dibenzosuberol)

  • Question: I am isolating the alcohol intermediate, dibenzosuberol, instead of the desired this compound. How can I drive the reaction to completion?

  • Answer: This is a common issue, particularly with milder reduction methods.

    • Clemmensen and Wolff-Kishner Reductions: These methods are designed to directly convert the ketone to the methylene group. If the alcohol is being formed, it suggests the reaction conditions are not harsh enough. Increase the reaction time and/or temperature.

    • Two-Step Reduction/Elimination: If using a hydride reducing agent like sodium borohydride, the alcohol is the expected product. To obtain the final product, the alcohol must be dehydrated. This is typically achieved by treating the isolated alcohol with a strong acid (e.g., p-toluenesulfonic acid) with azeotropic removal of water.

Quantitative Data Summary

Reaction Step Method Catalyst/Reagent Typical Catalyst Loading Temperature (°C) Typical Yield (%) Key Considerations
Dibenzosuberone Synthesis Friedel-Crafts CyclizationPolyphosphoric Acid (PPA)N/A (used as solvent/reagent)80-12070-90Highly viscous, workup can be challenging.
Friedel-Crafts CyclizationAlCl₃>2 equivalents25-8065-85Strictly anhydrous conditions required.
Heck CouplingPd(OAc)₂ / P(o-tol)₃0.1-1 mol%100-14085-95Higher cost of catalyst, but milder conditions.
Dibenzosuberone Reduction Clemmensen ReductionZn(Hg), conc. HClN/AReflux60-80Harsh acidic conditions, mercury waste.
Wolff-Kishner ReductionH₂NNH₂, KOHN/A180-22070-90High temperatures and strong base required.
Catalytic HydrogenationPd/C5-10 wt%25-10085-95Requires pressure equipment for hydrogen.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Dibenzosuberone via Friedel-Crafts Cyclization with PPA
  • Reactor Setup: A glass-lined or stainless steel reactor equipped with a powerful mechanical stirrer, a heating/cooling jacket, a temperature probe, and a nitrogen inlet is required.

  • Reagent Charging: Charge the reactor with polyphosphoric acid (PPA). The amount of PPA should be sufficient to ensure good stirring of the reaction mixture (typically 10-20 times the weight of the starting material).

  • Heating and Addition: Heat the PPA to 80-90°C with stirring. Slowly add 2-bibenzylcarboxylic acid in portions to control the initial exotherm.

  • Reaction: After the addition is complete, raise the temperature to 100-120°C and maintain for 2-4 hours, or until reaction completion is confirmed by HPLC.

  • Workup: Cool the reaction mixture to below 50°C. Carefully and slowly quench the reaction by adding the viscous mixture to a separate vessel containing crushed ice and water with vigorous stirring. This process is highly exothermic and should be done with extreme caution.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude dibenzosuberone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Large-Scale Reduction of Dibenzosuberone via Catalytic Hydrogenation
  • Reactor Setup: A high-pressure reactor (autoclave) equipped with a mechanical stirrer, a heating/cooling jacket, a pressure gauge, a temperature probe, a hydrogen inlet, and a vent is required.

  • Catalyst and Reagent Charging: Charge the reactor with dibenzosuberone, a suitable solvent (e.g., ethanol or ethyl acetate), and the palladium on carbon catalyst (5-10 wt%).

  • Inerting: Purge the reactor several times with nitrogen to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture to the target temperature (e.g., 50-80°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by the uptake of hydrogen and by HPLC analysis of samples taken from the reactor.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Caution: The palladium catalyst can be pyrophoric and should be handled with care, preferably kept wet with solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation or recrystallization if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Dibenzosuberone cluster_reduction Reduction to this compound start 2-Bibenzylcarboxylic Acid friedel_crafts Friedel-Crafts Cyclization (PPA or AlCl3) start->friedel_crafts heck Heck Coupling (Pd Catalyst) start->heck dibenzosuberone Dibenzosuberone friedel_crafts->dibenzosuberone heck->dibenzosuberone clemmensen Clemmensen Reduction (Zn(Hg), HCl) dibenzosuberone->clemmensen wolff_kishner Wolff-Kishner Reduction (H2NNH2, KOH) dibenzosuberone->wolff_kishner catalytic_hydrogenation Catalytic Hydrogenation (Pd/C, H2) dibenzosuberone->catalytic_hydrogenation final_product This compound clemmensen->final_product wolff_kishner->final_product catalytic_hydrogenation->final_product

Caption: Scalable synthetic routes to this compound.

troubleshooting_workflow cluster_analysis Initial Analysis cluster_fc Friedel-Crafts Troubleshooting cluster_reduction Reduction Troubleshooting start Low Yield or Incomplete Reaction check_reaction Reaction Step? start->check_reaction fc_catalyst Check Catalyst Activity (Anhydrous Conditions) check_reaction->fc_catalyst Friedel-Crafts red_reagents Verify Reagent Activity (e.g., Zn Amalgamation) check_reaction->red_reagents Reduction fc_temp Optimize Temperature fc_catalyst->fc_temp fc_mixing Improve Agitation fc_temp->fc_mixing red_conditions Adjust Reaction Conditions (Temp, Pressure) red_reagents->red_conditions red_catalyst Check for Catalyst Poisoning red_conditions->red_catalyst

Technical Support Center: Interpreting Complex NMR Spectra of Dibenzocycloheptene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dibenzocycloheptene and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret complex or unexpected Nuclear Magnetic Resonance (NMR) spectra encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum for a dibenzocycloheptene derivative shows severe signal overlap in the aromatic region (7-8 ppm). How can I resolve these signals?

A1: Signal overlap in the aromatic region is a common issue due to the presence of two benzene rings. Here are several strategies to resolve these signals:

  • Change the Solvent: The chemical shifts of protons can be influenced by the NMR solvent.[1] Rerunning the sample in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can alter the chemical environment enough to separate overlapping peaks.[1] The anisotropic effect of benzene, in particular, can induce significant dispersion.

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlapping signals.[2][3][4]

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (J-coupling) interactions, helping you trace the connectivity within each aromatic ring, even if the signals are crowded.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals to the carbon atoms they are directly attached to.[3][5] By spreading the proton signals across the wider ¹³C chemical shift range, you can often resolve individual proton multiplets.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is useful for assigning protons based on their relationship to nearby quaternary carbons.[5]

Q2: The signals for the ethylene bridge (-CH₂-CH₂-) in my 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivative are broad or show complex, unexpected splitting. Why is this happening?

A2: The complexity of the ethylene bridge signals often arises from conformational dynamics of the seven-membered ring.

  • Slow Ring Inversion: The central cycloheptene ring can undergo a chair-to-chair-like inversion. If this process is slow on the NMR timescale (typically at or below room temperature), the axial and equatorial protons on the ethylene bridge become chemically non-equivalent.[7] This can result in four distinct signals, each coupling to the others, leading to a very complex multiplet system (e.g., an AA'BB' system).[7]

  • Intermediate Exchange: If the ring inversion occurs at a rate comparable to the NMR timescale, the signals can become very broad due to coalescence.

  • Troubleshooting with Temperature: Running the NMR experiment at a higher temperature can increase the rate of ring inversion, potentially causing the broad signals to sharpen into a single, averaged signal.[1] Conversely, lowering the temperature can slow the inversion further, resolving the broad signals into distinct multiplets for each proton.

Q3: The quaternary carbon signals in my ¹³C NMR spectrum are very weak or missing. Is this normal?

A3: Yes, it is common for quaternary carbon signals in ¹³C NMR spectra to be weaker than those of protonated carbons. This is due to two main factors:

  • Lack of Nuclear Overhauser Effect (NOE): In standard proton-decoupled ¹³C NMR experiments, the signal intensity of carbons with attached protons is enhanced by the NOE. Quaternary carbons lack this enhancement and thus appear weaker.

  • Longer Relaxation Times (T₁): Quaternary carbons often have longer spin-lattice relaxation times. If the delay between pulses in the NMR experiment is too short, these carbons do not have enough time to relax back to their equilibrium state, leading to a weaker or absent signal. To mitigate this, you can increase the relaxation delay (d1) in your acquisition parameters.

Q4: I see more signals in my spectrum than expected, suggesting a mixture of compounds, but my sample is pure. What could be the cause?

A4: If you are confident in your sample's purity, the presence of extra signals might be due to the existence of rotamers (rotational isomers).[1] This can occur if there is hindered rotation around a single bond, for example, a bond connecting a bulky substituent to the dibenzocycloheptene core. Like with slow ring inversion, variable temperature NMR can be used to investigate this. Increasing the temperature may cause the signals of the different rotamers to coalesce into a single set of averaged peaks.[1]

Data Presentation: Characteristic NMR Data

The following tables summarize typical chemical shift ranges for the dibenzocycloheptene core and common NMR solvent impurities.

Table 1: Approximate ¹H and ¹³C Chemical Shift Ranges for the Unsubstituted 10,11-dihydro-5H-dibenzo[a,d]cycloheptene Core.

Position Atom Type Approximate ¹H Shift (ppm) Approximate ¹³C Shift (ppm)
1, 2, 3, 4, 6, 7, 8, 9Aromatic CH7.0 - 7.3126 - 131
4a, 5a, 9a, 11aAromatic Quaternary C-138 - 142
5Benzylic CH₂~4.0 (often a singlet)~36
10, 11Ethylene Bridge CH₂2.8 - 3.2 (can be complex)~32

Note: These values are approximate and can be significantly influenced by substituents.

Table 2: Common Deuterated Solvents and Their Residual ¹H NMR Peaks. [8][9]

Solvent Residual Proton Peak (ppm) Water Peak (ppm)
Chloroform-d (CDCl₃)7.26~1.56
Acetone-d₆2.05~2.84
Benzene-d₆7.16~0.40
Dimethyl sulfoxide-d₆ (DMSO-d₆)2.50~3.33
Methanol-d₄3.31 (CHD₂)~4.87
Deuterium Oxide (D₂O)4.79 (HOD)4.79

Experimental Protocols

1. Sample Preparation

  • Amount: For a standard high-field NMR instrument, use 5-10 mg of your compound for ¹H NMR and 20-50 mg for ¹³C NMR.[10]

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.[10]

  • Solubility: If the sample does not dissolve easily, you can try gentle warming or sonication in a separate vial before transferring the solution to the NMR tube.[10]

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. Most modern spectrometers can reference the residual solvent peak, making the addition of TMS unnecessary.[11]

2. 1D NMR Acquisition (¹H and ¹³C)

  • Insert Sample: Place the NMR tube in the spinner and insert it into the magnet.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Poor shimming will result in broad peaks.[12]

  • Acquire ¹H Spectrum:

    • Pulse Angle: Use a 30° or 45° pulse angle for quantitative measurements.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a few milligrams of sample.

  • Acquire ¹³C Spectrum:

    • Mode: Proton-decoupled.

    • Spectral Width: Typically 0-220 ppm.

    • Relaxation Delay (d1): 2-5 seconds. Increase to 10-30 seconds if quaternary carbons are not visible.

    • Number of Scans: May range from several hundred to several thousand, depending on the sample concentration.

3. 2D NMR Acquisition (General Guide)

Two-dimensional NMR experiments are essential for structure elucidation of complex molecules like dibenzocycloheptene derivatives.[3]

  • COSY (H-H Correlation): Reveals scalar coupling between protons, typically over 2-3 bonds. It is used to establish proton connectivity.[4]

  • HSQC (C-H Single Bond Correlation): Correlates each proton to the carbon it is directly attached to. Excellent for assigning protonated carbons and resolving overlapping ¹H signals.[5]

  • HMBC (C-H Multiple Bond Correlation): Shows correlations between protons and carbons over 2-4 bonds. Crucial for identifying connectivity across quaternary carbons and piecing together molecular fragments.[5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Correlates protons that are close in space (<5 Å), regardless of whether they are bonded. It is the primary experiment for determining stereochemistry and conformational information.[13][14]

For each 2D experiment, the setup involves defining spectral widths and the number of increments in the second dimension, followed by processing with Fourier transformation in both dimensions.

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_elucidation Structure Determination Prep Prepare Sample (5-20 mg in 0.6 mL solvent) H1_NMR Acquire ¹H NMR Prep->H1_NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR Decision1 Structure Clear? C13_NMR->Decision1 COSY COSY (H-H Connectivity) HSQC HSQC (Direct C-H) COSY->HSQC HMBC HMBC (Long-Range C-H) HSQC->HMBC Decision2 Conformational Analysis Needed? HMBC->Decision2 NOESY NOESY / ROESY (Spatial Proximity) Elucidate Final Structure NOESY->Elucidate Decision1->COSY No Decision1->Elucidate Yes Decision2->NOESY Yes Decision2->Elucidate No

Caption: Experimental workflow for NMR-based structure elucidation.

Troubleshooting_Overlap Start Start: Overlapping ¹H NMR Signals Action1 Change to an Anisotropic Solvent (e.g., Benzene-d₆) Start->Action1 Action2 Run 2D HSQC Experiment Start->Action2 Action3 Run Variable Temperature (VT) NMR Start->Action3 Result1 Signals Resolved? Action1->Result1 Result2 Signals Resolved in ¹H Dimension? Action2->Result2 Result3 Signals Sharpen or Resolve? Action3->Result3 Result1->Action2 No End_Success Problem Solved Result1->End_Success Yes Result2->End_Success Yes End_Fail Consult 2D COSY/TOCSY for connectivity Result2->End_Fail No Result3->Action1 No Result3->End_Success Yes (Dynamic Process)

Caption: Troubleshooting logic for overlapping ¹H NMR signals.

Caption: Relationships between common 2D NMR experiments.

References

Technical Support Center: Method Refinement for Asymmetric Synthesis of Chiral Dibenzocycloheptenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of chiral dibenzocycloheptenes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges, alongside detailed experimental protocols and data to facilitate method refinement.

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess (% ee) is significantly lower than literature values. What should I investigate first?

A1: The first and most critical step is to validate your analytical method, typically chiral High-Performance Liquid Chromatography (HPLC).[1] An inaccurate or unvalidated method can provide misleading % ee values. Key parameters to verify include:

  • Resolution (Rs): Ensure baseline separation of the two enantiomers. An Rs value greater than 1.5 is generally considered adequate.[1]

  • Accuracy: Confirm that the measured % ee of a known standard sample is correct.

  • Precision: Ensure that repeated measurements of the same sample yield consistent results.[1]

  • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is one enantiomer having a stronger UV response, leading to an inaccurate ratio determination.[1]

Q2: After validating my analytical method, my % ee is still low and inconsistent. What's the next logical step?

A2: Scrutinize the purity and quality of all reagents, solvents, and the catalyst. Asymmetric reactions are highly sensitive to trace impurities.[1]

  • Substrate Purity: Impurities in the starting material can lead to the formation of racemic or undesired products. Consider repurifying your substrate.[1]

  • Solvent Quality: Use anhydrous and peroxide-free solvents as required by the reaction. It is often best to use freshly distilled or commercially available anhydrous solvents.[1]

  • Catalyst Integrity: Ensure the catalyst has not degraded and is of the correct chirality.

Q3: How critical is the reaction temperature in achieving high enantioselectivity?

A3: Reaction temperature is a crucial parameter. Lowering the temperature (e.g., to -78 °C) often enhances enantioselectivity by favoring the transition state with the lower activation energy, which leads to the major enantiomer. Conversely, higher temperatures can provide enough energy to overcome this small energy difference, resulting in a loss of selectivity.

Q4: Can the catalyst loading affect the enantiomeric excess?

A4: Yes, both too low and too high catalyst loadings can lead to a decrease in enantioselectivity.[1] The optimal catalyst loading should be determined experimentally for each specific reaction.[1]

Troubleshooting Guides

Issue 1: Low Enantioselectivity in Asymmetric Hydrogenation

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive or Degraded Catalyst - Use a fresh batch of catalyst. - Ensure proper storage conditions (e.g., inert atmosphere, low temperature). - Verify the catalyst's integrity through analytical techniques if possible.
Sub-optimal Ligand - Screen a library of chiral ligands to find the best match for your substrate. - Consider ligands with different electronic and steric properties.
Incorrect Solvent - Perform a solvent screen with a range of anhydrous solvents (e.g., toluene, dichloromethane, THF). - Ensure the chosen solvent is compatible with the catalyst and substrate.
Inappropriate Hydrogen Pressure - Optimize the hydrogen pressure. Higher pressures may sometimes decrease enantioselectivity.
Presence of Inhibitors - Rigorously purify all starting materials and reagents. - Ensure the reaction setup is free from contaminants.
Issue 2: Poor Yield in Rhodium-Catalyzed Asymmetric Arylation

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inefficient Catalyst Pre-activation - Ensure the active catalytic species is properly formed. This may involve a pre-stirring step with the ligand and metal precursor.
Incorrect Base - The choice and amount of base can be critical. Screen different bases (e.g., KOH, K3PO4) and their concentrations.
Substrate Decomposition - Lower the reaction temperature. - Reduce the reaction time. - Ensure the reaction is performed under an inert atmosphere.
Poor Quality Boronic Acid/Ester - Use freshly prepared or high-purity arylboron reagents. - Consider using arylboroxines, which can be more reactive.

Data Presentation

Table 1: Asymmetric Hydrogenation of Dibenzo-fused Azepines with Chiral Cationic Ruthenium Diamine Catalysts

SubstrateCatalystYield (%)ee (%)
Dibenzo[b,f][1][2]oxazepine derivativeRuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl9999
Dibenzo[b,f][1][2]thiazepine derivativeRuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl9897
Dibenzo[b,e]azepine derivativeRuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl9998

Data adapted from a study on asymmetric hydrogenation of dibenzo-fused azepines, which are structurally similar to dibenzocycloheptenes.[3]

Table 2: Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines with Ph-bod* Ligand

Arylimine SubstituentArylboroxineYield (%)ee (%)
4-TrifluoromethylphenylPhenyl>9995
4-MethoxyphenylPhenyl9898
4-DimethylaminophenylPhenyl9898
4-Chlorophenyl4-Methoxyphenyl9899

Data from a study on rhodium-catalyzed asymmetric arylation, a potential method for synthesizing chiral dibenzocycloheptene precursors.[4]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of a Dibenzo-fused Azepine Derivative

This protocol is adapted from a method for a structurally related class of compounds and may serve as a starting point for the asymmetric hydrogenation of dibenzocycloheptene precursors.[3]

  • Catalyst Preparation: In a glovebox, a solution of the chiral ruthenium diamine catalyst (e.g., [RuCl(p-cymene)((R,R)-TsDPEN)]) and a suitable counteranion source (e.g., AgSbF6) in an anhydrous solvent (e.g., dichloroethane) is stirred at room temperature for 1 hour.

  • Reaction Setup: The dibenzo-fused azepine substrate is dissolved in an anhydrous solvent (e.g., methanol) in a high-pressure autoclave.

  • Hydrogenation: The prepared catalyst solution is added to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 50 atm).

  • Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., 50 °C) for a set time (e.g., 12 hours). The progress of the reaction can be monitored by TLC or GC/MS.

  • Work-up and Purification: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the chiral product.

  • Enantiomeric Excess Determination: The % ee of the product is determined by chiral HPLC analysis.

Protocol 2: Rhodium-Catalyzed Asymmetric Arylation of an N-Tosylarylimine

This protocol describes a general method for the asymmetric arylation of imines, which can be a key step in the synthesis of chiral dibenzocycloheptene precursors.[4]

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, [RhCl(C2H4)2]2 and the chiral diene ligand (e.g., (R,R)-Ph-bod*) are dissolved in a suitable solvent (e.g., 1,4-dioxane). The mixture is stirred at room temperature for 10 minutes.

  • Reaction Setup: To the catalyst solution, the N-tosylarylimine, the arylboroxine, and an aqueous solution of a base (e.g., KOH) are added.

  • Reaction: The reaction mixture is stirred at a specific temperature (e.g., 100 °C) for a set time (e.g., 3 hours). The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

  • Enantiomeric Excess Determination: The % ee of the purified product is determined by chiral HPLC analysis.

Mandatory Visualization

Experimental_Workflow_Asymmetric_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Starting Materials (Substrate, Reagents) purification Purification of Starting Materials start->purification Check Purity reaction_setup Reaction Setup (Inert Atmosphere) purification->reaction_setup catalyst_prep Chiral Catalyst Preparation/Activation catalyst_prep->reaction_setup reaction_conditions Reaction Execution (Temp, Time, Pressure) reaction_setup->reaction_conditions monitoring Reaction Monitoring (TLC, GC, HPLC) reaction_conditions->monitoring workup Work-up reaction_conditions->workup monitoring->reaction_conditions Adjust if needed purification_prod Product Purification (Chromatography) workup->purification_prod analysis Chiral HPLC Analysis (% ee determination) purification_prod->analysis final_product Enantioenriched Dibenzocycloheptene analysis->final_product

Caption: Experimental workflow for asymmetric synthesis.

Troubleshooting_Logic cluster_analytical Analytical Method cluster_reagents Reagents & Conditions cluster_outcome Outcome start Low Enantiomeric Excess (% ee) Observed validate_hplc Validate Chiral HPLC Method (Resolution, Accuracy, Precision) start->validate_hplc hplc_ok Method Validated validate_hplc->hplc_ok check_purity Check Purity of: - Substrate - Reagents - Solvents hplc_ok->check_purity If % ee still low check_catalyst Verify Catalyst: - Activity - Chirality - Loading check_purity->check_catalyst optimize_conditions Optimize Reaction Conditions: - Temperature - Solvent - Concentration check_catalyst->optimize_conditions improved_ee Improved % ee optimize_conditions->improved_ee

Caption: Troubleshooting logic for low enantioselectivity.

References

Technical Support Center: Crystallization of Dibenzocycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of dibenzocycloheptene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for the crystallization of dibenzocycloheptene derivatives?

A1: Based on documented procedures, common solvents for the recrystallization of dibenzocycloheptene derivatives include isopropanol, acetone, and toluene. The choice of solvent will depend on the specific derivative and the desired crystal morphology.

Q2: I am not getting any crystals to form. What are the initial troubleshooting steps?

A2: If no crystals are forming, the solution is likely not supersaturated. The initial steps to induce crystallization are to either increase the concentration of the solute by evaporating some of the solvent or to decrease the temperature of the solution. Seeding the solution with a small crystal of the desired compound can also initiate crystallization.

Q3: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This typically happens if the solution is too concentrated or cooled too quickly. To resolve this, try using a more dilute solution or slowing down the cooling rate. It may also be beneficial to switch to a solvent in which the compound is less soluble.

Q4: The purity of my crystallized dibenzocycloheptene is lower than expected. How can I improve it?

A4: Low purity can be a result of impurities being trapped in the crystal lattice during rapid crystallization. To enhance purity, a second recrystallization step is often effective. Additionally, ensure a slow cooling rate to allow for the selective incorporation of the desired molecules into the crystal structure.

Troubleshooting Guide

Problem 1: No Crystal Formation

Question: After dissolving my dibenzocycloheptene derivative in a hot solvent and allowing it to cool, no crystals have formed. What should I do?

Answer: This is a common issue and usually indicates that the solution is not sufficiently supersaturated. Here are several techniques to induce crystallization:

  • Evaporation: Gently heat the solution to evaporate a portion of the solvent. This will increase the concentration of the dibenzocycloheptene derivative. Allow the concentrated solution to cool slowly.

  • Cooling: If the solution is at room temperature, try cooling it further in an ice bath or a refrigerator. Lower temperatures decrease the solubility of the compound, which can promote crystallization.

  • Seeding: Introduce a "seed crystal" of the pure dibenzocycloheptene compound into the solution. This provides a nucleation site for crystal growth.

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can act as nucleation sites.

Problem 2: Oiling Out Instead of Crystallization

Question: My dibenzocycloheptene derivative is separating from the solvent as an oil. How can I obtain solid crystals?

Answer: "Oiling out" can be addressed by modifying the crystallization conditions to favor the formation of a solid phase. Consider the following adjustments:

  • Solvent Dilution: The concentration of your compound may be too high. Re-heat the solution until the oil redissolves and then add more of the hot solvent to create a more dilute solution.

  • Slower Cooling: Rapid cooling can often lead to oiling out. Allow the flask to cool to room temperature on the benchtop before transferring it to a colder environment. Insulating the flask can also help to slow the cooling process.

  • Solvent System Modification: The chosen solvent may be too good of a solvent for your compound at lower temperatures. Experiment with a different solvent in which your compound has lower solubility, or consider using a co-solvent system.

Problem 3: Poor Crystal Quality (Needles or Very Small Crystals)

Question: The crystallization yielded very fine needles or a microcrystalline powder, which is difficult to filter and handle. How can I grow larger crystals?

Answer: The formation of small or needle-like crystals is often a consequence of rapid nucleation. To encourage the growth of larger, more manageable crystals, you should aim to slow down the crystallization process:

  • Decrease Supersaturation: Use a slightly larger volume of solvent than the minimum required to dissolve the compound. This will reduce the level of supersaturation upon cooling and favor slower crystal growth.

  • Controlled Cooling: A very slow and controlled cooling rate is crucial. A programmable cooling bath can provide precise temperature control.

  • Minimize Agitation: Avoid disturbing the solution as it cools, as this can induce the formation of many small crystals.

Quantitative Data

Due to the limited availability of specific temperature-dependent solubility data for dibenzocycloheptene in the public domain, the following table provides data for a structurally similar analogue, Dibenzosuberone , to serve as a representative example. Researchers should determine the specific solubility curves for their particular dibenzocycloheptene derivative.

SolventTemperature (°C)Solubility ( g/100 mL)
Water25~0.003[1]
Isopropanol25Sparingly Soluble
Acetone25Soluble
Toluene25Soluble*

Experimental Protocols

Protocol 1: General Recrystallization of a Dibenzocycloheptene Derivative
  • Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of the crude dibenzocycloheptene derivative in various solvents at room temperature and with heating. A suitable solvent should dissolve the compound when hot but show limited solubility when cold.

  • Dissolution: Place the crude dibenzocycloheptene derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling will influence the size and quality of the crystals. For further crystallization, the flask can be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Protocol 2: Crystallization from a Mixed Solvent System
  • Dissolution: Dissolve the crude dibenzocycloheptene derivative in a small amount of a "good" solvent (a solvent in which it is highly soluble).

  • Addition of Anti-Solvent: While the solution is warm, slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Crystallization dissolve Dissolve Dibenzocycloheptene in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals_ok Good Crystals Formed observe->crystals_ok Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Compound Oils Out observe->oiling_out Problem poor_quality Poor Crystal Quality (Needles/Small) observe->poor_quality Problem recrystallize Recrystallize crystals_ok->recrystallize Check Purity end End crystals_ok->end Purity OK troubleshoot_no_crystals Troubleshoot: - Evaporate Solvent - Cool Further - Seed - Scratch Flask no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Use More Solvent - Slower Cooling - Change Solvent oiling_out->troubleshoot_oiling troubleshoot_quality Troubleshoot: - Slower Cooling - Less Concentrated Solution - Minimize Agitation poor_quality->troubleshoot_quality troubleshoot_no_crystals->cool troubleshoot_oiling->cool troubleshoot_quality->cool recrystallize->end

Caption: A flowchart illustrating the troubleshooting steps for dibenzocycloheptene crystallization.

References

Validation & Comparative

Unambiguous Structural Validation of 5H-Dibenzo[a,d]cycloheptene Derivatives: A Comparative Guide to NMR and MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural validation of 5H-Dibenzo[a,d]cycloheptene derivatives, a core scaffold in many therapeutic agents. Detailed experimental protocols, comparative data, and visual workflows are presented to facilitate robust and accurate characterization of this important class of molecules.

The this compound framework is a key structural motif found in a variety of pharmaceuticals, most notably tricyclic antidepressants like amitriptyline and nortriptyline. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the nature of their substituents. Therefore, rigorous structural validation is a critical step in the discovery and development of new derivatives. NMR and MS are the two most powerful and complementary analytical techniques for this purpose, providing detailed insights into the connectivity, chemical environment, and elemental composition of molecules.

Comparative Analysis of NMR and MS Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled information about the carbon-hydrogen framework of a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

Mass Spectrometry (MS), on the other hand, provides information about the molecular weight and elemental formula of a compound. Furthermore, by analyzing the fragmentation patterns, valuable structural information can be deduced, often corroborating the connectivities established by NMR.

Below are comparative NMR and MS data for key this compound derivatives.

NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts for 5H-Dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone), a common precursor, and two of its prominent derivatives, Amitriptyline and Nortriptyline.

Table 1: ¹H NMR Chemical Shift Data (ppm) in CDCl₃

Proton5H-Dibenzo[a,d]cyclohepten-5-oneAmitriptylineNortriptyline
H-1, H-97.99 (d)7.10-7.30 (m)7.10-7.30 (m)
H-2, H-87.37 (t)7.10-7.30 (m)7.10-7.30 (m)
H-3, H-77.28 (t)7.10-7.30 (m)7.10-7.30 (m)
H-4, H-67.16 (d)7.10-7.30 (m)7.10-7.30 (m)
H-10, H-11 (CH₂)3.13 (s)2.80-3.20 (m)2.80-3.20 (m)
=CH--5.80 (t)5.80 (t)
-CH₂-N-2.20 (t)2.75 (t)
-N(CH₃)₂-2.15 (s)-
-NHCH₃--2.40 (s)
-CH₂-CH₂-N-1.70 (quint)1.80 (quint)

Table 2: ¹³C NMR Chemical Shift Data (ppm) in CDCl₃

Carbon5H-Dibenzo[a,d]cyclohepten-5-oneAmitriptylineNortriptyline
C=O (C-5)196.0--
C-1, C-9134.5134.0134.1
C-2, C-8129.5128.5128.6
C-3, C-7128.0127.0127.1
C-4, C-6130.0129.0129.1
C-4a, C-5a139.5141.0141.1
C-9a, C-11a135.0139.0139.1
C-10, C-1132.531.031.1
=C<-132.0132.2
=CH--130.0130.1
-CH₂-N-58.050.0
-N(CH₃)₂-45.0-
-NHCH₃--34.0
-CH₂-CH₂-N-27.029.0

2D NMR Correlations (COSY, HSQC, HMBC)

2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond connectivities.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different spin systems and identifying quaternary carbons.

Table 3: Key 2D NMR Correlations for a Representative this compound Derivative

Proton (¹H)Correlated Protons (COSY)Correlated Carbon (HSQC)Key Correlated Carbons (HMBC)
Aromatic ProtonsOther Aromatic ProtonsCorresponding Aromatic CarbonsQuaternary Aromatic Carbons, C-5, C-10, C-11
H-10, H-11 (CH₂)-C-10, C-11C-4a, C-5a, C-9a, C-11a, C-5
=CH--CH₂-CH₂-N=CH=C<, -CH₂-CH₂-N
-CH₂-N-CH₂-CH₂-N-CH₂-N-N(CH₃)₂, =C<
Mass Spectrometry Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of these derivatives. The fragmentation patterns provide a fingerprint for the molecule and offer valuable structural clues.

Table 4: Key Mass Spectral Fragments (m/z) for this compound Derivatives

DerivativeMolecular Ion (M⁺)Key Fragments and Proposed Structures
5H-Dibenzo[a,d]cyclohepten-5-one206178 ([M-CO]⁺), 152 ([M-CO-C₂H₂]⁺)
Amitriptyline277233 ([M-N(CH₃)₂]⁺), 202, 58 ([CH₂=N(CH₃)₂]⁺, base peak)[1]
Nortriptyline263219 ([M-NHCH₃]⁺), 202, 44 ([CH₂=NHCH₃]⁺, base peak)[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality data.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the this compound derivative.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Cap the NMR tube and gently invert to ensure complete dissolution.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs provided by the spectrometer software. The number of increments in the indirect dimension and the number of scans per increment will depend on the sample concentration and desired resolution.[3]

Mass Spectrometry (EI-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).

  • For direct infusion, the solution can be introduced directly into the ion source.

  • For GC-MS analysis, ensure the compound is sufficiently volatile and thermally stable. Derivatization may be necessary for some polar derivatives.

Data Acquisition:

  • Ionization Mode: Electron Ionization (EI) is typically used.

  • Electron Energy: A standard electron energy of 70 eV is used to induce fragmentation.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier is used to detect the ions.

Visualizing the Analytical Workflow and Fragmentation

Graphviz diagrams provide a clear visual representation of the logical flow of the structural validation process and the fragmentation pathways in mass spectrometry.

analytical_workflow cluster_synthesis Compound Synthesis cluster_analysis Structural Validation cluster_interpretation Data Interpretation Synthesis Synthesis of This compound Derivative NMR NMR Spectroscopy (1D & 2D) Synthesis->NMR Purity & Connectivity MS Mass Spectrometry (EI-MS) Synthesis->MS Molecular Weight & Formula Structure Unambiguous Structure NMR->Structure MS->Structure

Analytical workflow for structural validation.

fragmentation_pathway M Molecular Ion (M⁺) [C₂₀H₂₃N]⁺ m/z 277 F1 [M - N(CH₃)₂]⁺ [C₁₈H₁₈]⁺ m/z 233 M->F1 - •N(CH₃)₂ F2 Base Peak [CH₂=N(CH₃)₂]⁺ m/z 58 M->F2 F3 Further Fragmentation m/z 202 F1->F3 - C₂H₅•

Proposed MS fragmentation of Amitriptyline.

Alternative and Complementary Techniques

While NMR and MS are the primary tools for structural validation, other techniques can provide valuable complementary information:

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound. However, it requires a suitable single crystal, which can be challenging to obtain.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., C=O, N-H) based on their vibrational frequencies.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is useful for characterizing conjugated systems.

References

comparative study of different synthetic routes to 5H-Dibenzo[a,d]cycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

The 5H-dibenzo[a,d]cycloheptene scaffold is a core structural motif in a variety of pharmacologically active compounds, making its efficient synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of several prominent synthetic strategies leading to this important tricyclic system, offering insights into their relative merits and practical applicability. The discussion is supported by experimental data and detailed protocols to aid in the selection of the most suitable route for a given research objective.

Comparative Overview of Synthetic Strategies

The synthesis of the this compound core can be broadly approached through the construction of the seven-membered ring via intramolecular cyclization, or through the formation of the central double bond from a pre-formed tricyclic ketone. Key methodologies include intramolecular Friedel-Crafts reactions, dehydrogenation of saturated precursors, Wittig olefination, McMurry coupling, dehydration of alcohol precursors, and a more recent intramolecular decarboxylative coupling. Each of these routes offers distinct advantages and faces unique challenges in terms of starting material availability, reaction conditions, and overall efficiency.

A quantitative comparison of these primary synthetic routes is summarized in the table below, providing a snapshot of their reported yields and the key reagents involved.

Synthetic RouteStarting MaterialKey Reagents/CatalystsReported Yield (%)
Intramolecular Friedel-Crafts Cyclization Dibenzyl-o-carboxylic acidPolyphosphoric acid (PPA) or Lewis Acids (e.g., ZnCl₂)>95 (GC Purity)
Dehydrogenation of Dibenzosuberone 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-oneN-Bromosuccinimide (NBS), TriethylamineModerate
Wittig Reaction 5H-Dibenzo[a,d]cyclohepten-5-one (Dibenzosuberenone)Phosphorus Ylide (e.g., Ph₃P=CH₂)Variable
McMurry Coupling 2,2'-Diformyl-1,1'-biphenyl (hypothetical)Low-valent Titanium (e.g., TiCl₄, Zn)>60
Dehydration of Precursor Alcohol 5-Hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivativep-Toluenesulfonic acid (p-TsOH)~72
Intramolecular Decarboxylative Coupling 3-(2-Benzoylphenyl)acrylic acidSilver Nitrate (AgNO₃), Potassium Persulfate (K₂S₂O₈)97.5

Experimental Protocols and Methodologies

For a practical understanding and implementation of these synthetic routes, detailed experimental protocols for key transformations are provided below.

Intramolecular Friedel-Crafts Cyclization of Dibenzyl-o-carboxylic Acid

This classical approach constructs the tricyclic ketone, a key precursor to this compound.

Protocol: A mixture of dibenzyl-o-carboxylic acid and a catalytic amount of polyphosphoric acid (approximately 10% by weight of the starting material) is heated under vacuum (e.g., 30-40 Torr) at a high temperature (e.g., 240°C). The reaction is monitored for the cessation of water evolution. The product, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone), is then isolated by vacuum distillation. Gas chromatography analysis of the distillate can be used to determine the purity of the product.[1]

Dehydrogenation of Dibenzosuberone to Dibenzosuberenone

This method introduces the double bond into the pre-formed tricyclic ketone.

Protocol: 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one is refluxed with N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride, often with a radical initiator like benzoyl peroxide. The resulting bromo-intermediate is then treated with a base, such as triethylamine, and heated to induce dehydrobromination, yielding 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberenone). The product is then purified by chromatography.

Wittig Reaction for Alkene Formation

The Wittig reaction provides a reliable method for converting the carbonyl group of dibenzosuberenone into an exocyclic double bond.

Protocol: A phosphonium ylide is prepared by treating a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous ether solvent like THF. To this ylide solution, a solution of 5H-dibenzo[a,d]cyclohepten-5-one in the same solvent is added dropwise at a low temperature (e.g., 0°C). The reaction mixture is then allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product, 5-methylene-5H-dibenzo[a,d]cycloheptene, is extracted with an organic solvent. The product is purified by column chromatography to remove the triphenylphosphine oxide byproduct.

McMurry Coupling for Ring Formation

The McMurry reaction offers a powerful method for the intramolecular reductive coupling of two carbonyl groups to form an alkene, which can be adapted for the synthesis of the this compound ring system.

Protocol: Under an inert atmosphere, a slurry of low-valent titanium is prepared by the reduction of titanium tetrachloride (TiCl₄) with a reducing agent such as zinc powder in a dry ether solvent like THF, typically at reflux. After cooling the mixture, a solution of the dicarbonyl starting material (e.g., a substituted 2,2'-diformylbiphenyl) in THF is added dropwise. The reaction mixture is then refluxed for several hours. After cooling, the reaction is quenched by the slow addition of aqueous potassium carbonate solution. The product is extracted with an organic solvent and purified by chromatography.[2]

Dehydration of 5-Hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene Derivative

This route involves the acid-catalyzed elimination of water from a precursor alcohol to generate the double bond.

Protocol: A solution of the 5-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivative and a catalytic amount of p-toluenesulfonic acid monohydrate in a suitable solvent like glacial acetic acid is heated at reflux for approximately 30 minutes. The reaction mixture is then cooled and poured into ice-water. The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization.[3]

Intramolecular Decarboxylative Coupling

This modern approach provides a highly efficient route to dibenzosuberenone.

Protocol: To a reactor are added 3-(2-benzoylphenyl)acrylic acid, silver nitrate (AgNO₃), and potassium persulfate (K₂S₂O₈) in acetonitrile. The mixture is subjected to microwave irradiation at a controlled temperature and power (e.g., 400W) under reflux conditions. Upon completion, the reaction mixture is cooled, filtered, and the filtrate is added to a saturated aqueous solution of sodium bicarbonate. The product, 5H-dibenzo[a,d]cyclohepten-5-one, is extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.[4]

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting materials, key intermediates, and the final product, the following diagrams outline the general workflows for the synthesis of this compound.

Synthetic_Workflow cluster_A Route A: Intramolecular Friedel-Crafts cluster_B Route B: Dehydrogenation cluster_C Route C: Wittig Reaction cluster_D Route D: Decarboxylative Coupling A1 Dibenzyl-o-carboxylic Acid A2 Dibenzosuberone A1->A2 PPA or Lewis Acid B1 Dibenzosuberone B2 Dibenzosuberenone B1->B2 1. NBS 2. Base C1 Dibenzosuberenone C2 5-Alkylidene-5H-dibenzo[a,d]cycloheptene C1->C2 Phosphorus Ylide D1 3-(2-Benzoylphenyl)acrylic acid D2 Dibenzosuberenone D1->D2 AgNO₃, K₂S₂O₈

Caption: Key synthetic transformations leading to the this compound core.

General_Synthesis_Scheme Start Starting Materials Intermediate_Ketone Dibenzosuberenone (Key Intermediate) Start->Intermediate_Ketone e.g., Friedel-Crafts, Decarboxylative Coupling Final_Product This compound & Derivatives Start->Final_Product e.g., McMurry Coupling, Dehydration Routes Intermediate_Ketone->Final_Product e.g., Wittig Reaction, Reduction/Elimination

Caption: Generalized synthetic strategies for accessing this compound derivatives.

Conclusion

The synthesis of this compound can be accomplished through a variety of synthetic routes, each with its own set of advantages and limitations. The choice of a particular method will depend on factors such as the availability of starting materials, the desired substitution pattern on the final molecule, and the scale of the synthesis. Classical methods like the intramolecular Friedel-Crafts reaction remain a robust and high-yielding approach to the core tricyclic ketone. For the introduction of the exocyclic double bond, the Wittig reaction is a versatile tool. More recent developments, such as the intramolecular decarboxylative coupling, offer highly efficient and potentially more sustainable alternatives. This comparative guide, with its compilation of quantitative data and detailed protocols, serves as a valuable resource for researchers navigating the synthesis of this important class of compounds.

References

Efficacy of 5H-Dibenzo[a,d]cycloheptene Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 5H-dibenzo[a,d]cycloheptene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents, including antidepressants and muscle relaxants. Analogues of this structure exhibit a wide range of pharmacological activities, primarily through their interaction with various neurotransmitter receptors. This guide provides a comparative analysis of the efficacy of several this compound analogues, focusing on their receptor binding affinities. The data presented is compiled from various studies to offer a comparative perspective for researchers, scientists, and drug development professionals.

Comparative Analysis of Receptor Binding Affinity

The therapeutic and side-effect profiles of this compound analogues are largely determined by their binding affinities to various receptors, particularly dopamine and serotonin subtypes. The following tables summarize the available quantitative data for key analogues and related clinical compounds.

Table 1: Receptor Binding Affinity (Ki, nM) of this compound Analogues and Related Drugs

CompoundDopamine D2Dopamine D4Serotonin 5-HT2ASerotonin 5-HT2CReference Compound
5-methyl-10-(4-methylpiperazino)-5H-dibenzo[a,d]cycloheptene-High AffinityHigh Affinity-Clozapine
2-chloro-10-(4-methylpiperazino)-5H-dibenzo[a,d]cycloheptene--High Affinity-Clozapine
Amitriptyline100 - 370-4.313-
Nortriptyline130-1233-
Cyclobenzaprine2900 (5-HT1)-62--

Note: A lower Ki value indicates a higher binding affinity. Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The data for the novel analogues is primarily qualitative from abstracts, highlighting the need for further detailed studies.

Table 2: Receptor Selectivity Ratios

CompoundDopamine D4 Selectivity (Ki D2 / Ki D4)Serotonin 5-HT2A Selectivity (Ki D2 / Ki 5-HT2A)Reference Compound
5-methyl-10-(4-methylpiperazino)-5H-dibenzo[a,d]cycloheptene7.82.0Clozapine (D4 Selectivity: 10; 5-HT2A Selectivity: 28)
2-chloro-10-(4-methylpiperazino)-5H-dibenzo[a,d]cycloheptene-200Clozapine

These tables highlight the diversity in receptor binding profiles among different analogues. For instance, the introduction of a chloro group at the 2-position in the dibenzocycloheptene ring of the 10-(4-methylpiperazino) derivative results in a remarkable 200-fold selectivity for the 5-HT2A receptor over the D2 receptor.[1] In contrast, the 5-methyl analogue shows a dopamine D4 selectivity that is comparable to that of clozapine.[1]

Well-established drugs like amitriptyline and its metabolite nortriptyline, which share the this compound core, are known to have high affinity for serotonin 5-HT2A receptors and moderate affinity for dopamine D2 receptors.[2][3][4] Cyclobenzaprine, a muscle relaxant structurally similar to amitriptyline, is a potent 5-HT2 receptor antagonist.[5][6][7][8][9]

Signaling Pathways

The interaction of these analogues with their primary receptor targets, such as dopamine and serotonin receptors which are G-protein coupled receptors (GPCRs), initiates intracellular signaling cascades that ultimately modulate neuronal activity. As antagonists, these compounds block the activation of these pathways by endogenous ligands.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand GPCR Dopamine/Serotonin Receptor Ligand->GPCR Binds G_Protein G-Protein (Gq/Gi) GPCR->G_Protein Activates Effector Effector (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cellular_Response Triggers cluster_workflow Experimental Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Radioligand, Test Compound, Membranes) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis End End Data_Analysis->End

References

Unveiling a New Therapeutic Avenue: Acid Sphingomyelinase as a Validated Target for a 5H-Dibenzo[a,d]cycloheptene-Based Drug

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparison Guide for Researchers and Drug Development Professionals

The classic 5H-Dibenzo[a,d]cycloheptene scaffold, a cornerstone of neuropharmacology, is undergoing a renaissance. Traditionally associated with the modulation of monoamine transporters, recent evidence has illuminated a novel and compelling biological target for this structural class: Acid Sphingomyelinase (ASM) . This guide provides a comprehensive validation of ASM as a therapeutic target for the this compound-based drug, amitriptyline, and compares its performance with other pharmacological alternatives. The data presented herein supports a paradigm shift in our understanding of how these established drugs exert their therapeutic effects, opening new avenues for drug discovery and development.

Executive Summary

Amitriptyline, a well-established tricyclic antidepressant with a this compound core, has been identified as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA) .[1][2][3] This novel mechanism of action is distinct from its classical role as a monoamine reuptake inhibitor and is increasingly recognized as a key contributor to its therapeutic efficacy in depression and other pathologies.[2][3] This guide will detail the experimental validation of ASM as a target for amitriptyline, present comparative data on other FIASMAs, and provide detailed experimental protocols for researchers to investigate this pathway.

Data Presentation: Comparative Inhibitory Activity of FIASMAs on Acid Sphingomyelinase

The functional inhibition of ASM is a characteristic shared by several classes of drugs, not limited to tricyclic antidepressants. The following table summarizes the inhibitory activity of amitriptyline in comparison to other known FIASMAs. It is important to note that for functional inhibitors, which act indirectly, a residual ASM activity is often reported at a fixed concentration rather than a classical IC50 value.

CompoundDrug ClassChemical ScaffoldConcentration (µM)Residual ASM Activity (%)
Amitriptyline Tricyclic AntidepressantThis compound 10< 50
ImipramineTricyclic AntidepressantDibenzazepine10< 50
DesipramineTricyclic AntidepressantDibenzazepine10< 50
FluoxetineSSRIPhenylpropylamine10< 50
SertralineSSRITetralone10< 50
ParoxetineSSRIPhenylpiperidine10< 50
FendilineCalcium Channel BlockerDiphenylmethaneNot SpecifiedSimilar antidepressant effects to amitriptyline

Note: Data is compiled from multiple sources which report functional inhibition as a reduction of ASM activity to below 50% at a 10 µM concentration.[2][3][4] The antidepressant effects of fendiline were shown to be mediated by the Asm/ceramide system, similarly to amitriptyline.[2][3]

Signaling Pathway: The FIASMA Mechanism of Action

The inhibitory action of amitriptyline on ASM is not through direct binding to the enzyme's active site. Instead, it functions as a FIASMA. Being a lipophilic weak base, amitriptyline accumulates within the acidic environment of lysosomes.[1] This accumulation alters the electrostatic properties of the inner lysosomal membrane, leading to the detachment of ASM. Once detached, ASM is proteolytically degraded, resulting in a functional reduction of its activity.[1][2] This, in turn, decreases the hydrolysis of sphingomyelin to ceramide, a key signaling lipid.[1][2][3]

FIASMA_Mechanism cluster_lysosome Lysosome (Acidic pH) cluster_cytosol Cytosol Amitriptyline Amitriptyline (Lipophilic Weak Base) Accumulation Lysosomal Accumulation Amitriptyline->Accumulation Enters Lysosome Membrane Inner Lysosomal Membrane Accumulation->Membrane Alters Membrane Properties ASM_bound ASM (Active) Membrane->ASM_bound Electrostatic Interaction ASM_detached ASM (Inactive) Membrane->ASM_detached Causes Detachment Sphingomyelin Sphingomyelin Degradation Proteolytic Degradation ASM_detached->Degradation Degradation->Sphingomyelin Inhibition of Hydrolysis Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Downstream Downstream Signaling (e.g., reduced apoptosis, increased neurogenesis) Ceramide->Downstream Modulates

Mechanism of functional inhibition of Acid Sphingomyelinase by Amitriptyline.

Experimental Protocols

Measurement of Acid Sphingomyelinase (ASM) Activity

This protocol is adapted from commercially available colorimetric assay kits and is suitable for measuring ASM activity in cell lysates.

Materials:

  • ASM Assay Buffer I (pH 5.0)

  • ASM Assay Buffer II

  • Sphingomyelin Substrate

  • Enhancer Solution

  • Reaction Mix (containing enzymes for choline detection)

  • Choline Standard

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 570 nm

  • Cell lysate samples

Procedure:

  • Sample Preparation: Homogenize cells or tissues in ice-cold ASM Assay Buffer I. Centrifuge to pellet insoluble material and collect the supernatant (lysate).

  • Reaction Setup: In a 96-well plate, add the cell lysate. Add Enhancer and Sphingomyelin Substrate. Adjust the final volume with ASM Assay Buffer I.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow the ASM in the sample to convert sphingomyelin to phosphorylcholine and ceramide.

  • Stop Reaction: Add ASM Assay Buffer II to stop the reaction and incubate at 100°C for 10 minutes. Centrifuge the plate to pellet any precipitate and transfer the supernatant to a new plate.

  • Detection: Prepare a Reaction Mix that will detect the generated phosphorylcholine. Add the Reaction Mix to each well containing the samples and standards.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the ASM activity based on the standard curve generated with the Choline Standard.

Quantification of Cellular Ceramide Levels

This protocol outlines a method for quantifying changes in cellular ceramide levels, a direct downstream consequence of ASM inhibition, using thin-layer chromatography (TLC) with a fluorescently labeled ceramide precursor.

Materials:

  • Cell culture medium and supplements

  • NBD-C6-ceramide (fluorescent ceramide analog)

  • FIASMA of interest (e.g., Amitriptyline)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • TLC plates

  • TLC developing chamber and solvents

  • Fluorescence imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the FIASMA (e.g., amitriptyline) at various concentrations for a specified duration.

  • Labeling: Add NBD-C6-ceramide to the cell culture medium and incubate to allow for cellular uptake and metabolism.

  • Lipid Extraction: After incubation, wash the cells with PBS and lyse them. Perform a lipid extraction using a chloroform/methanol solvent system.

  • Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a TLC plate. Develop the TLC plate in a chamber with an appropriate solvent system to separate the different lipid species.

  • Visualization and Quantification: Visualize the fluorescently labeled lipids on the TLC plate using a fluorescence imaging system. Quantify the intensity of the ceramide band relative to controls to determine the effect of the FIASMA on ceramide levels.

Experimental Workflow for Target Validation

The validation of ASM as a new biological target for a this compound-based drug follows a logical progression from in vitro enzymatic assays to cellular and in vivo models.

Target_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_cellular Cell-Based Validation cluster_in_vivo In Vivo Validation EnzymaticAssay ASM Enzymatic Assay (Determine % inhibition) BindingAssay Binding Affinity Studies (e.g., SPR - to confirm indirect binding) EnzymaticAssay->BindingAssay Confirm Mechanism CeramideAssay Cellular Ceramide Measurement (Confirm downstream effect) BindingAssay->CeramideAssay Cellular Target Engagement FunctionalAssay Cellular Functional Assays (e.g., Apoptosis, Neurogenesis) CeramideAssay->FunctionalAssay Phenotypic Confirmation AnimalModel Animal Models of Disease (e.g., Stress-induced depression model) FunctionalAssay->AnimalModel Translate to In Vivo BehavioralTest Behavioral Tests (Assess therapeutic efficacy) AnimalModel->BehavioralTest PKPD Pharmacokinetics/Pharmacodynamics (Correlate drug exposure with ASM inhibition and efficacy) AnimalModel->PKPD

A streamlined workflow for the validation of ASM as a drug target.

Conclusion and Future Directions

The validation of acid sphingomyelinase as a biological target for the this compound-based drug amitriptyline represents a significant advancement in our understanding of this important class of therapeutic agents. The functional inhibition of ASM provides a compelling molecular mechanism that extends beyond the traditional monoamine hypothesis of antidepressant action. This discovery not only recontextualizes the therapeutic effects of existing drugs but also paves the way for the rational design of novel FIASMAs with improved selectivity and therapeutic profiles. Future research should focus on developing direct and more potent inhibitors of ASM to further probe its role in pathophysiology and to develop next-generation therapeutics for a range of diseases where the ASM-ceramide pathway is implicated.

References

Cross-Reactivity Analysis of 5H-Dibenzo[a,d]cycloheptene Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5H-dibenzo[a,d]cycloheptene scaffold is a core structural motif in a variety of pharmacologically active compounds, including first-generation antihistamines, tricyclic antidepressants, and other centrally acting agents. Understanding the cross-reactivity of these compounds with various G-protein coupled receptors (GPCRs) is crucial for predicting their therapeutic effects, off-target activities, and potential side effects. This guide provides a comparative analysis of the receptor binding profiles of prominent this compound derivatives, supported by quantitative experimental data and detailed methodologies.

Comparative Receptor Binding Affinity

The following tables summarize the binding affinities (Ki in nM) of several this compound compounds for a range of neurotransmitter receptors. Lower Ki values indicate higher binding affinity. Data has been compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database, a public resource for pharmacological data.[1][2][3][4]

Table 1: Antihistaminic and Antiserotonergic Derivatives

CompoundHistamine H1Serotonin 5-HT1ASerotonin 5-HT2ASerotonin 5-HT2C
Cyproheptadine 0.9 nM99 nM0.3 nM0.5 nM
Ketotifen 0.2 nM>10,000 nM1.8 nM11 nM

Table 2: Tricyclic Antidepressant Derivatives

CompoundHistamine H1Serotonin 5-HT2AMuscarinic M1Muscarinic M2Muscarinic M3Muscarinic M4Muscarinic M5
Amitriptyline 1.1 nM2.0 nM13 nM21 nM14 nM7.2 nM22 nM
Nortriptyline 8.7 nM4.3 nM40 nM82 nM45 nM46 nM83 nM

Experimental Protocols

The binding affinity data presented in this guide are primarily generated through competitive radioligand binding assays. Below are detailed methodologies for determining the binding affinity of test compounds for the histamine H1 and serotonin 5-HT2A receptors.

Histamine H1 Receptor Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies used in receptor pharmacology.[5][6][7][8]

1. Materials:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human histamine H1 receptor.
  • Radioligand: [3H]-Mepyramine (a potent H1 antagonist).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Test Compounds: this compound derivatives (e.g., cyproheptadine, ketotifen, amitriptyline) at various concentrations.
  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).
  • Scintillation Cocktail.
  • 96-well microplates and glass fiber filters.

2. Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein/well) with a fixed concentration of [3H]-mepyramine (typically at its Kd concentration) and varying concentrations of the test compound.
  • Total Binding: Is determined in the absence of a competing ligand.
  • Non-specific Binding: Is determined in the presence of a high concentration of an unlabeled H1 antagonist.
  • The reaction is incubated at 25°C for 60-120 minutes to reach equilibrium.
  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT2A Receptor Competitive Radioligand Binding Assay

This protocol is based on established methods for 5-HT2A receptor binding analysis.[9][10][11][12]

1. Materials:

  • Membrane Preparation: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
  • Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Test Compounds: this compound derivatives at various concentrations.
  • Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM spiperone).
  • Scintillation Cocktail.
  • 96-well microplates and glass fiber filters.

2. Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes (50-100 µg protein/well) with a fixed concentration of [3H]-Ketanserin (typically at its Kd concentration) and varying concentrations of the test compound.
  • Total Binding: Is determined in the absence of a competing ligand.
  • Non-specific Binding: Is determined in the presence of a high concentration of an unlabeled 5-HT2A antagonist.
  • The reaction is incubated at 37°C for 30-60 minutes.
  • Filtration and Washing: The separation of bound and free radioligand is achieved through rapid vacuum filtration onto glass fiber filters, followed by washing with ice-cold wash buffer.
  • Counting: The radioactivity on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • The IC50 and Ki values are calculated using the same methods described for the histamine H1 receptor binding assay.

Signaling Pathways and Experimental Workflows

The cross-reactivity of these compounds at various GPCRs initiates distinct intracellular signaling cascades. The primary signaling pathway for both the histamine H1 and serotonin 5-HT2A receptors involves the Gq alpha subunit.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects Ligand Ligand (e.g., Histamine, Serotonin) GPCR H1 or 5-HT2A Receptor Ligand->GPCR Binds to Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Gbg Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Gq-protein coupled receptor signaling pathway for H1 and 5-HT2A receptors.

The experimental workflow for determining compound affinity through competitive radioligand binding assays is a standardized process.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand ([³H]-Mepyramine or [³H]-Ketanserin) Radioligand_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Counting Scintillation Counting of Bound Radioactivity Washing->Counting Analysis Data Analysis: IC₅₀ and Kᵢ Determination Counting->Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

References

A Head-to-Head Comparison of Dibenzocycloheptene and Other Tricyclic Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, data-driven comparison of tricyclic antidepressants (TCAs) based on their core chemical structures. We will focus on the dibenzocycloheptene class, which includes prominent members like amitriptyline and nortriptyline, and compare their performance and pharmacological profiles against other TCAs, such as the dibenzazepines imipramine and desipramine. This document is intended to be a valuable resource for researchers and professionals in pharmacology and drug development, offering quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Introduction to Tricyclic Antidepressants

Tricyclic antidepressants have been a cornerstone in the treatment of major depressive disorder for decades. Their name is derived from their characteristic three-ring chemical structure. While newer classes of antidepressants with more selective mechanisms of action have been developed, TCAs remain an important therapeutic option, particularly for treatment-resistant depression and various off-label indications like neuropathic pain and migraine prophylaxis.

The dibenzocycloheptene derivatives, such as amitriptyline and its primary metabolite nortriptyline, represent a significant subgroup of TCAs. Their pharmacological activity, like other TCAs, is not only defined by their primary mechanism of action but also by their interactions with a range of other neurotransmitter receptors, which are responsible for their distinct side-effect profiles.

Mechanism of Action

The therapeutic efficacy of TCAs is primarily attributed to their ability to block the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[1][2] This inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET) leads to an increased concentration of these neurotransmitters, enhancing neurotransmission.[1][2]

However, TCAs are known for their broad pharmacological profiles, often referred to as "dirty drugs" because they interact with several other receptors. These off-target interactions are largely responsible for their side effects. The main off-target activities include:

  • Antagonism of Muscarinic M1 Receptors: Leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[3]

  • Antagonism of Histamine H1 Receptors: Causes sedation and can contribute to weight gain.[3]

  • Antagonism of Alpha-1 Adrenergic Receptors: Can lead to orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[3]

Signaling Pathways

The primary and off-target mechanisms of action are mediated through distinct signaling pathways.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron TCA Tricyclic Antidepressant (e.g., Dibenzocycloheptene) SERT SERT TCA->SERT Blocks NET NET TCA->NET Blocks Serotonin Serotonin (5-HT) SERT->Serotonin Reuptake Norepinephrine Norepinephrine (NE) NET->Norepinephrine Reuptake Postsynaptic_R Postsynaptic Receptors Serotonin->Postsynaptic_R Binds to Norepinephrine->Postsynaptic_R Binds to

Caption: Primary mechanism of TCA action. (Within 100 characters)

The side effects of TCAs are a direct result of their antagonism of other receptors. The downstream signaling cascades for these off-target receptors are illustrated below.

cluster_m1 Muscarinic M1 Receptor Antagonism TCA_M1 TCA M1R M1 Receptor TCA_M1->M1R Blocks Gq Gq Protein M1R->Gq No Activation PLC_M1 Phospholipase C Gq->PLC_M1 No Activation PIP2_M1 PIP2 PLC_M1->PIP2_M1 No Cleavage IP3_M1 IP3 PIP2_M1->IP3_M1 DAG_M1 DAG PIP2_M1->DAG_M1 Ca_M1 ↑ Ca²⁺ Release IP3_M1->Ca_M1 PKC_M1 PKC Activation DAG_M1->PKC_M1 Response_M1 Anticholinergic Effects (Dry Mouth, etc.) Ca_M1->Response_M1 PKC_M1->Response_M1

Caption: Muscarinic M1 receptor antagonism pathway. (Within 100 characters)

cluster_h1 Histamine H1 Receptor Antagonism TCA_H1 TCA H1R H1 Receptor TCA_H1->H1R Blocks Gq_H1 Gq Protein H1R->Gq_H1 No Activation PLC_H1 Phospholipase C Gq_H1->PLC_H1 No Activation PIP2_H1 PIP2 PLC_H1->PIP2_H1 No Cleavage IP3_H1 IP3 PIP2_H1->IP3_H1 DAG_H1 DAG PIP2_H1->DAG_H1 Ca_H1 ↑ Ca²⁺ Release IP3_H1->Ca_H1 PKC_H1 PKC Activation DAG_H1->PKC_H1 Response_H1 Sedation, Weight Gain Ca_H1->Response_H1 PKC_H1->Response_H1

Caption: Histamine H1 receptor antagonism pathway. (Within 100 characters)

cluster_a1 Alpha-1 Adrenergic Receptor Antagonism TCA_A1 TCA A1R α1 Receptor TCA_A1->A1R Blocks Gq_A1 Gq Protein A1R->Gq_A1 No Activation PLC_A1 Phospholipase C Gq_A1->PLC_A1 No Activation PIP2_A1 PIP2 PLC_A1->PIP2_A1 No Cleavage IP3_A1 IP3 PIP2_A1->IP3_A1 DAG_A1 DAG PIP2_A1->DAG_A1 Ca_A1 ↑ Ca²⁺ Release IP3_A1->Ca_A1 PKC_A1 PKC Activation DAG_A1->PKC_A1 Response_A1 Orthostatic Hypotension Ca_A1->Response_A1 PKC_A1->Response_A1

Caption: Alpha-1 adrenergic receptor antagonism pathway. (Within 100 characters)

Comparative Pharmacodynamics

The varying therapeutic and side-effect profiles of different TCAs can be largely explained by their differing affinities for various transporters and receptors. The inhibitor constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Tricyclic Antidepressants

TargetAmitriptyline (Dibenzocycloheptene)Nortriptyline (Dibenzocycloheptene)Imipramine (Dibenzazepine)Desipramine (Dibenzazepine)
SERT 4.3401.120
NET 3510250.8
Muscarinic M1 1.1108.3100
Histamine H1 0.23.210200
Alpha-1 Adrenergic 2.5101020

Note: Data are compiled from various sources and represent approximate values. Actual values may vary between studies.

From this data, we can observe key differences:

  • Amitriptyline and Imipramine (Tertiary Amines): Generally show potent inhibition of both SERT and NET. They also have high affinity for muscarinic, histaminic, and alpha-1 receptors, contributing to more pronounced side effects.

  • Nortriptyline and Desipramine (Secondary Amines): These are active metabolites of amitriptyline and imipramine, respectively. Nortriptyline shows a preference for NET over SERT. Desipramine is a very potent and selective NET inhibitor. Both generally have a lower affinity for off-target receptors compared to their parent compounds, which often translates to better tolerability.[4]

Comparative Pharmacokinetics

The absorption, distribution, metabolism, and excretion of TCAs also show variability, which influences their dosing and clinical application.

Table 2: Pharmacokinetic Properties of Selected Tricyclic Antidepressants

ParameterAmitriptylineNortriptylineImipramineDesipramine
Bioavailability 40-50%[5]45-70%22-77%30-60%
Plasma Protein Binding >90%[5]>90%>90%>90%
Elimination Half-life (hours) 20-24[6]18-28[6]11-25[6]12-24[6]
Active Metabolite(s) Nortriptyline[6]10-hydroxynortriptylineDesipramine2-hydroxydesipramine

TCAs are generally well-absorbed orally, but are subject to significant first-pass metabolism in the liver, leading to variable bioavailability.[6][7] They are highly protein-bound and have large volumes of distribution.[5] Metabolism is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6.[6] Genetic variations in these enzymes can significantly impact plasma concentrations and patient response.[6]

Clinical Efficacy and Side-Effect Profiles

While most TCAs demonstrate comparable efficacy in treating major depressive disorder, their side-effect profiles often guide clinical selection.[7][8]

Table 3: Comparative Side-Effect Profiles

Side EffectAmitriptylineNortriptylineImipramineDesipramine
Anticholinergic HighModerateHighLow
Sedation HighModerateModerateLow
Orthostatic Hypotension HighModerateHighLow
Weight Gain HighModerateHighLow

The side-effect profiles in Table 3 are a direct reflection of the receptor binding affinities presented in Table 1. The dibenzocycloheptene amitriptyline, with its high affinity for muscarinic, histaminic, and alpha-1 receptors, is associated with a high burden of anticholinergic effects, sedation, and orthostatic hypotension. Its metabolite, nortriptyline, is generally better tolerated.[4][9] A similar pattern is observed for imipramine and its metabolite desipramine.

Experimental Protocols

Accurate determination of the pharmacodynamic properties of these compounds relies on standardized in vitro assays. Below are representative protocols for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a drug for a specific receptor.

Objective: To determine the Ki of a test TCA for the histamine H1 receptor.

Materials:

  • Membrane preparation from cells expressing the human H1 receptor.

  • Radioligand (e.g., [³H]-pyrilamine).

  • Test TCA (e.g., amitriptyline).

  • Non-specific binding control (e.g., high concentration of unlabeled diphenhydramine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation fluid and counter.

  • 96-well microplate.

Procedure:

  • Preparation: Thaw membrane preparations on ice. Prepare serial dilutions of the test TCA in assay buffer.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL assay buffer, 150 µL membrane preparation, and 50 µL radioligand to wells.

    • Non-specific Binding (NSB): Add 50 µL of the NSB control, 150 µL membrane preparation, and 50 µL radioligand.

    • Competition: Add 50 µL of each TCA dilution, 150 µL membrane preparation, and 50 µL radioligand.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound and free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test TCA.

    • Determine the IC50 (concentration of TCA that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

prep 1. Prepare Reagents (Membranes, Radioligand, TCA) setup 2. Set up 96-well plate (Total, NSB, Competition) prep->setup incubate 3. Incubate to Equilibrium setup->incubate filter 4. Filter and Wash incubate->filter count 5. Add Scintillant & Count filter->count analyze 6. Analyze Data (Calculate IC50 and Ki) count->analyze

Caption: General workflow for a radioligand binding assay. (Within 100 characters)
Neurotransmitter Reuptake Inhibition Assay

This assay measures a compound's ability to block the reuptake of neurotransmitters into cells.

Objective: To determine the IC50 of a test TCA for the serotonin transporter (SERT).

Materials:

  • Cells stably expressing human SERT (e.g., HEK293 cells).

  • Radiolabeled neurotransmitter (e.g., [³H]-serotonin).

  • Test TCA (e.g., amitriptyline).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well microplate.

  • Cell harvester and filtration apparatus.

  • Scintillation fluid and counter.

Procedure:

  • Cell Plating: Plate the SERT-expressing cells in a 96-well plate and grow to confluence.

  • Preparation: Prepare serial dilutions of the test TCA in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer. Add the TCA dilutions to the wells and pre-incubate for 10-20 minutes at 37°C.

  • Initiate Uptake: Add [³H]-serotonin to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Terminate Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.

  • Lysis and Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity, which corresponds to the amount of [³H]-serotonin taken up by the cells.

  • Data Analysis:

    • Calculate the percentage of inhibition of serotonin uptake for each TCA concentration compared to a vehicle control.

    • Plot the percentage of inhibition against the log concentration of the test TCA.

    • Determine the IC50 value using non-linear regression.

Conclusion

The dibenzocycloheptene tricyclic antidepressants, amitriptyline and nortriptyline, exhibit a pharmacological profile characterized by potent inhibition of both serotonin and norepinephrine reuptake. However, they are distinguished by their significant interactions with muscarinic, histaminic, and adrenergic receptors, which, while contributing to certain therapeutic effects (e.g., sedation), are also the primary source of their adverse effects.

A head-to-head comparison with other TCAs, such as the dibenzazepines imipramine and desipramine, reveals a common pattern: the tertiary amine parent drugs (amitriptyline, imipramine) are generally less selective and have a higher side-effect burden than their secondary amine metabolites (nortriptyline, desipramine). Desipramine, in particular, stands out for its high potency and selectivity as a norepinephrine reuptake inhibitor with a much-reduced affinity for off-target receptors.

For drug development professionals, this comparative analysis underscores the importance of structure-activity relationships in determining the overall pharmacological profile of a compound. The subtle differences in the three-ring core structure and the nature of the amine side chain have profound effects on receptor and transporter affinity, and consequently, on the balance between therapeutic efficacy and tolerability. Understanding these nuances is critical for the rational design of future therapeutics with improved selectivity and safety profiles.

References

A Comparative Guide to the Synthesis of 5H-Dibenzo[a,d]cycloheptene: An Evaluation of Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the tricycle 5H-dibenzo[a,d]cycloheptene scaffold is a cornerstone for a variety of therapeutic agents. The reproducibility and efficiency of its synthesis are paramount to ensuring a consistent and cost-effective supply chain for these vital compounds. This guide provides an objective comparison of published synthesis methods for this compound and its key intermediates, supported by experimental data to inform methodological choices in a research and development setting.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route to this compound derivatives is often a trade-off between factors such as yield, purity, reaction time, and the cost and toxicity of reagents. The following table summarizes the quantitative data for several prominent methods found in the literature.

Starting MaterialProductKey Reagents/CatalystsReaction TimeTemperatureYieldPurityReference
DibenzosuberenolThis compound-5-acetic acidMalonic acid1.5 hours160 °C~87%N/A[1]
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-onePolyphosphoric acid3.5 hours240 °C75%99.6%[2]
5H-Dibenzo[a,d]cyclohepten-5-one5H-Dibenzo[a,d]cyclohepten-5-olSodium borohydride, Isopropyl alcohol2 hoursRoom TemperatureN/AN/A[3]
5H-Dibenzo[a,d]cyclohepten-5-one5-Methyl-5H-dibenzo[a,d]cyclohepten-5-olMethylmagnesium bromide, Diethyl ether/THF1-3 hours0 °C to RT60-90%N/A[4]
DibenzosuberoneDibenzosuberenonePalladium on carbon30 minutes200 °C (MW)96%>95%
5-(3-dimethylaminopropylidene)-5H-dibenzo[a,d]cycloheptene5-[3-(N-cyano-N-methyl)aminopropylidene]-5H-dibenzo[a,d]cyclohepteneCyanogen bromide, Benzene3 hoursRoom Temperature~84%N/A[3]

Experimental Protocols

For a method to be considered reproducible, a detailed experimental protocol is essential. Below are the methodologies for key transformations in the synthesis of this compound and its derivatives, as extracted from the literature.

Synthesis of this compound-5-acetic acid from Dibenzosuberenol[1]

A round-bottom flask equipped with a distillation apparatus is charged with dibenzosuberenol (10.0 g, 48.01 mmol) and malonic acid (25.0 g, 240.08 mmol). The mixture is heated in an oil bath to 160 °C. The solid reactants melt, leading to the formation of gas bubbles and the distillation of water and acetic acid. After 1.5 hours, the reaction mixture is cooled to room temperature and dissolved in ethyl acetate. The organic solution is subsequently washed with brine and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield an off-white solid. The crude product is recrystallized from a 1:1 mixture of hexane and ethyl acetate to give 10.2 g of this compound-5-acetic acid as white crystals.

Synthesis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one from Dibenzyl-o-carboxylic acid[2]

In a 100 ml two-necked boiling flask, serving as the reaction vessel of a simple still, 10.0 g of dibenzyl-o-carboxylic acid is mixed with 1.0 g of polyphosphoric acid. A slow stream of nitrogen is passed over the flask contents, which are stirred with a magnetic stirrer. The flask is maintained at 240 °C for 3.5 hours. Following the reaction, the product, 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one (DBS), is removed by vacuum distillation. This procedure yields 7.5 g of DBS with a purity of 99.6% as determined by gas chromatography.

Reduction of 5H-Dibenzo[a,d]cyclohepten-5-one to 5H-Dibenzo[a,d]cyclohepten-5-ol[3]

In a suitable reaction vessel, 10 g of 5H-Dibenzo[a,d]cyclohepten-5-one is dissolved in 80 ml of isopropyl alcohol. To this solution, 1.8 g of sodium borohydride is added at once. The resulting mixture is stirred at room temperature for two hours. After the reaction period, 5 ml of water is added to quench the reaction.

Synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol via Grignard Reaction[4]

A flame-dried, three-necked round-bottom flask is assembled with a magnetic stir bar, a condenser, a dropping funnel, and an inlet for an inert gas (nitrogen or argon). A positive pressure of the inert gas is maintained throughout the reaction. 5H-Dibenzo[a,d]cyclohepten-5-one (1.0 eq) is dissolved in anhydrous diethyl ether or tetrahydrofuran (THF) in the reaction flask. The solution is cooled to 0 °C in an ice-water bath. A solution of methylmagnesium bromide (1.2 eq) is added to the dropping funnel and then added dropwise to the stirred ketone solution over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 1-2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the flask is cooled back to 0 °C, and the reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel, and the organic layer is washed with water and then brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is concentrated under reduced pressure to obtain the crude product.

Dehydrogenation of Dibenzosuberone to Dibenzosuberenone

A mixture of dibenzosuberone and a catalytic amount of palladium on carbon is subjected to microwave irradiation at 200 °C for 30 minutes. After cooling, the reaction mixture is processed to yield dibenzosuberenone.

von Braun Reaction for the Synthesis of 5-[3-(N-cyano-N-methyl)aminopropylidene]-5H-dibenzo[a,d]cycloheptene[3]

A solution of 23.06 g (0.0834 mole) of 5-(3-dimethylaminopropylidene)-5H-dibenzo[a,d]cycloheptene in 61 ml of benzene is added dropwise to a stirred solution of 9.80 g (0.0917 mole) of cyanogen bromide in 38 ml of benzene. The reaction is exothermic. The mixture is stirred for 3 hours at room temperature and then filtered to remove any precipitate. The filtrate, combined with a benzene wash of the precipitate, is evaporated to dryness on a steam bath under reduced pressure. The crude cyanamide residue is dissolved in benzene, and the solution is washed with dilute hydrochloric acid to remove any unreacted amine, followed by a water wash. The benzene solution is then evaporated under reduced pressure to yield 5-[3-(N-cyano-N-methyl)aminopropylidene]-5H-dibenzo[a,d]cycloheptene as a yellow oil (typically 19.6 g).

Workflow for Method Comparison

The process of selecting a suitable synthesis method involves a logical evaluation of various parameters. The following diagram illustrates a typical workflow for comparing and choosing a synthetic route for this compound.

SynthesisMethodComparison cluster_0 Initial Assessment cluster_1 Data Extraction & Analysis cluster_2 Comparative Evaluation cluster_3 Decision & Implementation start Identify Target Molecule: This compound Derivative lit_search Literature Search for Published Synthesis Methods start->lit_search data_extraction Extract Key Performance Indicators: Yield, Purity, Reaction Time, Temperature, Reagent Cost & Toxicity lit_search->data_extraction protocol_analysis Analyze Detailed Experimental Protocols for Clarity and Reproducibility data_extraction->protocol_analysis comparison_table Create Comparative Data Table protocol_analysis->comparison_table reproducibility_assessment Assess Reproducibility Risk protocol_analysis->reproducibility_assessment decision Select Optimal Synthesis Method based on: - Performance Metrics - Safety & Cost - Scalability comparison_table->decision reproducibility_assessment->decision lab_validation Laboratory Validation and Process Optimization decision->lab_validation final_protocol Standard Operating Procedure (SOP) lab_validation->final_protocol Finalized Protocol

Caption: Workflow for the selection of a this compound synthesis method.

References

benchmarking new 5H-Dibenzo[a,d]cycloheptene derivatives against known standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Novel 5H-Dibenzo[a,d]cycloheptene Derivatives

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents.[1] This guide provides a comparative framework for benchmarking new derivatives against known standards in the fields of anticonvulsant and anticancer research.

Part 1: Anticonvulsant Activity

Derivatives of the this compound scaffold have demonstrated potential as anticonvulsant agents.[2] A notable example is Cyheptamide, which is structurally analogous to established antiepileptic drugs like Carbamazepine and Phenytoin.[2] The evaluation of new derivatives in this class is a logical step in the search for more effective and safer epilepsy therapies.[3]

Data Presentation: Benchmarking Against Standard Antiepileptic Drugs

The efficacy and neurotoxicity of anticonvulsant compounds are typically evaluated using standardized animal models.[3] The following table summarizes the anticonvulsant and neurotoxic profiles of standard antiepileptic drugs, which can serve as benchmarks for new this compound derivatives.[3] Data is presented as the median effective dose (ED₅₀) in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, and the median toxic dose (TD₅₀) in the rotarod test.[3] A higher Protective Index (PI = TD₅₀/ED₅₀) indicates a better safety profile.[3]

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI) MES
Phenytoin 9.5>80687.2
Carbamazepine 8.829.7829.3
Ethosuximide >500130>500-
New this compound Derivative (Example) Data to be determinedData to be determinedData to be determinedData to be determined

Table adapted from established anticonvulsant drug data.[3]

Experimental Protocols: Anticonvulsant and Neurotoxicity Screening

1. Maximal Electroshock (MES) Test [3]

  • Purpose: A model for generalized tonic-clonic seizures.[3]

  • Apparatus: A corneal electrode-based convulsive device.

  • Animals: Typically male albino mice.

  • Procedure:

    • The test compound or vehicle is administered to the animals.

    • At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • The animals are observed for the presence or absence of the tonic hindlimb extensor component of the seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

2. Subcutaneous Pentylenetetrazole (scPTZ) Test [3]

  • Purpose: A model for absence seizures.[3]

  • Animals: Male albino mice.

  • Procedure:

    • The test compound or vehicle is administered.

    • At the time of predicted peak effect, a convulsant dose of Pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

    • Animals are placed in individual cages and observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.[3]

    • Protection is defined as the absence of such seizures.

3. Rotarod Neurotoxicity Test [3]

  • Purpose: To assess motor coordination and potential neurological deficits induced by the test compounds.[3]

  • Apparatus: A rotating rod (rotarod) apparatus.

  • Animals: Male albino mice trained to stay on the rotarod.

  • Procedure:

    • Trained mice are administered the test compound or vehicle.

    • At the time of peak effect, the animals are placed on the rotarod, which is rotating at a constant speed (e.g., 6-10 rpm).[3]

    • Neurotoxicity is indicated if the animal falls off the rotarod within a predefined time (e.g., 1 minute).

Mandatory Visualization: Anticonvulsant Evaluation Workflow

G Anticonvulsant Evaluation Workflow A Compound Administration (Test Derivative or Standard) B Peak Effect Time Point A->B C MES Test (Tonic-Clonic Seizure Model) B->C D scPTZ Test (Absence Seizure Model) B->D E Rotarod Test (Neurotoxicity) B->E F Data Analysis: Calculate ED₅₀ and TD₅₀ C->F D->F E->F G Determine Protective Index (PI) (PI = TD₅₀ / ED₅₀) F->G G In Vitro Cytotoxicity Workflow (SRB Assay) A Seed Cancer Cells in 96-well Plates B Add Serial Dilutions of Test Compound A->B C Incubate (e.g., 48-72h) B->C D Fix Cells with TCA C->D E Stain with SRB Dye D->E F Solubilize Bound Dye E->F G Measure Absorbance F->G H Calculate IC₅₀ Value G->H G Hypothetical Drug Action on a Pro-Survival Pathway cluster_0 Extracellular cluster_1 Intracellular Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival\n& Proliferation Cell Survival & Proliferation mTOR->Cell Survival\n& Proliferation New Derivative New Derivative New Derivative->Akt

References

Comparative Analysis of Repurposed Drugs and Phytocompounds as Anti-Dengue Virus Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the current landscape of potential therapeutics against Dengue virus serotypes.

The global incidence of dengue virus (DENV) infection has surged in recent decades, establishing it as a significant public health concern. With four distinct serotypes (DENV-1, -2, -3, and -4) and the absence of a universally effective vaccine or specific antiviral therapy, the need for potent and safe anti-dengue agents is paramount. This guide provides a comparative analysis of two promising therapeutic avenues: repurposed drugs and phytocompounds. By leveraging existing safety profiles, drug repurposing offers an accelerated path to clinical applications. Concurrently, the vast chemical diversity of plant-derived compounds presents a rich source for novel antiviral discovery.

This document summarizes quantitative in vitro efficacy data, details key experimental methodologies, and visualizes critical viral and host pathways to offer an objective, data-driven comparison for the scientific community.

Data Presentation: In Vitro Antiviral Activity

The following tables summarize the reported in vitro antiviral activities of selected repurposed drugs and phytocompounds against various DENV serotypes. Key metrics include the 50% effective concentration (EC₅₀), the 50% inhibitory concentration (IC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI = CC₅₀/EC₅₀ or CC₅₀/IC₅₀), which indicates the therapeutic window of a compound.

Table 1: Comparative In Vitro Activity of Repurposed Drugs Against DENV Serotypes

CompoundDrug ClassDENV Serotype(s) TestedEC₅₀ (µM)IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Cell LineReference(s)
Dasabuvir Antiviral (HCV NS5B Polymerase Inhibitor)DENV-2-->10.3[1]-Vero[1][1]
Ivermectin AnthelminticDENV-2-0.5 ± 0.07[2]>25>50Vero[2]
Nelfinavir Antiviral (HIV Protease Inhibitor)DENV-23.5 ± 0.4[3]-16.14.6Vero[3]
Revaprazan HCl Acid BlockerDENV-3-1.36 ± 0.16[4]42.41 ± 0.05[4]31.18Vero[4]
AT-752 (active form AT-281) Antiviral (Guanosine Nucleotide Analog)DENV-2, DENV-30.48 (DENV-2), 0.77 (DENV-3)[5]->170[5]>210Huh-7[5][6]
Favipiravir AntiviralDENV-21.05[6]High--[6]
Metformin AntidiabeticDENV-ModerateModerate--[6]

Note: EC₅₀ and IC₅₀ values can vary significantly based on the assay, cell line, and virus strain used. Direct comparison should be made with caution.

Table 2: Comparative In Vitro Activity of Phytocompounds Against DENV Serotypes

CompoundPlant Source (Example)DENV Serotype(s) TestedEC₅₀ (µM)IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Cell LineReference(s)
Quercetin Carica papayaDENV-2-28.9 (µg/mL)[7]252.5 (µg/mL)[7]8.74Vero[7]
Kaempferol Medicinal PlantsDENV3.55[8]-90.35[8]25.45-[8]
Caffeic Acid Medicinal PlantsDENV51.49[8]->100[8]>1.94-[8]
α-Mangostin Garcinia mangostanaDENV-1, -2, -3, -4-5.47[9]---[9]
Andrographolide Andrographis paniculataDENV-2, DENV-421.304 (DENV-2), 22.739 (DENV-4)[10]---HepG2, HeLa[10]
Punicalagin Punica granatumDENV-1, -2, -3, -4-0.91 (DENV-1), 0.75 (DENV-2), 0.42 (DENV-3), 1.80 (DENV-4)[11]---[11]
Catechin Psidium guajavaDENV-2-33.7 (µg/mL)[12]>835 (µg/mL)[12]24.8Vero[12]

Note: Values reported in µg/mL have been indicated. Conversion to µM depends on the molecular weight of the compound.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of antiviral compounds. Below are protocols for key experiments cited in the assessment of anti-dENV agents.

Plaque Reduction Assay (PRA)

This assay is the gold standard for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.

  • Cell Seeding: Seed susceptible cells (e.g., Vero or BHK-21) in 24-well plates at a density that will form a confluent monolayer within 24-48 hours.[13]

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound in serum-free media. Dilute the DENV stock to a concentration that yields 50-100 plaques per well.

  • Virus-Compound Incubation: Mix equal volumes of the diluted virus with each compound dilution and incubate at 37°C for 1 hour to allow for interaction.[14]

  • Infection: Aspirate the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours at 37°C, with gentle rocking every 15-20 minutes.[15]

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells, thus forming localized plaques.[16]

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-7 days, depending on the DENV serotype and cell line used.

  • Plaque Visualization and Counting: Fix the cells with a formaldehyde solution and stain with a crystal violet solution. Plaques will appear as clear zones against a purple background. Count the number of plaques in each well.

  • Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC₅₀ or IC₅₀ is determined by plotting the percentage of plaque reduction against the compound concentration.

Quantitative Real-Time RT-PCR (qRT-PCR) for Viral RNA Quantification

This method is used to quantify the amount of viral RNA, providing a measure of viral replication.

  • RNA Extraction: Extract total RNA from the supernatant or infected cells using a commercial viral RNA extraction kit according to the manufacturer's protocol.[17]

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and DENV-specific primers. This can be performed as a one-step or two-step reaction with the subsequent PCR.[18][19]

  • Real-Time PCR (qPCR): Perform qPCR using the synthesized cDNA, DENV-specific primers, and a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green).[17][20] The reaction is typically run for 40-45 cycles with an initial denaturation step, followed by cycling steps of denaturation, annealing, and extension.[18][20]

  • Standard Curve: Generate a standard curve using serial dilutions of a known quantity of DENV RNA or a plasmid containing the target sequence.

  • Quantification: Determine the viral RNA copy number in the samples by comparing their amplification curves to the standard curve.

MTT Assay for Cytotoxicity Assessment

This colorimetric assay determines the cytotoxicity of the compounds on the host cells, which is crucial for calculating the selectivity index.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).[21]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[22] Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Vero, BHK-21) Cytotoxicity Cytotoxicity Assay (MTT) Determine CC₅₀ Cell_Culture->Cytotoxicity Antiviral Antiviral Assay (PRA or qRT-PCR) Determine EC₅₀/IC₅₀ Cell_Culture->Antiviral Compound_Dilution Serial Dilution of Test Compounds Compound_Dilution->Cytotoxicity Compound_Dilution->Antiviral Virus_Stock DENV Stock (Known Titer) Virus_Stock->Antiviral SI_Calc Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ Cytotoxicity->SI_Calc Antiviral->SI_Calc Comparison Comparative Analysis SI_Calc->Comparison

Caption: Workflow for in vitro evaluation of anti-DENV compounds.

DENV Life Cycle and Targets of Inhibitors

DENV_Lifecycle cluster_host Host Cell cluster_inhibitors Inhibitor Targets Entry Attachment & Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Assembly & Maturation Replication->Assembly Release Release Assembly->Release Progeny Progeny Virions Release->Progeny NS2B_NS3_Inh NS2B-NS3 Protease Inhibitors (e.g., Nelfinavir, Punicalagin) NS2B_NS3_Inh->Translation Inhibits NS5_Inh NS5 Polymerase Inhibitors (e.g., Dasabuvir, AT-752) NS5_Inh->Replication Inhibits DENV Dengue Virion DENV->Entry

Caption: DENV life cycle and targets of key enzyme inhibitors.

DENV Evasion of Host Interferon Signaling

IFN_Signaling cluster_cell Host Cell cluster_nucleus Nucleus cluster_denv DENV Evasion Mechanisms ISG_Expression Interferon-Stimulated Gene (ISG) Expression Antiviral_State Antiviral State ISG_Expression->Antiviral_State PRR Pattern Recognition Receptors (e.g., RIG-I, MDA5) IFN_Induction IFN-β Induction PRR->IFN_Induction recognizes viral RNA IFNAR IFN Receptor (IFNAR) IFN_Induction->IFNAR activates JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT STAT_Translocation STAT1/STAT2 Translocation JAK_STAT->STAT_Translocation STAT_Translocation->ISG_Expression NS2B_NS3 NS2B-NS3 Protease NS2B_NS3->IFN_Induction cleaves STING, inhibits NS5 NS5 Protein NS5->JAK_STAT degrades STAT2, inhibits

Caption: DENV non-structural proteins antagonize host interferon signaling.

Conclusion

The comparative analysis of repurposed drugs and phytocompounds reveals a promising and diverse pipeline of potential anti-dengue therapeutics. Repurposed drugs like Dasabuvir and Ivermectin offer the advantage of well-established safety profiles, potentially accelerating their transition to clinical trials. Phytocompounds such as Quercetin, α-Mangostin, and Punicalagin demonstrate potent in vitro efficacy and represent novel chemical scaffolds for further development.

The data presented herein underscores the importance of targeting key viral enzymes like the NS2B-NS3 protease and the NS5 RNA-dependent RNA polymerase. Furthermore, understanding the interplay between DENV and host signaling pathways, particularly the innate immune response, opens avenues for host-directed therapies that may be less prone to the development of viral resistance.

Future research should focus on standardized in vitro and in vivo testing to allow for more direct comparisons between compounds. Combination therapies, targeting both viral and host factors, may offer a synergistic approach to combat DENV infection and mitigate the risk of severe disease. The continued exploration of both repurposed drugs and natural products is essential to developing a safe and effective arsenal against the global threat of dengue.

References

Safety Operating Guide

Proper Disposal of 5H-Dibenzo[a,d]cycloheptene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of chemical waste is a critical aspect of laboratory operations. For researchers, scientists, and drug development professionals handling 5H-Dibenzo[a,d]cycloheptene, adherence to proper disposal protocols is paramount to ensure personnel safety and regulatory compliance. Due to its potential hazards, including being harmful if swallowed and posing long-term risks to aquatic life, this compound requires careful management as a hazardous waste.[1]

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative that all laboratory personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The following table summarizes the recommended PPE for handling this compound waste.

PPE CategorySpecifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols. Consult the specific Safety Data Sheet (SDS) for detailed respiratory protection requirements.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional and regulatory guidelines. The following protocol, based on general best practices for toxic solid organic compounds, provides a framework for its safe disposal.

1. Waste Identification and Segregation:

  • Clearly identify the waste as "Hazardous Waste: this compound."

  • Segregate waste containing this compound from other laboratory waste streams to prevent inadvertent mixing with incompatible materials.[2]

2. Containerization:

  • Use a dedicated, sealable, and chemically compatible container for collecting the waste.[2]

  • The container must be in good condition, free from leaks or rust.[3]

  • Label the container with the full chemical name, the words "Hazardous Waste," the date of waste generation, the place of origin (department and room number), and the Principal Investigator's name and contact information.[4] Hazard pictograms should also be included.[4]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • The storage area should be away from heat and sources of ignition.[2]

  • Ensure secondary containment is used to capture any potential leaks.[5]

4. Arranging for Disposal:

  • Crucially, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. [2]

  • Provide the EHS department or contractor with a complete and accurate description of the waste, including the chemical name and quantity.[4]

  • Never dispose of this compound down the drain or in the regular trash.[4][6]

5. Decontamination of Empty Containers:

  • Empty containers that held this compound must be properly decontaminated before disposal.

  • Triple-rinse the container with a suitable solvent capable of removing the chemical residue.[3]

  • Collect the rinsate and treat it as hazardous waste, adding it to the designated waste container.[3][5]

  • After triple-rinsing, the container may be disposed of in the regular trash after defacing any chemical labels.[3][5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_decon Container Decontamination A Wear Appropriate PPE B Identify & Segregate Waste A->B C Use Labeled, Compatible Container B->C D Store in Designated Area C->D E Ensure Secondary Containment D->E F Contact EHS or Licensed Contractor E->F G Provide Waste Information F->G H Arrange for Pickup G->H I Triple-Rinse Empty Container H->I Post-Disposal J Collect Rinsate as Hazardous Waste I->J K Dispose of Clean Container in Trash I->K

Caption: Disposal workflow for this compound.

Disclaimer: This guidance is based on general principles of hazardous waste management. It is essential to obtain and consult the specific Safety Data Sheet (SDS) for this compound from your chemical supplier and to follow all procedures mandated by your institution's Environmental Health and Safety department.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 5H-Dibenzo[a,d]cycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for all laboratory personnel handling 5H-Dibenzo[a,d]cycloheptene. Adherence to these protocols is mandatory to ensure a safe research environment and proper chemical disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Safety Goggles or Face ShieldShould be tight-sealing to provide adequate protection against splashes and dust.
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended for handling organic chemicals. Always inspect gloves for any signs of degradation or puncture before use.
Lab Coat/Protective ClothingA lab coat or other protective clothing should be worn to prevent skin contact.
Respiratory NIOSH/MSHA Approved RespiratorA respirator should be used if there is a risk of generating dust or aerosols, or when working in a poorly ventilated area.

Operational Plan and Handling

A systematic approach to handling this compound is crucial for minimizing risks. The following step-by-step operational plan provides guidance from preparation to disposal.

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Gather all necessary PPE as specified in the table above and inspect for integrity.

  • Prepare a designated work area: Ensure the workspace is clean and uncluttered. Have spill control materials readily available.

2. Handling:

  • Don appropriate PPE before handling the chemical.

  • Avoid skin and eye contact: Use caution to prevent direct contact with the chemical.

  • Minimize dust generation: If handling a solid form, use techniques that minimize the creation of dust.

  • Keep containers tightly closed when not in use to prevent the release of vapors.

  • Use with adequate ventilation to keep airborne concentrations low.[1]

3. Post-Handling:

  • Decontaminate work surfaces after handling is complete.

  • Remove and properly store or dispose of PPE. Do not wear lab coats or gloves outside of the laboratory.

  • Wash hands thoroughly with soap and water after removing gloves.

4. Accidental Release Measures:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.

  • For larger spills, contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Isolate waste containing this compound from other waste streams.[2] Do not mix with incompatible materials.[2]

  • Containerization: Use a dedicated, properly labeled, and sealed waste container.[2] The container should be made of a material compatible with the chemical.[2] Clearly label the container with the full chemical name and any relevant hazard symbols.[2]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from heat and ignition sources.

  • Arranging for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase prep1 Review SDS prep2 Ensure Proper Ventilation prep1->prep2 prep3 Inspect and Don PPE prep2->prep3 handle1 Weigh/Measure in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Keep Containers Closed handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Properly Remove PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 dispose1 Segregate Chemical Waste post3->dispose1 dispose2 Label and Store Waste dispose1->dispose2 dispose3 Contact EHS for Disposal dispose2->dispose3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.